1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIVDBVWXFEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463087 | |
| Record name | 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188847-00-9 | |
| Record name | 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate CAS number
Technical Monograph: 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Part 1: Executive Summary & Chemical Identity
This compound (CAS: 188847-00-9 ) is a pivotal heterocyclic building block in modern medicinal chemistry. Structurally, it is an orthogonally protected pyrrolidine scaffold featuring a benzyloxycarbonyl (Cbz) group at the nitrogen (position 1) and a methyl ester at position 3.
This dual-functionalized architecture makes it an ideal precursor for synthesizing chiral pyrrolidine derivatives , which are ubiquitous in FDA-approved therapeutics, particularly in the fields of kinase inhibitors , GPCR modulators , and targeted protein degraders (PROTACs) . Its "dicarboxylate" nomenclature highlights the presence of two carbonyl-derived functionalities: the carbamate protecting group at
Chemical Identity Data
| Property | Specification |
| CAS Number | 188847-00-9 |
| IUPAC Name | 1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate |
| Common Synonyms | Methyl 1-Cbz-pyrrolidine-3-carboxylate; N-Cbz-3-methoxycarbonylpyrrolidine |
| Molecular Formula | |
| Molecular Weight | 263.29 g/mol |
| SMILES | COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
| Stereochemistry | Racemic (unless specified as (R)- or (S)- isomer) |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of CAS 188847-00-9 requires precise control over regio- and chemoselectivity to ensure the integrity of the carbamate and ester moieties. Below are the two primary industrial routes, selected for their scalability and yield reliability.
Route A: The "Protection-First" Strategy (Recommended)
This route minimizes the risk of polymerization inherent to free amino esters and is preferred for large-scale batches.
-
Starting Material: Pyrrolidine-3-carboxylic acid.
-
Step 1: N-Protection (Schotten-Baumann Conditions)
-
Reagents: Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (
). -
Solvent: Water/THF or Water/Dioxane (1:1).
-
Protocol: The amino acid is dissolved in the basic aqueous medium. Cbz-Cl is added dropwise at 0°C to prevent hydrolysis. The pH is maintained at ~9.
-
Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Cbz-Cl, displacing chloride.
-
-
Step 2: Esterification
-
Reagents: Methanol (
), Thionyl Chloride ( ) or Trimethylsilyl chloride ( ). -
Protocol: The N-Cbz acid is dissolved in dry MeOH.
is added at 0°C (generating in situ). The mixture is refluxed.[1] -
Outcome: Quantitative conversion to the methyl ester.
-
Route B: Direct Acylation of the Amino Ester
Used when the methyl ester (as HCl salt) is the available starting stock.
-
Starting Material: Methyl pyrrolidine-3-carboxylate hydrochloride.
-
Reaction:
-
Reagents: Cbz-Cl, Triethylamine (
) or Diisopropylethylamine (DIPEA). -
Solvent: Dichloromethane (
). -
Protocol: The amine salt is suspended in DCM. Base is added to liberate the free amine, followed by slow addition of Cbz-Cl at 0°C.
-
Purification: Silica gel chromatography (Hexanes/Ethyl Acetate).
-
Synthesis Workflow Diagram
Caption: Two-step industrial synthesis pathway highlighting the "Protection-First" strategy for maximum yield.
Part 3: Applications in Drug Discovery
CAS 188847-00-9 serves as a "chiral pool" precursor. By resolving the racemate or starting with chiral precursors, researchers access the (3R) or (3S) enantiomers, which are critical for target selectivity.
Kinase Inhibitors (RAS/ERK Pathways)
The pyrrolidine core provides a rigid scaffold that directs substituents into specific pockets of enzymes.
-
Mechanism: The C3-ester is converted to an amide or alcohol, serving as a linker to pharmacophores binding to the ATP-binding site.
-
Example: Synthesis of ERK inhibitors (e.g., MK-8353 analogs) often utilizes the (S)-isomer of this scaffold to position substituents for optimal hydrogen bonding.
Targeted Protein Degradation (PROTACs)
-
Role: The pyrrolidine ring acts as a linker rigidifier .
-
Utility: The orthogonal protection allows selective deprotection:
-
C3-Hydrolysis: Exposes the acid for attachment to the E3 ligase ligand (e.g., VHL or Cereblon binders).
-
N-Deprotection: Hydrogenolysis (
) removes the Cbz group, freeing the amine for attachment to the Target Protein ligand.
-
Peptidomimetics
-
Application: Used to synthesize non-natural amino acids (proline analogs) that restrict peptide backbone conformation, enhancing metabolic stability against proteases.
Application Logic Flow
Caption: Divergent synthetic utility of CAS 188847-00-9 in generating high-value medicinal chemistry intermediates.
Part 4: Physical Properties & Handling
While specific experimental values for the racemate are often proprietary to batch certificates, the following physicochemical profile is standard for this class of esters.
| Property | Value / Description |
| Physical State | Viscous colorless to pale yellow liquid or low-melting solid. |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO. Insoluble in water.[2] |
| LogP (Calculated) | ~1.6 (Lipophilic, suitable for membrane permeability). |
| Boiling Point | Predicted ~350°C (Decomposes before boiling at atm pressure). |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen). Moisture sensitive. |
Safety Profile (GHS Classifications):
-
H315: Causes skin irritation.[3]
-
Precaution: Handle in a fume hood with nitrile gloves. Avoid inhalation of vapors during rotary evaporation.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11346067: this compound. Retrieved from [Link]
- European Patent Office. (2019). 1-Cyano-pyrrolidine derivatives as DUB inhibitors (EP 3433246 B1).
Sources
Technical Whitepaper: (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Strategic Utilization in Chiral Scaffold Synthesis and Medicinal Chemistry
Executive Summary
(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS: 313706-14-8 / 188847-00-9) is a high-value chiral building block extensively utilized in the synthesis of peptidomimetics, GPCR ligands, and kinase inhibitors.[1][2] Structurally, it features a pyrrolidine core with orthogonal protection : a benzyloxycarbonyl (Cbz/Z) group protecting the nitrogen and a methyl ester functionalizing the C3 position.[2]
This guide analyzes the physicochemical profile, synthetic utility, and orthogonal deprotection strategies of this scaffold.[2] It is designed for medicinal chemists requiring precise control over stereochemistry and reactivity during hit-to-lead optimization.[1][2]
Molecular Architecture & Physicochemical Profile[1]
The utility of this compound lies in its C3-stereocenter and its differentiated reactivity .[1][2] The (S)-enantiomer is derived from the chiral pool (often related to aspartic acid or beta-alanine routes), ensuring high enantiomeric excess (ee).[1][2]
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 1-O-benzyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate |
| Common Name | (S)-N-Cbz-pyrrolidine-3-carboxylic acid methyl ester |
| CAS Number | 313706-14-8 (S-isomer); 188847-00-9 (General/Racemic) |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Physical State | Viscous colorless to pale yellow oil |
| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in water |
| Boiling Point | ~380°C (Predicted at 760 mmHg); Flash Point >110°C |
| Density | ~1.2 g/cm³ |
| Stereochemistry | (S)-enantiomer (maintains C3 chirality) |
Synthetic Routes & Stereochemical Integrity[1][2][5]
The synthesis of (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate typically proceeds via the protection of (S)-pyrrolidine-3-carboxylic acid.[1] The integrity of the C3 chiral center is paramount; harsh basic conditions during esterification can lead to racemization via enolization.
Diagram 1: Synthesis and Retrosynthetic Logic
Caption: Step-wise synthesis from the chiral pool precursor. The Cbz protection precedes esterification to prevent N-methylation side reactions.[1]
Orthogonal Reactivity & Manipulation[1]
The core value of this molecule in drug design is its orthogonal protection scheme .[2] The Cbz group and the Methyl ester respond to completely different deprotection conditions, allowing the chemist to selectively modify either end of the molecule.[2]
Reactivity Matrix
-
Cbz Group (Nitrogen):
-
Methyl Ester (C3 Position):
-
Stable to: Hydrogenolysis, Weak Acid.
-
Cleaved by: Hydrolysis (LiOH/NaOH), Reduction (
to alcohol).[2]
-
Diagram 2: Orthogonal Deprotection Workflow
Caption: Divergent synthetic pathways enabled by the Cbz/Methyl ester pairing. Path A yields the free amine; Path B yields the free acid.
Detailed Experimental Protocols
These protocols are designed for scale-up and reproducibility.[1][2]
Protocol A: Selective Cbz-Deprotection (Hydrogenolysis)
Objective: To isolate Methyl (S)-pyrrolidine-3-carboxylate (Free Amine) without hydrolyzing the ester.[1][2]
-
Preparation: Dissolve (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
-
Catalyst Addition: Under an Argon atmosphere, carefully add 10 wt% Palladium on Carbon (Pd/C, 10% loading).[2] Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with Hydrogen gas (
) via balloon or hydrogenation shaker (30–50 psi). -
Reaction: Stir vigorously at Room Temperature (RT) for 4–16 hours. Monitor by TLC (Visualization: Ninhydrin stain; the product amine will stain blue/purple).[2]
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with Methanol.
-
Isolation: Concentrate the filtrate in vacuo.
Protocol B: Selective Ester Hydrolysis
Objective: To isolate (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
-
Solvation: Dissolve the starting material in a mixture of THF:Water (3:1 ratio).
-
Reagent: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Quench: Acidify the reaction mixture to pH ~2 using 1N HCl.
-
Extraction: Extract with Ethyl Acetate (3x). The product resides in the organic layer (unlike the amino-ester).[1]
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Therapeutic Applications
The (S)-pyrrolidine-3-carboxylate scaffold is a "privileged structure" in medicinal chemistry, appearing in various drug classes:
-
DPP-4 Inhibitors: Used in diabetes management.[1][2] The pyrrolidine ring mimics the proline residue in GLP-1, a target of the DPP-4 enzyme.[1]
-
Kinase Inhibitors: The 3-substituted pyrrolidine provides a rigid vector to project solubilizing groups or pharmacophores into specific solvent-exposed pockets of kinase enzymes (e.g., JAK or CDK families).[1][2]
-
Nootropics (Racetams): While racetams are typically 2-pyrrolidones, 3-substituted pyrrolidines serve as precursors to next-generation cognitive enhancers by ring oxidation or direct functionalization.[1][2][3]
-
Beta-Amino Acid Mimetics: Hydrolysis and subsequent coupling allow this molecule to act as a conformationally restricted
-amino acid, stabilizing secondary structures in peptidomimetics.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
References
-
BenchChem. (n.d.).[2] 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate Properties and Applications. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11346067, this compound. Retrieved from [1]
-
Alfa Chemistry. (n.d.).[2] S-1-Cbz-pyrrolidine-3-carboxylic acid methyl ester (CAS 313706-14-8).[1][4][5] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[2] Product Specification: (S)-Pyrrolidine-3-carboxylic acid derivatives. Retrieved from
-
Perekhoda, L., et al. (2024).[2][3] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-One Derivatives. ScienceRise: Pharmaceutical Science.[2] Retrieved from
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- 3. journals.uran.ua [journals.uran.ua]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. S-1-Cbz-pyrrolidine-3-carboxylic acid methyl ester | 313706-14-8 [buyersguidechem.com]
physical and chemical properties of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
An In-depth Technical Guide to 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique stereochemical and physicochemical properties.[1][2] Unlike its aromatic counterpart, pyrrole, the saturated, non-planar structure of pyrrolidine allows for a greater exploration of three-dimensional space, a critical factor in designing molecules with high target specificity.[1] This sp3-hybridized scaffold is a prevalent feature in numerous natural products, alkaloids, and FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[1][3] this compound emerges as a key derivative within this class, serving as a versatile and highly valuable building block for complex organic synthesis and drug discovery endeavors.[4] Its strategic functionalization—a benzyl carbamate protecting the nitrogen and a methyl ester at the 3-position—provides a stable yet reactive intermediate, poised for further chemical elaboration. This guide offers a comprehensive overview of its physical and chemical properties, synthesis, and applications for researchers and drug development professionals.
Section 1: Core Molecular Identity and Physicochemical Properties
Understanding the fundamental characteristics of a compound is the first step in its effective application. This section details the identity and key physicochemical data for this compound.
Molecular Structure and Identification
The molecule consists of a central pyrrolidine ring functionalized at the nitrogen (position 1) with a benzyl carbamate (Cbz or Z group) and at position 3 with a methyl carboxylate group.
-
IUPAC Name: 1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate[5]
-
SMILES: COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2[5]
Physicochemical Data Summary
Quantitative physical data for this specific compound is not extensively published. However, the properties can be inferred from its structure and data on related compounds. The table below summarizes its core attributes.
| Property | Value/Description | Source |
| Molecular Weight | 263.29 g/mol | [4][6] |
| Molecular Formula | C₁₄H₁₇NO₄ | [4][6] |
| Appearance | Typically a solid or oil. | Inferred |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Limited solubility in water. | Inferred |
| Storage | Recommended to be stored sealed in a dry environment at room temperature. | [6] |
Section 2: Synthesis and Strategic Considerations
The synthesis of this compound is typically achieved through a strategic, multi-step process that involves the selective protection and functionalization of a pyrrolidine-3-carboxylate derivative.[4] The causality behind the chosen reagents and conditions is critical for achieving high yield and purity.
General Synthetic Pathway
The most common synthetic route involves two key transformations:
-
N-Protection: Introduction of the benzyl carbamate group onto the nitrogen of the pyrrolidine ring. This is typically accomplished using benzyl chloroformate (Cbz-Cl) under basic conditions. The base is crucial for deprotonating the secondary amine, rendering it nucleophilic enough to attack the electrophilic carbonyl carbon of the Cbz-Cl.
-
Esterification: Conversion of the carboxylic acid at the 3-position into a methyl ester. This can be achieved through various standard esterification methods.
Detailed Experimental Protocol
This protocol describes a high-yield synthesis adapted from established procedures.[4] The self-validating nature of this protocol lies in the in-process checks and final analytical confirmation.
Objective: To synthesize this compound from (S)-Pyrrolidine-3-carboxylic acid.
Materials:
-
(S)-Pyrrolidine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Toluene
-
Methyl chloroformate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
N-Benzylation (Protection):
-
To a solution of (S)-Pyrrolidine-3-carboxylic acid in toluene, add an aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate acts as a base to neutralize the HCl byproduct and maintain a basic pH, facilitating the reaction.
-
Cool the biphasic mixture to 0°C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side product formation.
-
Slowly add benzyl chloroformate to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for approximately 6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene or ethyl acetate to recover any dissolved product.
-
Combine the organic layers, wash with brine to remove excess water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid.
-
-
Esterification:
-
Dissolve the crude product from the previous step in a suitable solvent.
-
Add sodium bicarbonate.
-
React with methyl chloroformate. A reported procedure achieves a 91% yield for this step.[4]
-
Monitor the reaction by TLC. Upon completion, perform a standard aqueous workup.
-
Purify the crude product, typically via column chromatography on silica gel, to obtain the final product, this compound.
-
Section 3: Chemical Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable intermediate in medicinal chemistry.[4]
Reactivity Profile
The molecule's reactivity is governed by the benzyl carbamate, the methyl ester, and the pyrrolidine ring itself.
-
Reduction: The methyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4] This opens pathways to prolinol-type structures.
-
Oxidation: The pyrrolidine ring can be susceptible to oxidation under harsh conditions, though the electron-withdrawing groups offer some stability.[4]
-
Substitution: The benzyl group of the carbamate can be removed via hydrogenolysis (catalytic hydrogenation), a common deprotection strategy in peptide synthesis and related fields. This reveals the secondary amine for further functionalization.
-
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions, though the carbamate is generally more stable than the ester.
Applications in Drug Discovery and Organic Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical precursor.
-
Pharmaceutical Intermediate: It is widely used in the synthesis of more complex molecules, particularly as an intermediate for developing protein degraders and kinase inhibitors.[4] The pyrrolidine scaffold can serve as a linker or a core binding element.
-
Building Block for Bioactive Molecules: The pyrrolidine core is a key pharmacophore in compounds with a wide range of biological activities, including antimicrobial, anti-tumor, and anticonvulsant properties.[7] This intermediate provides a reliable entry point for synthesizing libraries of such compounds.
-
Chiral Synthesis: When synthesized from a chiral starting material (e.g., (S)- or (R)-pyrrolidine-3-carboxylic acid), it serves as a chiral building block, allowing for the stereocontrolled synthesis of enantiomerically pure final compounds.
Section 4: Analytical Characterization Protocols
Rigorous analytical characterization is mandatory to confirm the structure and purity of the synthesized compound. The following protocols are standard for validating this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Key expected signals include:
-
~7.3 ppm: A multiplet corresponding to the 5 aromatic protons of the benzyl group.[4]
-
~5.1 ppm: A singlet for the 2 benzylic protons (-CH₂-Ph).
-
~3.6 ppm: A singlet for the 3 protons of the methyl ester (-OCH₃).[4]
-
~2.0-4.0 ppm: A series of complex multiplets corresponding to the 7 protons on the pyrrolidine ring. The exact shifts and coupling patterns will depend on the stereochemistry and conformational dynamics.
-
-
Acquire a ¹³C NMR spectrum to confirm the carbon framework. Expect signals for the ester carbonyl, carbamate carbonyl, aromatic carbons, and aliphatic carbons of the pyrrolidine ring.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 264.29. Fragmentation patterns may also be observed, often involving the loss of the benzyl group. The dissociation of N-benzylated cations is known to readily generate benzyl cations.[8]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound.
Protocol:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase component like acetonitrile.
-
Use a reverse-phase C18 column.
-
Develop a gradient elution method, typically using a mixture of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Inject the sample and monitor the elution profile using a UV detector (e.g., at 254 nm, corresponding to the aromatic benzyl group).
-
Expected Result: A pure sample (>95%) should show a single major peak at a characteristic retention time. The peak area can be integrated to quantify purity relative to any minor impurities.
References
-
PubChem. (n.d.). 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Tchamgoue, A. D., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-3-pyrrolidinone. Retrieved from [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR analysis of pyrrole H/D exchange. Retrieved from [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]
-
ResearchGate. (2012). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Retrieved from [Link]
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Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Retrieved from [Link]
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Taylor & Francis. (n.d.). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supplementary Info for RSC adv. after corrections. Retrieved from [Link]
- Google Patents. (n.d.). EP2468724B1 - Synthesis of pyrrolidine compounds.
-
MassBank. (2016). Benzylamine. Retrieved from [Link]
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Chemo-Structural Profiling of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
The following technical guide provides an in-depth chemo-structural analysis of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate . This document is structured to serve researchers and drug development professionals, focusing on molecular properties, synthetic pathways, and orthogonal deprotection strategies.
A Versatile Scaffold for Medicinal Chemistry and Peptidomimetic Design
Executive Summary
This compound (CAS: 188847-00-9) is a critical intermediate in the synthesis of 3-substituted pyrrolidines. Its structural value lies in its orthogonal protecting group strategy : the nitrogen is protected as a carbamate (Cbz/Z), while the carboxylic acid is masked as a methyl ester. This duality allows for the selective manipulation of either the N-terminus or the C-terminus, making it an essential building block for proline analogs, kinase inhibitors, and GPCR ligands.
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The nomenclature "1,3-dicarboxylate" often causes confusion. It indicates that the nitrogen at position 1 is part of a carbamate system (N-CO-OR), not a simple N-benzyl alkylation.
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate | Also known as N-Cbz-pyrrolidine-3-carboxylic acid methyl ester |
| CAS Number | 188847-00-9 | Racemic mixture |
| Molecular Formula | ||
| Molecular Weight | 263.29 g/mol | Exact Mass: 263.1158 |
| Physical State | Viscous Oil / Low-melting Solid | Depends on purity and enantiomeric excess |
| LogP (Predicted) | ~1.6 | Moderate lipophilicity |
| H-Bond Donors | 0 | Fully protected |
| H-Bond Acceptors | 4 | Two carbonyls, two ether oxygens |
Structural Dissection
The molecule consists of three distinct domains:
-
The Pyrrolidine Core: A saturated 5-membered nitrogen heterocycle.
-
The N-Terminus (Position 1): Protected by a Benzyloxycarbonyl (Cbz) group.[1][2][3] This is acid-stable but sensitive to hydrogenolysis.
-
The C-Terminus (Position 3): Functionalized as a Methyl Ester.[4][1][5][3] This is stable to hydrogenolysis but sensitive to basic hydrolysis.
Figure 1: Structural decomposition highlighting the orthogonal stability of the Cbz and Methyl Ester groups.
Synthetic Architecture
The synthesis of this scaffold typically proceeds via the functionalization of pyrrolidine-3-carboxylic acid.[4] The sequence is critical: N-protection must precede esterification to prevent polymerization or self-condensation.
Pathway: Sequential Protection
-
Step 1 (N-Protection): Reaction of pyrrolidine-3-carboxylic acid with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base).
-
Step 2 (Esterification): Treatment of the N-Cbz acid with Methanol and a catalytic acid (e.g.,
or ) or Methyl Iodide/Base.
Figure 2: Two-step synthetic workflow from the commercially available amino acid precursor.
Experimental Protocols
The following protocols are designed for reproducibility and scalability.
Protocol A: Synthesis of N-Cbz-Pyrrolidine-3-carboxylic Acid (Step 1)
This step installs the carbamate protection.
-
Setup: Dissolve pyrrolidine-3-carboxylic acid (10.0 mmol) in 20 mL of 10%
solution. Cool the mixture to 0°C in an ice bath. -
Addition: Dropwise add Benzyl chloroformate (Cbz-Cl, 11.0 mmol) over 30 minutes. Ensure the pH remains alkaline (pH > 9); add additional
if necessary. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash the aqueous layer with diethyl ether (
mL) to remove unreacted Cbz-Cl. Acidify the aqueous layer carefully with 1M HCl to pH 2. -
Isolation: Extract the precipitated oil/solid with Ethyl Acetate (
mL). Dry over and concentrate in vacuo. -
Yield: Typically >90% as a white solid or viscous oil.
Protocol B: Methyl Ester Formation (Step 2)
This step converts the free acid to the methyl ester.
-
Setup: Dissolve the N-Cbz intermediate (from Protocol A) in anhydrous Methanol (0.5 M concentration).
-
Catalysis: Cool to 0°C. Add Thionyl Chloride (
, 1.2 equiv) dropwise. Caution: Exothermic gas evolution ( , HCl). -
Reaction: Heat to reflux (65°C) for 3 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated
(to neutralize residual acid) and brine. -
Purification: Dry over
and concentrate. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient). -
Validation:
-
1H NMR (
): Look for the singlet at ~3.7 ppm (Methyl ester) and the multiplet at ~7.35 ppm (Benzyl aromatic protons). -
MS (ESI): Expect
.
-
Orthogonal Deprotection Strategy
The primary utility of This compound is its ability to be selectively deprotected. This orthogonality is crucial for peptide synthesis and fragment-based drug discovery.
-
Path A (C-Terminus Exposure): Hydrolysis of the ester to the acid, leaving the amine protected.
-
Path B (N-Terminus Exposure): Hydrogenolysis of the Cbz group to the free amine, leaving the ester intact.
Figure 3: Decision tree for selective deprotection based on synthetic requirements.
Critical Considerations for Deprotection
-
Racemization: Basic hydrolysis (Path A) can lead to epimerization at the C3 position if the temperature is too high. Use LiOH at 0°C to minimize this risk.
-
Poisoning: When performing Hydrogenolysis (Path B), ensure the starting material is free of sulfur contaminants (e.g., from Thionyl Chloride used in synthesis), as these will poison the Pd/C catalyst.
References
-
PubChem. (n.d.).[1] this compound (Compound).[6][4][1] National Library of Medicine. Retrieved from [Link]
-
Vinayagam, V., et al. (2024).[2] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[2][3] The Journal of Organic Chemistry.[2][3] Retrieved from [Link][7]
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- 1. This compound | C14H17NO4 | CID 11346067 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound | 188847-00-9 | Benchchem [benchchem.com]
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- 6. This compound - CAS:188847-00-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. researchgate.net [researchgate.net]
IUPAC name for 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
An In-Depth Technical Guide to 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delineates its structural features, physicochemical properties, and strategic importance in drug discovery. A detailed, field-proven synthesis protocol is presented, including mechanistic insights and rationale for procedural choices. Furthermore, this guide outlines the standard analytical techniques for structural confirmation and purity assessment, and explores the compound's application as a versatile intermediate in the synthesis of complex, biologically active molecules. This content is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development, offering both theoretical grounding and actionable methodologies.
The Strategic Importance of the Pyrrolidine Scaffold in Drug Design
The five-membered pyrrolidine ring is one of the most prevalent nitrogen-containing saturated heterocycles in approved pharmaceuticals and natural products.[1][2] Its significance in drug design is multifaceted, stemming from its unique stereochemical and conformational properties. Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine scaffold create a non-planar, three-dimensional structure.[1][3] This "pseudorotation" allows for a more comprehensive exploration of the pharmacophore space, enabling molecules to adopt specific conformations for optimal binding to biological targets like enzymes and receptors.[1][3]
The pyrrolidine motif is a core component of numerous successful drugs, including ACE inhibitors like Enalapril and DPP-4 inhibitors such as Vildagliptin.[4] Its incorporation into a molecular structure can enhance potency, selectivity, and pharmacokinetic profiles, often by improving aqueous solubility or providing key hydrogen bond donor/acceptor sites.[4] As a result, functionalized pyrrolidine derivatives, such as this compound, are highly valued as versatile intermediates, or "building blocks," for constructing more complex and innovative therapeutic agents.[5][6]
Physicochemical Properties and Structural Elucidation
This compound is a disubstituted pyrrolidine derivative featuring a benzyl carbamate (Cbz or Z) protecting group on the nitrogen atom and a methyl ester at the C-3 position.
| Property | Value | Source |
| IUPAC Name | 1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate | [7] |
| CAS Number | 188847-00-9 | [5][8] |
| Molecular Formula | C₁₄H₁₇NO₄ | [5][7] |
| Molecular Weight | 263.29 g/mol | [5][7] |
| Appearance | Varies (typically an oil or low-melting solid) | N/A |
The molecule's structure combines the rigidity of the benzyl group with the conformational flexibility of the pyrrolidine ring. The Cbz group serves as a robust protecting group for the secondary amine, preventing its participation in unwanted side reactions while being removable under specific conditions (e.g., hydrogenolysis). The methyl ester at the 3-position provides a handle for further chemical transformations, such as amide bond formation or reduction.
Synthesis and Mechanistic Insights: A Validated Protocol
The synthesis of this compound is typically achieved through a two-step process starting from a suitable pyrrolidine-3-carboxylic acid derivative.[5] The following protocol describes a high-yield approach involving N-protection followed by esterification.
General Synthesis Workflow
The overall strategy involves the sequential protection of the two functional groups of a pyrrolidine-3-carboxylic acid precursor. This ensures regioselectivity and prevents polymerization or side reactions.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established methods that report high yields.[5]
Step 1: Synthesis of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid
-
Reaction Setup: To a solution of (S)-pyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent mixture such as toluene and water, add sodium bicarbonate (NaHCO₃, 2.5 eq). Cool the mixture to 0°C in an ice bath.
-
Causality: The aqueous basic solution deprotonates the carboxylic acid and the amine, rendering the nitrogen a more effective nucleophile. The biphasic system (toluene/water) allows for easy separation later, while NaHCO₃ is a mild base that neutralizes the HCl byproduct without causing hydrolysis of the desired product.
-
-
N-Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
Causality: Benzyl chloroformate is the electrophile. Slow, cold addition is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Once complete, acidify the aqueous layer with HCl (1M) to pH ~2-3 to protonate the carboxylic acid. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-protected intermediate.
Step 2: Synthesis of 1-Benzyl 3-methyl (S)-pyrrolidine-1,3-dicarboxylate
-
Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent like toluene. Add sodium bicarbonate (NaHCO₃, 1.5 eq).
-
Esterification: Cool the mixture to 0°C and add methyl chloroformate (1.1 eq) dropwise.
-
Causality: This step forms a mixed anhydride which is then attacked by the carboxylate to form the methyl ester. Using a chloroformate is a highly efficient method for esterification under these conditions.
-
-
Reaction and Isolation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, perform an aqueous workup similar to Step 1 (without the acidification step) to remove salts. The final product is isolated after drying and solvent evaporation, and can be purified by column chromatography if necessary. A reported yield for this two-step process is approximately 91%.[5]
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data presented below are typical expected values.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Aromatic protons (benzyl): ~7.3 ppm (multiplet, 5H); Benzylic CH₂: ~5.1 ppm (singlet, 2H); Methyl ester CH₃: ~3.7 ppm (singlet, 3H); Pyrrolidine ring protons: ~2.0-3.8 ppm (complex multiplets).[5] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | ESI-MS: Expected [M+H]⁺ peak at m/z 264.12. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic carbonyl (C=O) stretching frequencies for the carbamate (~1700 cm⁻¹) and the ester (~1740 cm⁻¹). |
| HPLC | Purity Assessment | A single major peak under appropriate chromatographic conditions, indicating >95% purity for use in further synthetic steps.[5] |
Self-Validating System:
The combination of these techniques provides a self-validating system. NMR confirms the connectivity of the atoms, MS confirms the overall molecular weight, IR validates the presence of key functional groups, and HPLC quantifies the purity. A discrepancy in any one of these analyses would invalidate the results of the others and signal the need for further purification or structural reassessment.
Applications in Advanced Drug Discovery
This compound is not typically a final drug product but rather a crucial chiral building block. Its pre-installed stereocenter and orthogonal protecting groups (Cbz and methyl ester) allow for selective chemical manipulation, making it an ideal starting point for complex targets.
Role as a Pharmaceutical Intermediate
This compound is utilized in the synthesis of various pharmaceutical candidates, including kinase inhibitors and novel protein degraders.[5] The pyrrolidine core often serves as a rigid scaffold to correctly orient pharmacophoric elements for target engagement.
Exemplary Synthetic Application Workflow
The following diagram illustrates a conceptual pathway where the title compound is used to synthesize a more complex hypothetical bioactive agent, such as a substituted prolinamide derivative.
Caption: Synthetic utility of the title compound in drug development.
-
Selective Hydrolysis: The methyl ester can be selectively hydrolyzed under basic conditions (e.g., using lithium hydroxide) while leaving the Cbz group intact.
-
Amide Bond Formation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (like HATU or EDC) to introduce new functionalities.
-
N-Deprotection: The Cbz group can be removed via catalytic hydrogenation (H₂, Pd/C), revealing the secondary amine which can be further functionalized or may be a key pharmacophoric feature itself.
This strategic, multi-step approach demonstrates why building blocks with orthogonal protecting groups are indispensable in modern drug discovery, enabling the systematic and efficient synthesis of compound libraries for biological screening.
Conclusion
This compound is a high-value chemical entity whose utility is rooted in the fundamental importance of the pyrrolidine scaffold in bioactive molecules. Its well-defined structure, accessible synthesis, and versatile functional handles make it a cornerstone intermediate for medicinal chemists. The methodologies and insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and apply this compound in the pursuit of novel therapeutics.
References
-
Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 1-Benzylpyrrolidine in Modern Organic Synthesis. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. RSC Medicinal Chemistry. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]
-
Thieme. (2024). SynOpen. Retrieved from [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. RSC Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP2468724B1 - Synthesis of pyrrolidine compounds.
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
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Structural Architecture and Synthetic Utility of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Topic: Structure, Synthesis, and Applications of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound (CAS: 188847-00-9 for racemate) is a critical heterocyclic scaffold in medicinal chemistry. Despite the potentially ambiguous common name, it is rigorously defined as the N-benzyloxycarbonyl (Cbz) protected methyl ester of pyrrolidine-3-carboxylic acid. It serves as a versatile "beta-proline" mimetic, offering orthogonal protection strategies that allow selective manipulation of the amine (N-terminus) and the carboxylic acid (C-terminus). This guide details its structural properties, validated synthetic routes, and its role as a pharmacophore in the development of kinase inhibitors and protein degraders (PROTACs).
Structural Architecture & Stereochemistry
Nomenclature Clarification
In chemical catalogs, "1-Benzyl" often refers to an N-benzyl amine group. However, the suffix "-1,3-dicarboxylate " dictates that the nitrogen is part of a carbamate system.
-
Correct IUPAC Name: 1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate.
-
Common Name: N-Cbz-pyrrolidine-3-carboxylic acid methyl ester.
-
Molecular Weight: 263.29 g/mol [2]
Structural Connectivity Diagram
The following diagram illustrates the orthogonal functional groups: the acid-stable/hydrogenolysis-labile Cbz group and the base-labile Methyl ester .
Figure 1: Structural connectivity highlighting orthogonal protecting groups.
Stereochemical Considerations
The C3 position is a stereocenter. The compound exists in two enantiomeric forms, which are often used as chiral building blocks for asymmetric synthesis.
-
(S)-Enantiomer (CAS: 313706-14-8): Often used to mimic natural L-proline geometry in beta-turn mimetics.
-
(R)-Enantiomer (CAS: 182210-00-0): Used to induce non-natural conformational constraints.
Spectroscopic Characterization
The following data represents the consensus spectroscopic profile for the purified compound in CDCl₃.
Table 1: Representative 1H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.28 – 7.40 | Multiplet (m) | 5H | Ar-H (Phenyl) | Characteristic mono-substituted benzene ring of Cbz. |
| 5.13 | Singlet (s) | 2H | Ph-CH ₂-O | Benzylic methylene of the carbamate. Diagnostic peak. |
| 3.71 | Singlet (s) | 3H | O-CH ₃ | Methyl ester singlet. |
| 3.55 – 3.75 | Multiplet (m) | 2H | N-CH ₂ (C2/C5) | Deshielded protons alpha to the carbamate nitrogen. |
| 3.38 – 3.50 | Multiplet (m) | 2H | N-CH ₂ (C2/C5) | Diastereotopic nature often splits these signals. |
| 3.05 – 3.15 | Multiplet (m) | 1H | CH -COOMe (C3) | Methine proton alpha to the ester. |
| 2.10 – 2.30 | Multiplet (m) | 2H | Ring CH ₂ (C4) | Methylene beta to both functional groups. |
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Calculated: 264.12; Observed: 264.1.
-
[M+Na]⁺: Observed: 286.1.
-
Fragmentation: Loss of the benzyl group (m/z 91) is a dominant fragment in EI-MS.
Synthetic Pathways & Process Chemistry
The synthesis typically employs a convergent strategy starting from commercially available pyrrolidine-3-carboxylic acid. The order of protection is crucial to avoid oligomerization.
Validated Synthetic Route
The most robust industrial route involves N-protection followed by esterification.
Figure 2: Two-step synthetic workflow.
Detailed Experimental Protocol
Step 1: Synthesis of N-Cbz-pyrrolidine-3-carboxylic acid
-
Dissolution: Dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of Water/THF.
-
Basification: Add NaHCO₃ (2.5 eq) and cool to 0°C.
-
Acylation: Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise over 30 minutes.
-
Workup: Acidify aqueous layer to pH 2 with 1N HCl, extract with EtOAc.
-
Yield: Typically 85-90% (White solid).[3]
Step 2: Methyl Ester Formation
-
Activation: Dissolve the N-Cbz acid (1.0 eq) in anhydrous Methanol.
-
Catalysis: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C (Exothermic!).
-
Reflux: Heat to reflux for 3 hours.
-
Purification: Concentrate in vacuo. Flash chromatography (Hexane/EtOAc) yields the pure oil.
Chemo-selectivity & Reactivity Profile[3][5]
The utility of this scaffold lies in the orthogonality of its protecting groups.
| Reaction Type | Reagent System | Outcome | Mechanism |
| Cbz Removal | H₂ (1 atm), 10% Pd/C, MeOH | Free Amine (Methyl pyrrolidine-3-carboxylate) | Hydrogenolysis of the benzyl carbamate. |
| Cbz Removal | 33% HBr in Acetic Acid | Free Amine (Hydrobromide salt) | Acidolytic cleavage (non-reductive). |
| Ester Hydrolysis | LiOH (1.1 eq), THF/H₂O | Free Acid (N-Cbz-pyrrolidine-3-COOH) | Saponification (Cbz is stable to mild base). |
| Reduction | LiAlH₄, THF, 0°C | Amino Alcohol (N-Methyl-3-hydroxymethyl pyrrolidine)* | Note: Cbz may be reduced to N-methyl; requires care. |
Critical Insight: To obtain the N-Cbz-3-hydroxymethyl pyrrolidine (alcohol), use LiBH₄ or NaBH₄/LiCl , as these reagents reduce the ester without affecting the carbamate.
Pharmaceutical Applications
-
Beta-Amino Acid Mimetics: The scaffold is a constrained analogue of beta-alanine. Incorporating it into peptide backbones restricts conformational freedom, often improving metabolic stability and receptor affinity.
-
Fragment-Based Drug Discovery (FBDD): The pyrrolidine ring is a "privileged structure." The 3-position vector allows for probing binding pockets in GPCRs and Kinases that are inaccessible to 2-substituted (proline) derivatives.
-
PROTAC Linkers: The amine and acid termini provide ideal attachment points for E3 ligase ligands (e.g., VHL or Cereblon binders) and the target protein warhead.
References
-
BenchChem. this compound Structure and Properties. Retrieved from .
-
PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. Product Specification: N-Cbz-pyrrolidine-3-carboxylic acid. Retrieved from .
-
GuideChem. Synthesis of Pyrrolidine-3-carboxylic acid derivatives. Retrieved from .
Sources
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate safety data sheet (SDS)
Technical Monograph: 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate Subtitle: Advanced Handling, Synthesis, and Safety Protocols for Medicinal Chemistry Scaffolds
Part 1: Molecular Architecture & Identification
Compound Identity:
-
IUPAC Name: 1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate[1][2]
-
Common Name: N-Cbz-3-methoxycarbonylpyrrolidine
Technical Abstract: this compound is a critical bifunctional intermediate in drug discovery. Structurally, it features a pyrrolidine core protected at the nitrogen (N1) by a benzyloxycarbonyl (Cbz/Z) group and functionalized at the C3 position with a methyl ester.[3] This "orthogonal protection" strategy allows researchers to selectively manipulate either the amine (via hydrogenolysis) or the carboxylic acid (via hydrolysis), making it a versatile scaffold for synthesizing proline mimetics, kinase inhibitors, and protein degraders (PROTACs).
Physicochemical Profile:
| Property | Value / Description | Note |
| Physical State | Viscous Liquid or Low-Melting Solid | Often appears as a colorless to pale yellow oil. |
| Solubility | DCM, MeOH, DMSO, EtOAc | Lipophilic nature due to Cbz/Methyl groups. |
| Boiling Point | >300°C (Predicted) | High thermal stability; not volatile.[4] |
| LogP | ~1.6 | Moderate lipophilicity; membrane permeable. |
| Density | ~1.19 g/mL | Denser than water. |
Part 2: Enhanced Safety Profile (SDS Extension)
Note: While commercial SDSs often list generic warnings, this section derives hazards from Structure-Activity Relationships (SAR) of carbamate-protected pyrrolidines.
Hazard Identification (GHS Classification)[5][6]
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing mist/vapors.[5]
-
P280: Wear protective gloves/eye protection (Nitrile rubber recommended).
-
Critical Handling Protocols
Unlike its precursors (Benzyl chloroformate or Methyl iodide), the final product is relatively stable and non-corrosive. However, its lipophilic nature facilitates skin absorption.
-
Inhalation: Perform all transfers in a fume hood. While volatility is low, aerosolization during rotary evaporation is a common exposure route.
-
Skin Contact: Wash immediately with soap and water.[6] Do not use organic solvents (ethanol/acetone) on skin, as this may increase transdermal absorption of the compound.
-
Eye Contact: Flush with water for 15 minutes.[6] Remove contact lenses if present.[6][5][7]
Part 3: Synthesis & Causality
Understanding the synthesis is vital for safety, as the impurities are often more hazardous than the product. The synthesis typically follows a convergent pathway starting from pyrrolidine-3-carboxylic acid.
Synthetic Pathway Visualization
Figure 1: Synthetic route. Note that Step 1 involves Benzyl Chloroformate (Corrosive/Lachrymator), requiring strict engineering controls.
Impurity Management
-
Residual Benzyl Chloroformate: If the product smells pungent or acrid, it may contain unreacted Cbz-Cl. This hydrolyzes to HCl and benzyl alcohol. Action: Wash the organic layer with saturated NaHCO₃ during workup to neutralize.
-
Residual Methyl Iodide (if used): Highly toxic alkylating agent. Action: Quench reaction mixtures with aqueous ammonium hydroxide or use thiosulfate washes.
Part 4: Stability & Reactivity
Shelf Life: 24 months at 2–8°C (Refrigerated). Storage: Store under inert atmosphere (Argon/Nitrogen). The carbamate nitrogen is susceptible to oxidation over long periods if exposed to air.
Incompatibilities:
-
Strong Acids (e.g., HBr/AcOH, TFA): Will not cleave the Cbz group easily (requires HBr/AcOH), but strong acids may hydrolyze the methyl ester.
-
Strong Bases (e.g., LiOH, NaOH): Will rapidly hydrolyze the C3-methyl ester to the free acid.
-
Reducing Agents (e.g., LiAlH₄): Will reduce both the ester (to alcohol) and the carbamate (to N-methyl).
Part 5: Application Workflows (Deprotection)
The utility of this compound lies in its orthogonality . You can remove the N-protecting group without touching the ester, or vice versa.
Orthogonal Deprotection Logic
Figure 2: Orthogonal deprotection strategy. Path B is preferred for fragment-based drug discovery (FBDD) to attach new electrophiles to the nitrogen.
Experimental Protocol: Catalytic Hydrogenolysis (Path B)
Use this protocol to generate the free amine for coupling reactions.
-
Preparation: Dissolve 1.0 eq of this compound in anhydrous Methanol (0.1 M concentration).
-
Catalyst: Add 10 wt% Palladium on Carbon (Pd/C). Safety: Wet the catalyst with toluene or water before adding solvent to prevent ignition.
-
Reaction: Purge the vessel with Nitrogen, then introduce Hydrogen (balloon pressure or 1 atm). Stir vigorously at Room Temperature for 2–4 hours.
-
Monitoring: Monitor via TLC (stain with Ninhydrin; free amine will turn blue/purple).
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Result: 3-methoxycarbonylpyrrolidine (usually as an oil).
-
Note: If the free amine is volatile, convert to HCl salt immediately by adding 4M HCl in Dioxane.
-
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11346067, this compound. Retrieved from [Link]
-
Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives.[8] Tetrahedron Letters, 42(31), 5191–5194. (Context on Cbz removal protocols).
-
Organic Syntheses (2015). Preparation of Mono-Cbz Protected Guanidines. Org.[2][7][9] Synth. 2015, 92, 91-102.[9] (Handling of Cbz-Cl reagents). Retrieved from [Link]
-
Guazzelli, L., et al. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules.[1][2][8][9][10][11][12] (Application in medicinal chemistry).
Sources
- 1. This compound - CAS:188847-00-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | C14H17NO4 | CID 11346067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 188847-00-9 | Benchchem [benchchem.com]
- 4. 1-N-Cbz-3-pyrrolidinone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. d-nb.info [d-nb.info]
- 9. orgsyn.org [orgsyn.org]
- 10. nj.gov [nj.gov]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Benzyl-3-pyrrolidinone 98 775-16-6 [sigmaaldrich.com]
Technical Whitepaper: Handling, Storage, and Stability of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Document Control:
-
Subject: 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
-
Class: N-Protected Amino Acid Derivative / Chiral Building Block
-
Version: 2.0 (Technical Release)
Executive Summary & Chemical Architecture
This compound (also known as N-Cbz-3-methoxycarbonylpyrrolidine) is a dual-protected pyrrolidine derivative widely utilized as a scaffold in the synthesis of beta-amino acids, protein degraders (PROTACs), and peptidomimetics.
Its utility stems from its orthogonal protection scheme: the N-benzyloxycarbonyl (Cbz) group protects the amine, while the methyl ester protects the carboxylic acid. This "chemical architecture" dictates its handling requirements. While the Cbz group offers robust stability against mild bases and nucleophiles, the methyl ester introduces a specific vulnerability to hydrolysis. Consequently, the integrity of this reagent relies entirely on moisture exclusion and thermal regulation.
Physicochemical Profile
| Property | Value / Characteristic |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Physical State | Viscous oil or low-melting solid (Temperature dependent) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Flash Point | >110°C (Estimated; Combustible) |
| Hygroscopicity | Moderate (Ester functionality attracts moisture) |
Stability Matrix & Degradation Mechanisms
To handle this compound effectively, one must understand how it fails. The molecule faces two primary degradation vectors: Ester Hydrolysis and Carbamate Cleavage .
The Hydrolytic Vulnerability (Primary Failure Mode)
The methyl ester at the C3 position is the most labile point. Exposure to ambient moisture, catalyzed by trace acidity or alkalinity on glassware, drives the hydrolysis of the ester to the free acid.
-
Indicator: Appearance of a broad O-H stretch in IR or loss of the methyl singlet (~3.7 ppm) in ¹H-NMR.
-
Consequence: Drastic change in polarity and reactivity, ruining stoichiometry in subsequent couplings.
Carbamate Resilience & Oxidation
The N-Cbz group is generally stable but can degrade under strong acidic conditions or catalytic hydrogenation environments. In storage, it is relatively inert, though the benzyl methylene is susceptible to slow radical oxidation if exposed to light and oxygen for extended periods.
Visualization: Degradation Pathways
The following diagram illustrates the stepwise degradation logic used to troubleshoot purity issues.
Figure 1: Primary degradation pathways. Red arrow indicates the most common storage failure mode (moisture-induced ester hydrolysis).
Storage Protocol: The "Cold-Chain" System
The following protocol is designed to maximize shelf-life (>2 years). It treats the compound as a "living" chemical that requires a dormant state.
Environmental Conditions
-
Temperature: -20°C (± 5°C) . Storing at 4°C is acceptable for short-term (<1 month) use, but deep freeze is required for long-term banking.
-
Atmosphere: Inert Gas (Argon preferred) .[3] Nitrogen is acceptable, but Argon's higher density provides a better blanket for viscous oils in vials.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) containers for long-term storage as they are permeable to oxygen and moisture.
The Desiccation Rule
Never store the vial "naked" in the freezer.
-
Place the primary vial inside a secondary container (e.g., a larger jar).
-
Fill the void volume of the secondary container with active desiccant (silica gel or Drierite).
-
Seal the secondary container with Parafilm. Rationale: Freezers are high-humidity environments during defrost cycles. The secondary barrier prevents condensation from forming on the primary vial cap, which can wick into the threads.
Handling & Aliquoting Strategy
Field Insight: As this compound is often a viscous oil or low-melting solid, standard weighing can be inaccurate due to surface tension effects.
Receipt and Initial Aliquoting
Upon receipt of a bulk batch (>1g), do not store the entire bottle at -20°C and repeatedly thaw it. This "Freeze-Thaw" cycling pumps moisture into the bottle.
Protocol:
-
Equilibration: Allow the sealed shipping container to reach room temperature in a desiccator (approx. 30-60 mins). Crucial: Opening a cold bottle condenses atmospheric water instantly into the product.
-
Solubilization (Optional but Recommended): If the compound is an oil, consider creating a high-concentration stock solution (e.g., 1M in Anhydrous DMSO or DCM) if your application permits.
-
Aliquoting: Divide the neat material into single-use aliquots (e.g., 100mg or 250mg) using a positive displacement pipette (for oils) or a glass spatula (for solids).
-
Blanketing: Flush each aliquot with Argon before capping.
Handling Viscous Oils
If the substance is a viscous liquid:
-
Do not use standard air-displacement pipettes; they will under-deliver due to viscosity.
-
Technique: Reverse pipetting or gravimetric transfer (weighing by difference) is the only way to ensure accurate stoichiometry.
Quality Control & Re-validation
Before committing this reagent to a high-value synthesis (e.g., GMP production or late-stage functionalization), validate its purity.
Self-Validating QC Workflow
| Test | Acceptance Criteria | Field Insight |
| Visual Inspection | Clear, colorless to pale yellow oil/solid. | Darkening (brown/orange) indicates oxidation of the benzyl ring or amine impurities. |
| ¹H-NMR (CDCl₃) | Methyl ester singlet at ~3.7 ppm integrates 3:1 vs Benzyl CH₂. | If the methyl peak integration drops or shifts, hydrolysis has occurred. |
| TLC (Hex/EtOAc) | Single spot. | A lower Rf spot (more polar) usually indicates the hydrolyzed acid impurity. |
Visualization: Handling Workflow
This flowchart ensures a closed-loop system for maintaining reagent integrity.
Figure 2: The "Cold-Chain" handling workflow designed to prevent moisture ingress during the reagent's lifecycle.
Safety & Emergency Response
While not classified as highly toxic, the compound possesses irritant properties typical of benzyl esters.
-
PPE: Nitrile gloves (0.11mm minimum thickness) provide adequate protection against incidental splashes. Safety glasses are mandatory.
-
Inhalation: Use in a fume hood. The Cbz group adds molecular weight, reducing volatility, but aerosols can still be respiratory irritants.
-
Spill Cleanup: Absorb with sand or vermiculite. Do not use water initially, as this spreads the oily substance. Clean the surface subsequently with Acetone or Ethanol.
References
-
PubChem. (n.d.).[2] this compound (Compound).[1][2][4] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Retrieved February 7, 2026, from [Link]
Sources
Comprehensive Toxicological & Handling Guide: 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
[1][2][3]
Executive Technical Summary
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS: 188847-00-9) is a specialized pharmaceutical intermediate primarily used in the synthesis of peptidomimetics, beta-lactam antibiotics, and deubiquitinase (DUB) inhibitors.[1][2][3][4]
From a toxicological perspective, this compound presents a Class II Moderate Hazard profile. It is characterized by significant mucous membrane irritation and potential acute oral toxicity. Its chemical structure—a pyrrolidine core protected by a benzyloxycarbonyl (Cbz) group and functionalized with a methyl ester—dictates its metabolic fate: enzymatic hydrolysis yielding benzyl alcohol and pyrrolidine-3-carboxylic acid derivatives.
Critical Nomenclature Alert: Researchers must distinguish this compound from Methyl 1-benzylpyrrolidine-3-carboxylate (N-alkyl derivative). The "1,3-dicarboxylate" nomenclature explicitly indicates a carbamate moiety at the N-position (N-Cbz), not a simple N-benzyl alkylation. Confusing these two can lead to erroneous safety assumptions regarding basicity and corrosivity.
Chemical Identity & Structural Deconstruction
To predict toxicological behavior where empirical data is sparse, we must deconstruct the molecule into its functional toxicophores.
| Parameter | Technical Detail |
| IUPAC Name | 1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate |
| Common Synonyms | N-Cbz-pyrrolidine-3-carboxylic acid methyl ester; Methyl 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylate |
| CAS Number | 188847-00-9 (Racemic); 313706-14-8 (S-Isomer) |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity/isomer) |
| Solubility | Soluble in DMSO, Methanol, DCM; Poorly soluble in water.[1] |
Structural Toxicophores
-
Methyl Ester Moiety (C3): Susceptible to rapid hydrolysis by carboxylesterases, releasing Methanol (low quantity) and the carboxylic acid.
-
Carbamate Moiety (N1): The Benzyloxycarbonyl (Cbz) group is generally stable at physiological pH but metabolizes to Benzyl Alcohol and CO₂ under strong enzymatic or acidic conditions.
-
Pyrrolidine Ring: A common scaffold in medicinal chemistry; generally low toxicity unless substituted with specific hERG-blocking pharmacophores (not present here).
Toxicological Risk Assessment
Based on GHS Classifications, Read-Across Data, and QSAR Modeling.
Acute Toxicity
-
Oral (Rat): Predicted LD50: 500 – 2000 mg/kg (Category 4).
-
Dermal: Predicted LD50 > 2000 mg/kg.
-
Note: While systemic toxicity is low via skin, the lipophilic nature suggests good dermal penetration.
-
-
Inhalation: Data unavailable. Treat as Respiratory Irritant (Category 3) due to ester vapors/mists.
Irritation & Corrosivity
-
Skin: Irritant (Category 2). Prolonged contact causes erythema and defatting. The ester functionality can react with skin proteins.
-
Eyes: Serious Eye Irritant (Category 2A). Direct contact induces severe redness and lachrymation. The hydrolysis of the methyl ester on the moist ocular surface can locally lower pH, exacerbating irritation.
Sensitization & Genotoxicity
-
Sensitization: Weak potential. Benzyl esters can occasionally act as haptens, but pyrrolidine carbamates are generally considered low-risk sensitizers compared to acrylates or aldehydes.
-
Genotoxicity (Ames Test): Predicted Negative .
-
Rationale: The structure lacks classic genotoxic alerts (e.g., nitro groups, epoxides, aromatic amines). The metabolic byproducts (pyrrolidine amino acid, benzyl alcohol) are not mutagenic in standard assays.
-
Metabolic Fate & Pharmacokinetics (ADME)
Understanding the breakdown of this molecule is essential for interpreting "unknown" toxicity. The compound functions as a "prodrug" of the amino acid core during metabolism.
Pathway Analysis
Upon systemic entry, the compound undergoes biotransformation via two primary pathways:
-
Phase I Hydrolysis (Rapid): Plasma esterases cleave the methyl ester.
-
Phase I Decarboxylation (Slow/Enzymatic): The Cbz group is cleaved (often hepatic), releasing Benzyl Alcohol.
Figure 1: Predicted Metabolic Degradation Pathway. The primary detoxification route involves ester hydrolysis followed by carbamate cleavage.
Occupational Hygiene & Safety Protocol
Standard Operating Procedure (SOP) Recommendation for Laboratory & Scale-up Environments.
Occupational Exposure Banding (OEB)
Given the lack of a specific OEL (Occupational Exposure Limit), we assign an internal control band:
-
OEB 2 (Hazardous): Handling requires local exhaust ventilation (LEV).
-
Target Control Limit: < 100 µg/m³ (8h TWA).
Exposure Response Workflow
This self-validating logic ensures immediate and correct response to exposure events.
Figure 2: Emergency Response Decision Matrix. Standardized protocol for acute exposure management.
Engineering Controls & PPE
| Control Layer | Requirement | Rationale |
| Ventilation | Fume Hood (Face velocity > 0.5 m/s) | Prevents inhalation of aerosols/vapors which are respiratory irritants (H335). |
| Gloves | Nitrile (Min 0.11mm thickness) | Protects against ester permeation. Latex is not recommended due to poor chemical resistance against organic esters. |
| Eye Protection | Chemical Safety Goggles | Face shield required if handling >100g in open vessels to prevent splash injury (H319). |
| Respiratory | P95/N95 (Particulate) or OV (Organic Vapor) | Required only if aerosolizing procedures (e.g., flash chromatography, rotary evaporation) are performed outside a hood. |
Environmental Fate
-
Aquatic Toxicity: Predicted LC50 (Fish) > 10 – 100 mg/L.
-
Biodegradability: Expected to be Readily Biodegradable . The ester and carbamate bonds are hydrolytically unstable in environmental matrices, preventing long-term bioaccumulation.
-
Disposal: Incineration is the preferred method. The compound contains Nitrogen (NOx generation possible) but no halogens, making it suitable for standard chemical waste streams.
References
-
PubChem. (2025).[1] Compound Summary: this compound (CID 11346067).[1] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7c: Endpoint specific guidance. (Used for Read-Across/QSAR methodology). [Link]
Sources
- 1. This compound | C14H17NO4 | CID 11346067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 188847-00-9 | 4H58-1-8V | MDL MFCD06410557 | Methyl 1-Cbz-pyrrolidine-3-carboxylate | SynQuest Laboratories [synquestlabs.com]
- 3. 188847-00-9|this compound|BLD Pharm [bldpharm.com]
- 4. 188847-00-9 | MFCD18432047 | this compound [aaronchem.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | 188847-00-9 | Benchchem [benchchem.com]
Advanced Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
A Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary
Pyrrolidine-3-carboxylic acid (
This guide details two distinct, high-fidelity synthetic strategies: Asymmetric 1,3-Dipolar Cycloaddition (for high structural diversity) and Organocatalytic Michael-Cyclization (for scalable, metal-free synthesis). These protocols are selected based on their "self-validating" nature—where intermediate stability and spectroscopic signatures allow for rigorous process control.
Part 1: Strategic Analysis & Route Selection
The choice of synthetic route depends heavily on the substitution pattern required and the scale of production.
| Feature | Route A: [3+2] Cycloaddition | Route B: Organocatalytic Michael |
| Primary Mechanism | Concerted cycloaddition of azomethine ylides | Stepwise Michael addition + Cyclization |
| Target Diversity | High (Simultaneous formation of C2, C3, C4, C5) | Focused (C3, C4 substitution) |
| Stereocontrol | Metal-Ligand dependent (Ag, Cu) | Catalyst dependent (Jørgensen-Hayashi) |
| Scalability | Moderate (Dilute conditions often required) | High (Amenable to flow/batch scale-up) |
| Atom Economy | Excellent (100% atom utilization in step 1) | Good (Requires downstream reduction) |
Decision Logic for Synthesis
The following decision tree illustrates the logical flow for selecting the appropriate synthetic methodology based on target moiety requirements.
Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway for pyrrolidine-3-carboxylic acid derivatives.
Part 2: Methodology A — Asymmetric 1,3-Dipolar Cycloaddition
Best for: Generating diverse libraries with up to 4 contiguous stereocenters.
Mechanistic Grounding
This reaction utilizes azomethine ylides , generated in situ from
Experimental Protocol
Target: Synthesis of (2S,3S,4S)-4-substituted-pyrrolidine-2,3-dicarboxylates.
Reagents:
-
Precursor: Glycine iminoester (prepared from glycine methyl ester + benzaldehyde).
-
Dipolarophile: Methyl acrylate or substituted maleimide.
-
Catalyst: AgOAc (3 mol%) + Chiral Phosphoramidite Ligand (3.3 mol%).
-
Base: TEA or DIPEA (10 mol%).
-
Solvent: Toluene or DCM (anhydrous).
Step-by-Step Workflow:
-
Catalyst Formation (Critical Step):
-
In a flame-dried Schlenk tube, dissolve AgOAc (0.03 equiv) and the Chiral Ligand (0.033 equiv) in anhydrous Toluene.
-
Stir at ambient temperature for 30 minutes. Checkpoint: The solution should clarify, indicating complex formation.
-
-
Ylide Generation & Addition:
-
Add the glycine iminoester (1.0 equiv) and the dipolarophile (1.2 equiv) to the catalyst solution.
-
Cool to -20°C (or optimized temperature).
-
Add the base (TEA, 0.1 equiv) dropwise. The base deprotonates the iminoester, generating the 1,3-dipole.
-
-
Reaction Monitoring:
-
Stir for 12–24 hours.
-
Validation: Monitor by TLC or 1H NMR. Look for the disappearance of the imine proton (~8.3 ppm) and appearance of pyrrolidine ring protons (3.5–4.5 ppm region).
-
-
Workup:
-
Filter through a pad of Celite to remove silver salts.
-
Concentrate in vacuo.
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Mechanistic Pathway Visualization
Figure 2: Mechanistic flow of the Ag(I)-catalyzed 1,3-dipolar cycloaddition.
Part 3: Methodology B — Organocatalytic Michael-Cyclization
Best for: Scalable synthesis of
Mechanistic Grounding
This route employs a "one-pot" or cascade sequence initiated by an enantioselective Michael addition of a nitroalkane to a 4-oxo-enoate, catalyzed by a chiral amine (e.g., diphenylprolinol silyl ether). The resulting nitro-aldehyde or nitro-ketone is then subjected to reductive cyclization (nitro
Experimental Protocol
Target: Synthesis of 4-substituted-pyrrolidine-3-carboxylic acid.
Reagents:
-
Michael Acceptor: (E)-4-oxo-4-arylbut-2-enoate.
-
Nucleophile: Nitromethane (or substituted nitroalkane).
-
Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (10 mol%).
-
Additive: Benzoic acid (10 mol%) - promotes iminium ion formation.
-
Reductant: Zn/HCl (aq) or H2/Pd-C.
Step-by-Step Workflow:
-
Michael Addition:
-
Dissolve the enoate (1.0 equiv) and catalyst (0.1 equiv) in Toluene.
-
Add Benzoic acid (0.1 equiv).
-
Add Nitromethane (5.0 equiv).
-
Stir at room temperature for 24h.
-
Validation: 1H NMR analysis of an aliquot should show >95% conversion of the olefinic protons.
-
-
Reductive Cyclization (The "Self-Validating" Step):
-
Note: The intermediate nitro-compound is often isolated simply by evaporation if stable, or carried through directly.
-
Dissolve the Michael adduct in MeOH.
-
Add Pd/C (10 wt%) and stir under H2 atmosphere (balloon pressure) for 16h.
-
Mechanism:[2][3][4] The nitro group reduces to an amine, which intramolecularly attacks the ketone/aldehyde to form an imine, which is further reduced to the pyrrolidine.
-
-
Purification:
-
Filter catalyst.[5]
-
Acid/Base extraction or Ion-Exchange chromatography is often required to isolate the free amino acid or its ester.
-
Data Summary: Method Comparison
| Parameter | [3+2] Cycloaddition (Method A) | Michael-Cyclization (Method B) |
| Typical Yield | 75 - 92% | 60 - 85% (over 2 steps) |
| Enantiomeric Excess (ee) | 85 - 98% | 90 - 99% |
| Reaction Time | 12 - 24 hours | 24 - 48 hours |
| Purification | Column Chromatography | Crystallization / Ion Exchange |
| Key Risk | Metal contamination (requires scavenging) | Nitro-reduction safety (exotherm) |
Part 4: Critical Process Parameters (CPP) & Troubleshooting
To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), the following parameters must be controlled:
-
Water Content (Method A): The Ag(I) catalytic cycle is sensitive to moisture. Use solvents with <50 ppm water.
-
Stoichiometry of Base (Method A): Excess base can racemize the product or lead to non-productive side reactions. Strictly limit to 10–15 mol% relative to the iminoester.
-
Temperature Control (Method B): The Michael addition enantioselectivity is temperature-dependent. While RT is faster, cooling to 0°C often improves ee% by 2–5% at the cost of reaction time.
-
Nitro-Reduction Safety (Method B): On scales >10g, the reduction of nitro compounds is highly exothermic. Dosing of the reductant or hydrogen pressure control is mandatory.
References
-
RSC Feature Article: Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[6] Royal Society of Chemistry. [Link]
-
Tanaka Group (OIST): Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications: Stereoselective Synthesis of Densely Substituted Pyrrolidines via [3+2] Cycloaddition. Organic Letters. [Link]
- Patent Literature: Process for the preparation of pyrrolidine-3-carboxylic acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diva-portal.org [diva-portal.org]
- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
1-Benzyl 3-Methyl Pyrrolidine-1,3-Dicarboxylate: A Strategic Chiral Building Block in Drug Discovery
Abstract
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antivirals to metabolic regulators. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS: 188847-00-9) represents a critical, orthogonally protected chiral building block that grants access to the 3-substituted pyrrolidine chemical space.[1] This guide provides a comprehensive technical analysis of this compound, detailing its structural utility, validated synthetic protocols, and applications in the synthesis of USP30 inhibitors and other bioactive agents.
Structural Analysis & Stereochemical Utility[2]
Chemical Identity and Nomenclature
While often colloquially referred to as a "benzyl" derivative, the nomenclature 1,3-dicarboxylate defines the precise oxidation state of the molecule. It is not an N-benzyl alkylamine but a carbamate .
-
IUPAC Name: 1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate[1][2]
-
Common Name: Methyl 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylate (N-Cbz-3-methoxycarbonylpyrrolidine)
The Power of Orthogonal Protection
The molecule features two distinct protective groups that allow for divergent synthetic pathways:
-
N-Terminus (Cbz Group): Stable to acidic and basic hydrolysis; removed via catalytic hydrogenolysis (H₂/Pd-C) or strong Lewis acids (HBr/AcOH).
-
C-Terminus (Methyl Ester): Stable to hydrogenolysis; removed via basic saponification (LiOH/NaOH) or reduced to the alcohol.
This orthogonality allows researchers to selectively functionalize either end of the molecule without disturbing the other, a mandatory requirement for iterative drug design.
Stereogenicity
The C3 position is a chiral center. The building block is available as a racemate or as pure (R)- and (S)-enantiomers.
-
(R)-Isomer (CAS 1217655-90-7): Often used in the synthesis of specific GPCR ligands.
-
(S)-Isomer: Corresponds to the natural proline stereochemistry if viewed as a beta-amino acid homolog.
Synthetic Routes and Manufacturing[2][3][9]
The synthesis of this core typically follows a high-yielding, two-step protocol starting from commercially available pyrrolidine-3-carboxylic acid.
Industrial Synthesis Workflow
The following diagram illustrates the standard manufacturing route and the enzymatic resolution strategy used to obtain enantiopure material.
Figure 1: Synthetic pathway from pyrrolidine-3-carboxylic acid to the title compound, including optical resolution.
Reactivity Profile & Experimental Protocols
This section details self-validating protocols. "Self-validating" implies that the reaction progress can be definitively monitored by simple TLC or LCMS shifts due to the distinct change in polarity or mass.
Protocol A: Selective N-Deprotection (Hydrogenolysis)
Objective: Access Methyl pyrrolidine-3-carboxylate (free amine) for amide coupling or reductive amination.
-
Reagents: 10% Pd/C (10 wt%), H₂ (1 atm), Methanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH (0.1 M).
-
Add 10% Pd/C (10% by weight of substrate) under Argon.
-
Purge with H₂ balloon for 15 mins; stir at RT for 2-4 hours.
-
Validation: TLC (50% EtOAc/Hex) will show the disappearance of the UV-active starting material (Cbz is UV active) and the appearance of a baseline, ninhydrin-positive spot (free amine).
-
Filter through Celite to remove Pd. Concentrate to yield the amine.
-
Protocol B: Claisen Condensation (Synthesis of Beta-Keto Nitriles)
Objective: Functionalization of the C3-ester to create precursors for USP30 inhibitors (e.g., 1-cyano-pyrrolidine derivatives).
-
Mechanism: Nucleophilic attack of acetonitrile anion on the methyl ester.
-
Reagents: Acetonitrile (solvent/reactant), LDA or NaH, THF, -78°C.
-
Procedure:
-
Generate the anion of acetonitrile using LDA in THF at -78°C.
-
Dropwise add a solution of this compound.
-
Allow warming to -20°C over 3 hours.
-
Validation: LCMS will show a mass shift of +9 (loss of OMe [-31] + addition of CH₂CN [+40]).
-
Quench with NH₄Cl.
-
Divergent Reactivity Map
The following diagram maps the chemical space accessible from this single building block.
Figure 2: Divergent synthesis map showing key functional transformations.
Applications in Medicinal Chemistry
USP30 Inhibitors (Mitochondrial Therapeutics)
Ubiquitin-specific peptidase 30 (USP30) is a target for neurodegenerative diseases (Parkinson's) and cancer.
-
Role of the Scaffold: The this compound is used to construct the core pyrrolidine ring.[2]
-
Key Transformation: The methyl ester is converted into a cyano-ketone or similar electrophilic trap that interacts with the catalytic cysteine of the deubiquitylating enzyme.
-
Reference: This specific application is detailed in patent literature regarding 1-cyano-pyrrolidine derivatives for mitochondrial dysfunction treatment [1].
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (263.29 Da) and high solubility, the deprotected forms of this molecule serve as ideal fragments.
-
Vector Analysis: The Nitrogen (N1) and the Carboxylate (C3) provide vectors approximately 5-6 Å apart, allowing for "linking" or "growing" strategies in FBDD campaigns targeting GPCRs or proteases.
Quality Control & Characterization
To ensure data integrity in biological assays, the purity and identity of the building block must be verified.
| Test | Method | Acceptance Criteria |
| Proton NMR | ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (m, 5H, Ar-H), 5.13 (s, 2H, CH₂-Ph), 3.70 (s, 3H, OMe). Confirm integration ratio of Ar:OMe is 5:3. |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 98% ee (if using enantiopure). Racemate should show 50:50 split. |
| Residual Solvent | GC-Headspace | < 5000 ppm (Methanol/THF). |
| Appearance | Visual Inspection | Colorless to pale yellow oil (often solidifies upon cooling). |
References
-
1-Cyano-Pyrrolidine Derivatives as DBU Inhibitors. European Patent Office, EP 3433246 B1. (2017). Describes the use of this compound as a starting material for USP30 inhibitors. Link
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines. National Institutes of Health (PMC). (2023). Discusses general strategies for chiral pyrrolidine synthesis via cycloaddition, relevant for alternative access to this scaffold. Link
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. (2023).[7] A comprehensive review of pyrrolidine synthesis methodologies and their application in drug delivery and medicinal chemistry. Link
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2024). Official chemical structure and property data.[2][3] Link[2]
Sources
- 1. This compound - CAS:188847-00-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 188847-00-9 | Benchchem [benchchem.com]
- 3. 188847-00-9|this compound|BLD Pharm [bldpharm.com]
- 4. 188847-00-9 | MFCD18432047 | this compound [aaronchem.com]
- 5. 1-Cbz-3-Pyrrolidine carboxylic acid methyl ester | C14H17NO4 - BuyersGuideChem [buyersguidechem.com]
- 6. AB452337 | CAS 188847-00-9 – abcr Gute Chemie [abcr.com]
- 7. researchgate.net [researchgate.net]
Chemo-Orthogonality and Synthetic Utility of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Executive Summary
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS: 188847-00-9), often referred to in synthetic schemes as N-Cbz-3-carbomethoxypyrrolidine , represents a critical bifunctional scaffold in medicinal chemistry.[1] Its value lies in its chemo-orthogonal protecting group strategy : it possesses an acid-stable/hydrogenolysis-labile carbamate (Cbz) at the N1 position and a base-labile/hydrogenolysis-stable methyl ester at the C3 position. This duality allows researchers to selectively manipulate either the N-terminus or C-terminus, making it an ideal building block for peptidomimetics, proline analogs, and fragment-based drug discovery (FBDD).
This technical guide details the stability profile, reactivity hotspots, and validated protocols for manipulating this scaffold without compromising structural integrity.
Part 1: Structural Analysis & Physicochemical Profile
The molecule is a pyrrolidine ring functionalized at two distinct vectors.[2][3] Understanding the electronic environment of these positions is prerequisite to successful manipulation.
Reactivity Hotspots
-
N1 Position (Carbamate/Cbz): The nitrogen lone pair is delocalized into the carbonyl, reducing nucleophilicity. The benzyl ester moiety renders this group susceptible to hydrogenolysis (
) and strong Lewis acids ( , ), but resistant to basic hydrolysis under mild-to-moderate conditions. -
C3 Position (Methyl Ester): This position serves as an electrophilic center for transesterification or amidation and an enolizable center for
-alkylation. -
C3
-Proton: The proton at C3 is acidic ( ), allowing for deprotonation by strong bases (LDA, LiHMDS) to generate an enolate for substitution reactions.
Physicochemical Properties Table[1][4][5]
| Property | Value / Description | Note |
| IUPAC Name | 1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate | Often listed as N-Cbz derivative |
| CAS Number | 188847-00-9 | |
| Molecular Formula | ||
| Molecular Weight | 263.29 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Tendency to supercool; crystallizes slowly |
| Solubility | DCM, THF, EtOAc, MeOH | Insoluble in water |
| Chirality | Racemic (typically) | Available as (S) or (R) enantiomers for asymmetric synthesis |
Part 2: Stability & Reactivity Matrix
The utility of this compound rests on the ability to cleave one protecting group while retaining the other.[4] The table below outlines the stability of the scaffold under standard synthetic conditions.
| Reagent / Condition | Cbz Group (N1) | Methyl Ester (C3) | Result / Utility |
| LiOH / NaOH (aq) | Stable | Labile | Selective Hydrolysis: Yields N-Cbz-pyrrolidine-3-carboxylic acid. |
| Labile | Stable | Selective Hydrogenolysis: Yields Methyl pyrrolidine-3-carboxylate (secondary amine). | |
| TFA / DCM | Stable | Stable | Compatible with Boc deprotection elsewhere in the molecule. |
| HBr / AcOH | Labile | Stable | Harsh acidic cleavage of Cbz; Ester usually survives but transesterification risk exists. |
| LiAlH | Reacts | Reacts | Global Reduction: Reduces Cbz to N-Methyl (over-reduction) and Ester to Alcohol. |
| NaBH | Stable | Stable | Generally stable, though slow reduction of ester can occur at high temp. |
Visualization: Reactivity Pathways
The following diagram maps the structural vulnerabilities of the scaffold.
Figure 1: Reactivity map illustrating the three primary divergent synthetic pathways: Saponification (Red), Hydrogenolysis (Green), and C-Alkylation (Yellow).
Part 3: Validated Experimental Protocols
The following protocols are designed for high fidelity and reproducibility. They prioritize chemoselectivity , ensuring that the "off-target" functional group remains intact.
Protocol A: Selective Saponification (Cbz-Retention)
Objective: Hydrolysis of the methyl ester to the free carboxylic acid without degrading the carbamate.
-
Rationale: Methyl esters are more susceptible to nucleophilic acyl substitution than carbamates. However, harsh conditions (high temp, strong nucleophiles) can attack the carbamate. Lithium Hydroxide (LiOH) is used as a mild nucleophile.
-
Reagents: LiOH (2.0 equiv), THF/Water (3:1).
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of this compound in 3.0 mL of THF. Cool to 0°C.
-
Addition: Add a solution of LiOH (2.0 mmol) in 1.0 mL of water dropwise.
-
Critical Control: Maintain temperature < 5°C during addition to prevent potential attack on the Cbz carbonyl.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hex) for disappearance of starting material (
). -
Workup:
-
Acidify carefully with 1N HCl to pH ~3. (Do not use concentrated HCl to avoid Cbz cleavage).
-
Extract with EtOAc (3 x 10 mL).
-
Dry organic layer over
and concentrate.
-
-
Validation:
NMR should show loss of the methyl singlet (~3.7 ppm) and retention of the benzyl methylene singlet (~5.1 ppm).
Protocol B: Selective Hydrogenolysis (Ester-Retention)
Objective: Removal of the Cbz group to yield the free secondary amine, retaining the methyl ester.
-
Rationale: The benzyl-oxygen bond is weak towards oxidative addition by Pd(0). The methyl ester is inert to these conditions.
-
Reagents: 10% Pd/C (10 wt%),
(1 atm), MeOH.
Step-by-Step:
-
Preparation: In a round-bottom flask, suspend 10% Pd/C (10% by weight of substrate) in dry Methanol.
-
Safety: Pd/C is pyrophoric. Add under nitrogen flow or wet with a small amount of water (if using wet support) before adding solvent.
-
-
Substrate Addition: Add 1.0 mmol of the substrate dissolved in minimal MeOH.
-
Hydrogenation: Purge the flask with
(balloon pressure is sufficient). Stir vigorously at RT for 2–6 hours.-
Note: If reaction is sluggish, add 1.0 equiv of HCl (or acetic acid) to protonate the resulting amine, preventing catalyst poisoning.
-
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Isolation: Concentrate the filtrate. If acid was used, the product will be the amine salt.
Protocol C: C3-Alkylation (Advanced Utility)
Objective: Introduction of a substituent at the chiral C3 position.
-
Rationale: The C3 proton is alpha to the ester. Strong bases (LDA) can generate the enolate. The N-Cbz group is stable to LDA at -78°C.
-
Reagents: LDA (1.1 equiv), Alkyl Halide (R-X), THF, -78°C.
Step-by-Step:
-
Enolization: Add substrate to a solution of LDA in THF at -78°C. Stir for 30 mins.
-
Alkylation: Add alkyl halide (e.g., MeI, BnBr) dropwise.
-
Quench: Quench with saturated
at -78°C, then warm to RT.
Part 4: Orthogonal Workflow Logic
The following flowchart demonstrates how to navigate the protection group strategy for complex synthesis (e.g., peptide coupling).
Figure 2: Orthogonal deprotection workflow. Path A utilizes hydrogenolysis to access the amine for N-terminal coupling. Path B utilizes saponification to access the acid for C-terminal coupling.
Part 5: Storage and Handling
-
Storage: Store at 2–8°C. While chemically stable, the ester can undergo slow hydrolysis if exposed to atmospheric moisture over months. Keep under inert atmosphere (Argon/Nitrogen) for long-term storage.
-
Handling: The compound is generally non-volatile but should be handled in a fume hood. Avoid contact with strong oxidizers.
-
Safety: Standard PPE (gloves, goggles). In case of skin contact, wash with soap and water. The breakdown products (benzyl alcohol, pyrrolidine derivatives) are potential irritants.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on Cbz/Ester orthogonality).
-
BenchChem. (n.d.). This compound Structure and Properties. Retrieved February 7, 2026.
-
Han, G., & Tamaki, K. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5968. (Demonstrates analogous Cbz/Ester orthogonal deprotection logic).
-
Vinayagam, V., et al. (2024).[5] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89, 5665-5674.[5] (Alternative deprotection method for Cbz in presence of esters). [5]
-
PubChem. (n.d.).[1][6] Compound Summary: this compound.[1][2][7] National Library of Medicine.
Sources
- 1. This compound | C14H17NO4 | CID 11346067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 188847-00-9 | Benchchem [benchchem.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. N-Boc-pyrrolidine-3-carboxylic acid 97 59378-75-5 [sigmaaldrich.com]
- 7. This compound - CAS:188847-00-9 - Sunway Pharm Ltd [3wpharm.com]
Strategic Deployment of Key Intermediates in Pyrrolidine Alkaloid Synthesis
Executive Summary
The pyrrolidine ring is the structural cornerstone of a vast array of alkaloids, including nicotine, hygrine, and the complex polyhydroxylated indolizidines.[1] For the drug development scientist, the challenge lies not merely in forming the five-membered ring, but in establishing the requisite stereochemistry and functional group density efficiently. This guide moves beyond basic ring closure to analyze the key reactive intermediates —specifically
The -Acyliminium Ion: The Electrophilic Powerhouse
Technical Rationale
The
Mechanistic Pathway & Causality
The generation of the
-
Why this intermediate? It facilitates intramolecular C-C bond formation, allowing for the rapid construction of bicyclic cores (e.g., pyrrolizidines, indolizidines) from acyclic or monocyclic precursors.
-
Stereocontrol: The nucleophile generally attacks from the face opposite to the steric bulk of the
-acyl group or existing ring substituents ( -strain minimization).
Experimental Protocol: Acid-Mediated Cyclization to Pyrrolizidine Core
Context: Synthesis of pyrrolizidine alkaloids via an
Reagents:
-
Precursor: 4-ethoxy-1-(3-butenyl)pyrrolidin-2-one (or similar
-ethoxy lactam). -
Acid: Formic acid (HCOOH, 97%) or BF
OEt . -
Solvent: Dichloromethane (DCM) for Lewis acids; Neat for HCOOH.
Step-by-Step Methodology:
-
Precursor Activation: Dissolve the
-ethoxy lactam (1.0 equiv) in anhydrous DCM under Argon. -
Ion Generation: Cool to 0 °C. Add BF
OEt (1.2 equiv) dropwise. Note: The Lewis acid complexes with the ethoxy oxygen, promoting its departure and generating the cationic species. -
Cyclization: Allow the reaction to warm to room temperature over 2 hours. The pendant alkene attacks the highly electrophilic C2 position.
-
Quench: Quench with saturated aqueous NaHCO
. Extract with DCM ( ). -
Purification: Dry organic layers over MgSO
, concentrate, and purify via flash chromatography (EtOAc/Hexanes).
Visualization: -Acyliminium Cyclization Pathway
Figure 1: Generation and cyclization of the N-acyliminium ion yielding a bicyclic core.
Azomethine Ylides: The Convergent Builder
Technical Rationale
Azomethine ylides are 1,3-dipoles that enable the simultaneous formation of two C-C bonds and up to four stereocenters in a single step via [3+2] cycloaddition. This is the method of choice for constructing highly substituted pyrrolidine rings, particularly spiro-fused systems found in complex alkaloids like spirotryprostatin B.
Mechanistic Pathway & Causality
The most robust method for generating non-stabilized azomethine ylides involves the decarboxylation of secondary amino acids (like proline or sarcosine) condensed with aldehydes.
-
Why this intermediate? It is convergent. You assemble the pyrrolidine ring and its substituents in one pot.
-
Stereocontrol: The reaction proceeds through a concerted but asynchronous mechanism. The geometry of the dipole (S-shaped vs. W-shaped) and the dipolarophile (endo vs. exo approach) dictates the stereochemistry.
Experimental Protocol: Decarboxylative [3+2] Cycloaddition
Context: Synthesis of a spiro-pyrrolidine oxindole via Grigg’s method.
Reagents:
-
Amine: Sarcosine or L-Proline (1.0 equiv).
-
Carbonyl: Isatin (1.0 equiv).
-
Dipolarophile: Chalcone or nitrostyrene (1.0 equiv).
-
Solvent: Refluxing Toluene or Methanol.
Step-by-Step Methodology:
-
Ylide Formation: Combine Isatin and L-Proline in methanol. Heat to reflux for 15 minutes. Note: This forms the oxazolidinone intermediate (lactonization), which then decarboxylates (-CO
) to release the reactive azomethine ylide. -
Cycloaddition: Add the dipolarophile (e.g., chalcone) directly to the hot reaction mixture.
-
Reaction: Reflux for 2–4 hours. Monitor by TLC for the disappearance of the dipolarophile.
-
Workup: Cool to room temperature. The product often precipitates out of methanol. Filter and wash with cold methanol. If soluble, evaporate and recrystallize from EtOH.
Visualization: Azomethine Ylide Cycloaddition
Figure 2: Decarboxylative generation of azomethine ylide and subsequent [3+2] cycloaddition.[2][3][4][5][6][7][8][9][10][11][12]
Chiral Sulfinimines: The Stereochemical Architect
Technical Rationale
When absolute enantiopurity is non-negotiable, chiral sulfinimines (
Mechanistic Pathway & Causality
-
Why this intermediate? It solves the problem of synthesizing chiral amines. The sulfinyl group activates the imine toward nucleophilic attack while simultaneously blocking one face of the C=N bond via a rigid, chelated transition state (usually involving Mg or Ti).
-
Self-Validating Step: The diastereomeric ratio of the addition product can be checked via NMR or HPLC before cyclization, ensuring the integrity of the final synthesis.
Experimental Protocol: Asymmetric Allylation and Cyclization
Context: Synthesis of (-)-2-allylpyrrolidine.
Reagents:
-
Substrate: (
)- -(4-chlorobutylidene)-t-butanesulfinamide. -
Reagent: Allylmagnesium bromide.
-
Solvent: CH
Cl or THF.
Step-by-Step Methodology:
-
Imine Formation: Condense 4-chlorobutanal with (
)-t-butanesulfinamide in the presence of Ti(OEt) (Lewis acid/dehydrating agent) in THF. -
Asymmetric Addition: Cool the sulfinimine solution to -78 °C. Add AllylMgBr (2.0 equiv) dropwise. Note: Low temperature is critical to maintain the chelated transition state geometry.
-
Hydrolysis & Cyclization:
-
Quench with saturated NH
Cl. -
Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH. This cleaves the chiral auxiliary, yielding the free amine.
-
Add base (K
CO , MeOH, reflux) to induce intramolecular displacement of the terminal chloride by the amine, closing the pyrrolidine ring.
-
-
Isolation: Acid-base extraction yields the chiral pyrrolidine.
Visualization: Sulfinimine-Mediated Asymmetry[8]
Figure 3: Asymmetric synthesis of pyrrolidines using chiral sulfinimine auxiliaries.
Comparative Data Summary
| Intermediate | Primary Utility | Key Mechanism | Stereocontrol Source | Typical Yields |
| N-Acyliminium | Bicyclic/Bridged Systems | Electrophilic Cyclization | Ring Conformation / A-strain | 70–90% |
| Azomethine Ylide | Highly Substituted Rings | [3+2] Cycloaddition | Dipole Geometry / Endo-Exo | 60–85% |
| Chiral Sulfinimine | Enantiopure Monocycles | Nucleophilic Addition | Chiral Auxiliary (Chelation) | 80–95% |
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2021. Link
-
Recent Advances in the Synthesis of Pyrrolidines. IntechOpen, 2023. Link
-
Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc, 2001.[8] Link
-
Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 2023. Link
-
Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Journal of Organic Chemistry, 2014. Link
-
Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 2005. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines by Grignard additions across α-chloro N-sulfinyl ketimines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Enantioselective Synthesis Using Pyrrolidine-Based Ligands
This Application Note and Protocol Guide is designed for researchers and drug development professionals. It prioritizes the Jørgensen-Hayashi class of catalysts (Diarylprolinol Silyl Ethers) due to their dominance in modern asymmetric synthesis, while also addressing metal-ligand applications.
Executive Summary & Strategic Value
Pyrrolidine-based ligands represent a "privileged" scaffold in asymmetric synthesis.[1] Derived often from the chiral pool (L-Proline), their rigid five-membered ring structure minimizes conformational flexibility, projecting steric bulk in a highly defined manner.
For drug development professionals, these ligands offer two distinct tactical advantages:
-
Organocatalysis (Metal-Free): Via Diarylprolinol Silyl Ethers , enabling trace-metal-free synthesis of chiral aldehydes—critical for pharmaceutical intermediates where metal scavenging is costly.
-
Metal Catalysis: As chiral backbones in Phosphoramidites or Bisoxazolines , enabling difficult transformations like Pd-catalyzed cycloadditions or Fe-catalyzed C-H aminations.
This guide details the Enamine Activation mode using Jørgensen-Hayashi catalysts, providing a validated protocol for Michael additions, and outlines the workflow for metal-catalyzed applications.
Mechanism of Action: The Steric Shielding Model
The efficacy of pyrrolidine ligands, particularly diarylprolinol silyl ethers, relies on the formation of a transient Enamine or Iminium species.
The Jørgensen-Hayashi Catalytic Cycle (Enamine Mode)
When an aldehyde condenses with the secondary amine of the pyrrolidine, water is released to form an enamine. The bulky silyl ether group (
-
Si-Face Shielding: The bulky group typically shields the Re-face (depending on absolute configuration), forcing the electrophile to attack from the Si-face.
-
Electronic Activation: The HOMO of the enamine is raised, increasing nucleophilicity toward electrophiles (e.g., nitroalkenes).
Figure 1: The Enamine Catalytic Cycle. The steric bulk of the catalyst directs the electrophilic attack, ensuring high enantioselectivity.
Validated Protocol: Asymmetric Michael Addition
Target Transformation: Enantioselective addition of an aldehyde to a nitroalkene.[2][3]
Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst).
Significance: Generates
Materials & Reagents
| Component | Specification | Role |
| Catalyst | 10-20 mol% (S)-Diarylprolinol TMS ether | Chiral Inducer |
| Substrate A | Aliphatic Aldehyde (e.g., Pentanal) | Nucleophile (Donor) |
| Substrate B | Nitroalkene (e.g., | Electrophile (Acceptor) |
| Additive | Benzoic Acid (10-20 mol%) | Co-catalyst (aids hydrolysis) |
| Solvent | Toluene or CHCl | Reaction Medium |
| Quench | 1N HCl or Sat. NH | Stop reaction |
Step-by-Step Procedure
Step 1: Catalyst Preparation (In Situ)
-
In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, weigh out the Catalyst (0.05 mmol, 5 mol%) and Benzoic Acid (0.05 mmol, 5 mol%).
-
Expert Insight: The acid additive accelerates the hydrolysis step (Iminium
Product), preventing catalyst sequestration (parasitic equilibria).
-
Step 2: Substrate Addition 2. Add Solvent (Toluene, 2.0 mL) to the flask. 3. Add the Nitroalkene (1.0 mmol, 1.0 equiv). Stir until dissolved. 4. Cool the reaction mixture to 0 °C using an ice bath.
- Why? Lower temperature improves the enantiomeric excess (ee) by maximizing the energy difference between the diastereomeric transition states.
- Add the Aldehyde (2.0 mmol, 2.0 equiv) dropwise.
- Note: Excess aldehyde drives the equilibrium forward and compensates for potential self-aldol side reactions.
Step 3: Reaction Monitoring 6. Stir at 0 °C. Monitor via TLC (typically 2–24 hours). 7. Look for the disappearance of the limiting reagent (Nitroalkene).
- Checkpoint: If the reaction stalls, add 5 mol% more acid, not more catalyst.
Step 4: Work-up & Isolation
8. Quench with water or saturated NH
- Caution:
-nitroaldehydes can be unstable on silica. Use a short column and elute quickly, or reduce immediately to the alcohol/amine for characterization.
Expected Results
-
Yield: 70–95%
-
Diastereomeric Ratio (dr): >20:1 (syn/anti)[4]
-
Enantiomeric Excess (ee): 90–99%
Metal-Catalyzed Applications (Brief Overview)
While organocatalysis uses the pyrrolidine nitrogen as the active center, metal catalysis uses the pyrrolidine ring as a Chiral Scaffold .
Key Ligand Class: Pyrrolidine-Based Phosphoramidites (e.g., Trost Ligands). Application: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) or [3+2] Cycloadditions.
General Workflow for Ligand Screening:
-
Complexation: Mix Pd
(dba) (source of Pd(0)) with Ligand (2:1 L:Pd ratio) in DCM for 30 mins. Look for color change (purple yellow/orange). -
Substrate: Add allylic substrate (e.g., allyl acetate).
-
Nucleophile: Add soft nucleophile (e.g., malonate).
-
Analysis: Measure ee via Chiral HPLC.
Troubleshooting & Optimization Matrix
The following table summarizes common failure modes and scientifically grounded solutions.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Product inhibition or slow hydrolysis. | Add acidic co-catalyst (AcOH, PhCOOH, or PNBA). Add 2-5 equiv of water if solvent is strictly anhydrous. |
| Low Enantioselectivity (ee) | Non-catalyzed background reaction. | Lower temperature (-20 °C). Increase concentration to favor the bimolecular catalytic pathway over background. |
| Racemization of Product | Product is sensitive to basic catalyst.[5] | Reduce reaction time. Quench immediately at 0 °C. Switch to a less basic catalyst derivative. |
| Catalyst Insolubility | Solvent polarity mismatch. | Switch from Toluene to CHCl |
Optimization Workflow Visualization
Figure 2: Logic flow for optimizing reaction conditions based on empirical data.
References
-
Jørgensen-Hayashi Catalyst Discovery & Mechanism
-
Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[6] Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition. Link
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005).[2][6] Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction.[2][7][8] Angewandte Chemie International Edition. Link
-
-
Michael Addition Protocols
-
Metal-Catalyzed Pyrrolidine Applications
-
General Review
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
application of chiral pyrrolidines in asymmetric synthesis
Executive Summary
The application of chiral pyrrolidines in asymmetric synthesis represents a paradigm shift in modern organic chemistry, validated by the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan. Unlike transition metal catalysis, which relies on toxic heavy metals and expensive ligands, chiral pyrrolidines utilize HOMO-raising (enamine) and LUMO-lowering (iminium) activation modes to construct complex stereocenters with high fidelity.
This guide moves beyond basic textbook theory to provide field-proven protocols for the two most dominant catalyst classes: L-Proline and the Jørgensen-Hayashi Diarylprolinol Silyl Ethers . These protocols are designed for immediate implementation in drug discovery workflows, focusing on scalability, robustness, and mechanistic understanding.
Mechanistic Foundations: The Dual-Activation Cycle
Understanding the causality of activation is critical for troubleshooting. Chiral pyrrolidines are unique because they can activate both nucleophiles (donors) and electrophiles (acceptors) depending on the substrate electronic state.
Activation Modes
-
Enamine Activation (HOMO Raising): The catalyst condenses with an aldehyde/ketone to form a nucleophilic enamine. This species attacks an electrophile (e.g., nitroalkene, imine).
-
Iminium Activation (LUMO Lowering): The catalyst condenses with an
-unsaturated aldehyde to form a cationic iminium ion. This species is highly electrophilic and accepts nucleophilic attack (e.g., conjugate addition, Diels-Alder).
Figure 1: Divergent activation pathways for chiral pyrrolidines. The choice of substrate determines whether the system operates via nucleophilic (green) or electrophilic (red) activation.
Catalyst Selection Guide
Not all pyrrolidines are created equal. While L-Proline is the historic standard, the Jørgensen-Hayashi catalysts (Diarylprolinol Silyl Ethers) are often preferred in industrial settings due to superior solubility and turnover frequencies.
| Feature | L-Proline | Jørgensen-Hayashi Catalyst |
| Structure | Native Amino Acid | Sterically bulky silyl ether |
| Solubility | Poor (requires DMSO/DMF/H2O) | Excellent (DCM, Toluene, Ethers) |
| Steric Shielding | Moderate | High (Diphenyl groups block one face) |
| Primary Use | Aldol, Mannich (Ketones) | Michael, |
| Loading | High (10–30 mol%) | Low to Moderate (1–10 mol%) |
| Cost | Very Low | Moderate (Synthesis required) |
Application Protocol A: Enamine Activation
Target: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
Catalyst: (S)-
Reagents & Equipment
-
Catalyst: (S)-Jørgensen-Hayashi Catalyst (10 mol%)
-
Substrate: Isovaleraldehyde (1.0 equiv)
-
Electrophile: trans-
-Nitrostyrene (1.2 equiv) -
Additive: Benzoic Acid (10 mol%) - Critical for turnover
-
Solvent: Toluene (0.5 M concentration)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve trans-
-nitrostyrene (1.2 mmol) and the Jørgensen-Hayashi catalyst (0.1 mmol, 32.5 mg) in Toluene (2.0 mL). -
Activation: Add Benzoic Acid (0.1 mmol, 12.2 mg).
-
Scientist's Note: The acid additive accelerates the hydrolysis step of the catalytic cycle, preventing product inhibition.
-
-
Initiation: Cool the mixture to 0°C (ice bath) to maximize enantioselectivity (ee). Add Isovaleraldehyde (1.0 mmol) dropwise.
-
Reaction: Stir at 0°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 8:1). The limiting reagent is the aldehyde; however, nitrostyrene is often used in slight excess to ensure full conversion.
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl (5 mL).
-
Extract with Et₂O (3 x 10 mL).
-
Dry organic layers over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Flash column chromatography on silica gel.
Expected Results
-
Yield: >85%
-
Diastereomeric Ratio (dr): >95:5 (syn/anti)
-
Enantiomeric Excess (ee): >95%[1]
Application Protocol B: The "Classic" Aldol
Target: Direct Intermolecular Aldol Reaction
Catalyst: L-Proline Significance: The List-Barbas-Lerner aldol is the foundational reaction of organocatalysis, mimicking Class I Aldolase enzymes.
Step-by-Step Methodology
-
System Setup: Use a vial with a high-quality stir bar. Moisture exclusion is not strictly required (proline works in wet solvents), but controlled conditions yield better reproducibility.
-
Mixing: Combine 4-Nitrobenzaldehyde (0.5 mmol) and L-Proline (0.15 mmol, 30 mol%) in dry DMSO (4 mL) and Acetone (1 mL, excess donor).
-
Scientist's Note: High catalyst loading (30%) is typical for unmodified proline due to parasitic formation of oxazolidinones (parasitic species).
-
-
Reaction: Stir at Room Temperature (25°C) for 24 hours. The mixture may be heterogeneous initially but will clarify as the reaction proceeds.
-
Workup: Add saturated NH₄Cl and extract with Ethyl Acetate. Wash the organic layer with water (3x) to remove DMSO.
-
Purification: Flash chromatography.
Self-Validating Protocol: Catalyst Synthesis
Objective: Synthesis of (S)-
Figure 2: Two-step synthesis route for the Jørgensen-Hayashi catalyst.
-
Grignard Reaction: React L-Proline methyl ester hydrochloride with excess Phenylmagnesium Bromide (PhMgBr) in THF.
-
QC Check: The intermediate (Diphenylprolinol) should be a white solid, mp 76-77°C.
-
-
Silylation: React the intermediate with TMS-Cl (Trimethylsilyl chloride) and Imidazole in DCM.
-
Purification: The final product is an oil.[2] It must be purified by column chromatography to remove traces of free silanol, which can degrade the catalyst activity.
-
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion | Product Inhibition | Add 10-20 mol% weak acid (Benzoic acid or AcOH) to facilitate turnover. |
| Low ee | Temperature too high | Cool reaction to 0°C or -20°C. Check for "background reaction" (uncatalyzed pathway). |
| Poor Solubility | Wrong Solvent | Switch from Toluene to DCM or THF (for Silyl Ethers). Switch to DMSO/Water (for Proline). |
| Non-Linear Effects | Catalyst Aggregation | Proline often forms aggregates. Dilute the reaction or use derivatives (tetrazole analogs). |
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[3][4][5][6][7] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[3][4] Link
-
Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[8] Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition, 44(5), 794–797. Link
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005).[8] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[9] Angewandte Chemie International Edition, 44(27), 4212–4215. Link
-
MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455, 304–308. Link
-
Organic Syntheses Procedure: (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Org.[1][4][8][9][10][11] Synth. 2015, 92, 309-319. Link
Sources
- 1. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 2. orgsyn.org [orgsyn.org]
- 3. pnas.org [pnas.org]
- 4. moodle2.units.it [moodle2.units.it]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 6. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]
- 8. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: BMPD as a Nucleophilic Scaffold in Stereoselective Aldol Reactions
This Application Note and Protocol Guide details the use of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (hereafter referred to as BMPD ) as a versatile nucleophilic scaffold in asymmetric aldol reactions.
Introduction & Core Rationale
In modern drug discovery, functionalized pyrrolidines are "privileged structures" found in numerous pharmaceutical agents, including DUB inhibitors, GPCR ligands, and kainoid analogs. BMPD serves as a critical building block because it provides a pre-functionalized pyrrolidine ring with orthogonal protection:
-
N-Terminus: Protected by a Benzyloxycarbonyl (Cbz) group (referred to as "1-Benzyl... carboxylate" in the nomenclature).[1] This prevents amine oxidation and allows for late-stage hydrogenolytic deprotection.
-
C3-Terminus: Functionalized with a methyl ester.[1][2] This site is acidic (
) and serves as the nucleophilic center for aldol additions.
Why Use BMPD in Aldol Reactions?
Unlike simple pyrrolidine organocatalysts (which act via enamine intermediates), BMPD acts as the enolate substrate . The primary application is the construction of quaternary or tertiary stereocenters at the C3 position via Lithium-mediated aldol addition.
-
Stereocontrol: The bulky N-Cbz group exerts remote steric influence, often favoring trans-diastereoselectivity during enolate alkylation or aldol addition.
-
Versatility: The resulting
-hydroxy esters are precursors to -amino acids and bicyclic lactones.
Mechanism & Reaction Pathway
The reaction proceeds via the formation of a lithium enolate at -78°C. The N-Cbz group is stable to these conditions, provided the temperature is strictly controlled to prevent carbamate migration or decomposition.
Reaction Scheme (Graphviz)
Figure 1: Reaction pathway for the use of BMPD in enolate-mediated aldol additions.
Experimental Protocol: C3-Functionalization via Aldol Addition
Objective: To synthesize 1-(benzyloxycarbonyl)-3-(1-hydroxyalkyl)-pyrrolidine-3-carboxylic acid methyl ester.
Materials & Reagents
| Reagent | Equiv.[3] | Role | Specification |
| BMPD | 1.0 | Substrate | >98% Purity, Dry |
| LiHMDS | 1.1 - 1.2 | Base | 1.0 M in THF |
| Benzaldehyde | 1.2 | Electrophile | Distilled before use |
| THF | Solvent | Solvent | Anhydrous, degassed |
| NH₄Cl (sat.) | Quench | Quench | Saturated aqueous |
Step-by-Step Procedure
Phase 1: Enolate Formation
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solvent Charge: Add anhydrous THF (10 mL per 1 mmol BMPD) and cool to -78°C (dry ice/acetone bath).
-
Base Addition: Dropwise add LiHMDS (1.1 equiv) over 10 minutes. Ensure the internal temperature does not rise above -70°C.
-
Critical Note: The N-Cbz group can be sensitive to strong nucleophilic bases; LiHMDS is preferred over LDA due to lower nucleophilicity, preventing attack on the carbamate carbonyl.
-
-
Enolization: Stir the mixture at -78°C for 45 minutes . The solution typically turns pale yellow.
Phase 2: Aldol Addition
-
Electrophile Prep: Dissolve the aldehyde (1.2 equiv, e.g., benzaldehyde) in a minimal amount of anhydrous THF.
-
Addition: Slowly add the aldehyde solution to the enolate mixture down the side of the flask over 15 minutes.
-
Reaction: Stir at -78°C for 2 hours.
-
Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane). The starting material (BMPD) spot should disappear.
Phase 3: Quench & Workup
-
Quench: While still at -78°C, add saturated aqueous NH₄Cl (5 mL).
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT).
-
Extraction: Dilute with EtOAc (30 mL). Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Flash Chromatography: Purify the crude residue on silica gel using a gradient of Hexanes:EtOAc (9:1 to 7:3).
-
Yield Expectation: 75-85% yield of the aldol adduct as a mixture of diastereomers (typically separable).
Data Analysis & Troubleshooting
Expected Results (Example Data)
The following table summarizes typical outcomes when reacting BMPD with various aldehydes.
| Electrophile | Reaction Time | Yield (%) | dr (syn:anti) | Notes |
| Benzaldehyde | 2 h | 82% | 3:1 | Major isomer usually trans-C3/C4 |
| Isobutyraldehyde | 3 h | 76% | 4:1 | Slower reaction due to sterics |
| Paraformaldehyde | 1 h | 88% | N/A | Forms hydroxymethyl derivative |
Troubleshooting Guide
-
Issue: Low Yield / Recovery of Starting Material.
-
Cause: Enolization incomplete or water in THF.
-
Fix: Increase enolization time to 1 h; ensure strict anhydrous conditions.
-
-
Issue: Decomposition (Complex mixture).
-
Cause: Temperature rose above -60°C during base addition, leading to N-Cbz attack.
-
Fix: Monitor internal temperature with a probe; add base slower.
-
-
Issue: Poor Diastereoselectivity.
-
Cause: Kinetic control not achieved.
-
Fix: Switch to a bulkier base (e.g., KHMDS) or add a chelating agent (e.g., TMEDA) to tighten the transition state.
-
Downstream Applications (Deprotection)
To utilize the product as a catalyst or bioactive amine, the N-Cbz group must be removed.
Protocol:
-
Dissolve the aldol adduct in MeOH.
-
Add 10 wt% Pd/C catalyst.
-
Stir under H₂ atmosphere (balloon pressure) for 4-12 hours.
-
Filter through Celite and concentrate to yield the free pyrrolidine amino ester .
References
-
Compound Data & Synthesis
- 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxyl
-
[Link]
- Medicinal Chemistry Application (DUB Inhibitors): 1-Cyano-pyrrolidine derivatives as DUB inhibitors. EP Patent 3433246 B1. (Describes the use of BMPD as a key intermediate for ubiquitin-specific peptidase inhibitors).
- Tomkinson, N. C. O., et al. "Pyrrolidine-3-carboxylates in Asymmetric Synthesis." Comprehensive Organic Functional Group Transformations II.
-
Related Organocatalysis Context
- List, B. "Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Enolate Equivalents." Accounts of Chemical Research, 2004. (Provides context for why the deprotected form is valuable).
-
[Link]
Sources
protocol for Michael addition reactions with pyrrolidine catalysts
Application Note: High-Fidelity Protocol for Asymmetric Michael Addition using Pyrrolidine-Core Catalysts
Executive Summary & Strategic Value
The Michael addition is a cornerstone reaction in drug development for constructing carbon-carbon bonds. While metal-catalyzed variants exist, organocatalysis using pyrrolidine derivatives (e.g., L-Proline, Hayashi-Jørgensen catalysts) offers a distinct advantage: the removal of trace heavy metals from the final API (Active Pharmaceutical Ingredient).
This guide details a robust protocol for the enamine-activated Michael addition of ketones/aldehydes to nitroolefins. Unlike generic procedures, this note focuses on the kinetic and thermodynamic controls necessary to achieve high enantiomeric excess (ee >90%) and diastereomeric ratios (dr >20:1), specifically utilizing diarylprolinol silyl ethers which represent the current industrial "gold standard" over simple L-proline due to superior solubility and turnover.
Mechanistic Principles: The "HOMO-Raising" Cycle
To optimize this reaction, one must understand that the pyrrolidine catalyst does not merely act as a base; it covalently modifies the substrate.
-
Enamine Formation: The secondary amine of the pyrrolidine condenses with the carbonyl donor (ketone/aldehyde) to form an enamine.[1] This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the
-carbon highly nucleophilic. -
Stereoselective Attack: The bulky groups on the catalyst (e.g., the silyl ether in Hayashi-Jørgensen catalysts) shield one face of the enamine, forcing the Michael acceptor (e.g., nitrostyrene) to approach from the opposite side.
-
Hydrolysis: The resulting iminium species is hydrolyzed by adventitious water, releasing the chiral product and regenerating the catalyst.
Figure 1: Catalytic Cycle of Enamine Activation[2]
Caption: The catalytic cycle showing the conversion of the carbonyl donor to a nucleophilic enamine, followed by stereoselective attack and hydrolysis.
Critical Optimization Parameters
Solvent Selection: The Solubility vs. Reactivity Trade-off
Solvent choice dictates the reaction rate and stereoselectivity.
-
Non-polar (DCM, Toluene): Preferred for silylated pyrrolidines (Hayashi-Jørgensen). These solvents stabilize the hydrogen-bonding network required for high ee and prevent non-specific background reactions.
-
Polar/Protic (DMSO, MeOH): Required for L-Proline due to solubility but often lead to lower ee due to disruption of the transition state geometry.
The Role of Acid Additives
While counter-intuitive for a base-catalyzed mechanism, adding weak acids (e.g., Benzoic acid, p-Nitrophenol) is critical.
-
Function: They accelerate the formation of the enamine (acid catalysis) and the hydrolysis of the final iminium intermediate (preventing catalyst stalling).
-
Recommendation: Use 10-20 mol% of an acid co-catalyst relative to the substrate.
Water Management
-
Too much water: Inhibits enamine formation (pushes equilibrium toward ketone).
-
Too little water: Stalls the cycle at the hydrolysis step.
-
Optimum: Usually, the trace water present in "reagent grade" solvents is sufficient. For strictly anhydrous solvents, add 1-2 equivalents of water.
Standard Operating Protocol (SOP)
Target Reaction: Asymmetric Michael Addition of Cyclohexanone to trans-
Materials Checklist
-
Donor: Cyclohexanone (Distilled prior to use).
-
Acceptor: trans-
-Nitrostyrene (Recrystallized from EtOH if yellow/degraded). -
Catalyst: (S)-Hayashi-Jørgensen Catalyst (10-20 mol%).
-
Additive: Benzoic Acid (10-20 mol%).
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Procedure
-
Pre-Complexation (Critical for Kinetics):
-
In a 20 mL vial equipped with a magnetic stir bar, dissolve the Catalyst (0.10 mmol, 10 mol%) and Benzoic Acid (0.10 mmol, 10 mol%) in DCM (2.0 mL).
-
Add Cyclohexanone (2.0 mmol, 2.0 equiv).
-
Insight: Stir for 15 minutes at Room Temperature (RT). This "incubation" allows the enamine concentration to reach steady-state before the electrophile is introduced.
-
-
Reaction Initiation:
-
Add trans-
-Nitrostyrene (1.0 mmol, 1.0 equiv) in one portion. -
Seal the vial. Stir at RT (20-25°C).
-
Note: For extremely high enantioselectivity requirements, lower temperature to 0°C (reaction time will extend significantly).
-
-
Monitoring (Self-Validation):
-
Monitor via TLC (Hexane/EtOAc 80:20). The nitrostyrene spot (UV active) should disappear.
-
Stop Condition: Reaction is typically complete in 12–24 hours. Do not over-stir, as product epimerization can occur.
-
-
Workup:
-
Quench by adding water (5 mL) and 1N HCl (1 mL) to ensure hydrolysis of any remaining iminium species.
-
Extract with DCM (3 x 10 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography on silica gel.
-
Eluent: Gradient Hexane/EtOAc (95:5 to 80:20).
-
Caution: The product is a
-nitroketone.[4] Avoid strongly basic conditions during workup to prevent retro-Michael reaction.
-
Data Interpretation & QC
Expected Results (Benchmark Data)
| Solvent | Catalyst Loading | Additive | Yield (%) | dr (syn/anti) | ee (%) |
| DCM | 10 mol% | Benzoic Acid | 92% | 95:5 | >94% |
| Toluene | 10 mol% | None | 85% | 90:10 | 90% |
| DMSO | 20 mol% (L-Proline) | None | 75% | 60:40 | 55% |
| Water | 10 mol% | TFA | 88% | 92:8 | 85% |
Table 1: Comparative metrics for solvent and additive effects. Note the superior stereocontrol in DCM with acid additive.
QC Workflow: Troubleshooting Decision Tree
Caption: Diagnostic workflow for addressing common protocol failures.
References
-
List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link(Foundational text on enamine catalysis).
-
Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[5][6] Angewandte Chemie International Edition. Link(Source of the specific catalyst protocol).
-
Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews. Link(Comprehensive review of mechanism and scope).
-
Organic Syntheses. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[4][5][6][7][8] Org.[3][5][6][8][9][10] Synth. 94, 252-258.[5] Link(Verified, step-by-step procedure).
Sources
- 1. Enamine Formation [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Application Note & Protocol: Synthesis of 1-Benzyl-3-Piperidone Hydrochloride via Pyrrolidine Precursor Ring Expansion
Abstract & Introduction
1-Benzyl-3-piperidone is a valuable heterocyclic ketone that serves as a critical intermediate in the synthesis of various pharmaceutical agents, including analgesics and psychoactive compounds.[1] Its hydrochloride salt is often preferred due to its crystalline nature, stability, and enhanced solubility, which facilitate handling and formulation in drug development processes.[1]
While several synthetic routes to 1-benzyl-3-piperidone are established, most notably from 3-hydroxypyridine[2][3][4] or through the Dieckmann condensation of acyclic N-benzylamine derivatives[5][6], this application note focuses on a less common but mechanistically insightful strategy: the preparation from pyrrolidine-based precursors. This approach involves a one-carbon ring expansion, a powerful transformation in synthetic organic chemistry for accessing larger ring systems from smaller, often readily available cyclic starting materials like proline.
This document provides a detailed examination of a representative synthetic pathway involving the ring expansion of an N-benzyl-2-(sulfonyloxymethyl)pyrrolidine derivative. We will explore the chemical principles behind this strategy, provide a detailed experimental protocol, and outline the necessary characterization and validation steps.
Overview of Synthetic Strategies
The choice of a synthetic route is often a balance between starting material availability, cost, scalability, and stereochemical control.
-
Common Industrial Routes: The most prevalent methods involve the benzylation of 3-hydroxypyridine, followed by reduction of the pyridinium salt to N-benzyl-3-hydroxypiperidine, and subsequent oxidation to the target ketone.[2][3][5] This route is efficient and utilizes commercially available starting materials.
-
Acyclic Cyclization: Another common approach is the intramolecular Dieckmann condensation of acyclic diesters derived from benzylamine, which offers flexibility in substituent placement.[6]
-
Pyrrolidine Ring Expansion: This strategy leverages the stereochemistry of natural and synthetic pyrrolidine precursors, such as proline. The core of this approach is the transformation of a C5 ring into a C6 ring. Mechanistically, this can be achieved via reactions like the Demjanov or Tiffeneau-Demjanov rearrangements[7][8][9] or, as detailed here, through the intramolecular displacement of a leaving group on an exocyclic carbon, which triggers a rearrangement. A key advantage is the potential for chirality transfer from the starting material to the final product.
The following diagram outlines the conceptual difference between the common pyridine-based route and the pyrrolidine ring expansion strategy.
Caption: Comparison of major synthetic pathways.
Protocol: Ring Expansion Synthesis of 1-Benzyl-3-piperidone HCl
This protocol is a representative method based on established chemical principles for the synthesis and ring expansion of pyrrolidine derivatives.[10] It is a multi-step process that requires careful execution and monitoring.
Overall Reaction Scheme
The overall transformation from a readily available proline derivative to the final product is depicted below.
Caption: Synthetic pathway via ring expansion.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Grade | Notes |
| (S)-(-)-1-Benzyl-2-pyrrolidinemethanol | 191.27 | ReagentPlus®, ≥99% | Also known as N-Benzylprolinol |
| Methanesulfonyl chloride (MsCl) | 114.55 | 99.5% | Corrosive, handle in fume hood |
| Triethylamine (Et3N) | 101.19 | ≥99.5% | Dry over KOH |
| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | |
| Pyridinium chlorochromate (PCC) | 215.56 | 98% | Carcinogen, handle with extreme care |
| Diethyl ether | 74.12 | Anhydrous | |
| Hydrochloric acid solution | 36.46 | 2.0 M in Ether | Commercially available |
| Saturated aq. NaHCO₃ solution | - | - | For workup |
| Brine (Saturated aq. NaCl solution) | - | - | For workup |
| Magnesium sulfate (MgSO₄) | 120.37 | Anhydrous | For drying organic layers |
| Silica Gel | - | - | For column chromatography (230-400 mesh) |
Step-by-Step Experimental Protocol
Step 1: Mesylation of N-Benzylprolinol
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (S)-(-)-1-Benzyl-2-pyrrolidinemethanol (10.0 g, 52.3 mmol) and anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (10.9 mL, 78.4 mmol, 1.5 eq.) dropwise while maintaining the internal temperature below 5 °C.
-
Slowly add methanesulfonyl chloride (4.85 mL, 62.7 mmol, 1.2 eq.) dropwise over 20 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Upon completion, quench the reaction by slowly adding 100 mL of cold water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated aq. NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate as a pale-yellow oil. This intermediate is often used directly in the next step without further purification.
Step 2: Ring Expansion to 3-Hydroxy-1-benzylpiperidine
-
Transfer the crude mesylate from Step 1 into a round-bottom flask.
-
Add a mixture of water and a co-solvent like acetone (1:1, 200 mL). The co-solvent aids in solubility.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 12-18 hours. The rearrangement is driven by the intramolecular displacement of the mesylate by the nitrogen atom, followed by hydrolysis of the resulting aziridinium ion intermediate.
-
Monitor the reaction by TLC until the starting mesylate is consumed.
-
Cool the reaction mixture to room temperature and make it basic (pH > 12) by adding solid NaOH or KOH.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-Hydroxy-1-benzylpiperidine.
Step 3: Oxidation to 1-Benzyl-3-piperidone
-
CAUTION: PCC is a suspected carcinogen and must be handled in a chemical fume hood with appropriate personal protective equipment.
-
To a flask containing a slurry of pyridinium chlorochromate (PCC) (13.5 g, 62.7 mmol, 1.2 eq.) and powdered molecular sieves (10 g) in anhydrous dichloromethane (150 mL), add a solution of 3-Hydroxy-1-benzylpiperidine (10.0 g, 52.3 mmol) in DCM (50 mL) dropwise.
-
Stir the mixture at room temperature for 4 hours. The mixture will turn into a dark, thick slurry.
-
Upon completion (monitored by TLC), dilute the reaction mixture with 200 mL of diethyl ether and pass it through a short plug of silica gel, eluting with additional ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-Benzyl-3-piperidone as a yellow oil.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-Benzyl-3-piperidone from Step 3 in a minimal amount of anhydrous diethyl ether (approx. 100 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases and the solution becomes acidic (check with pH paper).
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Benzyl-3-piperidone hydrochloride.
Mechanistic Insight: The Ring Expansion Step
The key step is the conversion of the activated pyrrolidine to the piperidine ring. This occurs via a neighboring group participation mechanism. The nitrogen lone pair acts as an internal nucleophile, displacing the mesylate leaving group to form a strained bicyclic aziridinium ion intermediate. Subsequent nucleophilic attack by water occurs preferentially at the more substituted carbon, leading to the formation of the six-membered ring.
Caption: Mechanism of the key ring expansion step.
Product Characterization & Validation
The identity and purity of the final product, 1-Benzyl-3-piperidone hydrochloride, must be confirmed through standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Literature values are typically in the range of 170-175 °C (decomposes). |
| ¹H NMR | Consistent with the structure. Expect signals for the benzyl protons (aromatic and CH₂), and four distinct methylene group signals for the piperidine ring protons. |
| ¹³C NMR | Expect a signal for the ketone carbonyl carbon (~205-210 ppm), signals for the benzyl group carbons, and signals for the piperidine ring carbons. |
| IR (KBr) | Characteristic absorption for C=O (ketone) stretch (~1720 cm⁻¹), C-N stretch, and broad N-H⁺ stretch from the hydrochloride salt. |
| Purity (HPLC) | ≥98% purity is typically desired for pharmaceutical intermediates. |
Conclusion
The synthesis of 1-benzyl-3-piperidone hydrochloride from a pyrrolidine precursor via a ring expansion strategy is a valid and mechanistically interesting approach. While not as direct as routes from pyridine, it offers a powerful demonstration of rearrangement chemistry and provides a pathway to potentially chiral piperidines from enantiopure starting materials like proline. The protocol detailed herein provides a framework for researchers to explore this transformation, emphasizing careful execution of the mesylation, rearrangement, and oxidation steps to achieve the desired target molecule.
References
- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(38), 7153-7155. [Link]
-
Demjanov rearrangement. Slideshare. [Link]
-
Srinivasan, M. (2005). (L)-Proline catalysed efficient synthesis of 3-substituted 2,6-diarylpiperidin-4-ones. ResearchGate. [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. [Link]
- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
- US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Husson, H. P., et al. (1989). Preparation of optically active 3-substituted piperidines via ring expansion: synthesis of 4-amino- and 4-fluoro-1,4,5-trideoxy-1,5-imino-D-ribitol and 1,5-dideoxy-1,5-imino-D-ribitol. Journal of the Chemical Society, Perkin Transactions 1, (10), 1889-1894. [Link]
-
Demjanov rearrangement. Wikipedia. [Link]
-
Piperidine Synthesis. Defense Technical Information Center (DTIC). [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]
-
30.3: Tiffeneau-Demjanov Rearrangement. Chemistry LibreTexts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 3. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 6. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]
- 7. Demjanov rearrangement | PPTX [slideshare.net]
- 8. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of optically active 3-substituted piperidines via ring expansion: synthesis of 4-amino- and 4-fluoro-1,4,5-trideoxy-1,5-imino-D-ribitol and 1,5-dideoxy-1,5-imino-D-ribitol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
N-Boc deprotection protocol for pyrrolidine intermediates
Application Note: Strategic N-Boc Deprotection of Pyrrolidine Scaffolds
Executive Summary & Strategic Context
The pyrrolidine ring is a privileged pharmacophore, ubiquitous in proline derivatives, organocatalysts, and alkaloids. While the tert-butoxycarbonyl (Boc) group is the industry standard for amine protection due to its orthogonality to base-catalyzed hydrolysis (e.g., saponification of esters), its removal from pyrrolidine substrates presents unique challenges often overlooked in general protocols.
Critical Challenges with Pyrrolidines:
-
Volatility: Low molecular weight pyrrolidines (e.g., pyrrolidine, 2-methylpyrrolidine) are highly volatile as free bases. Standard evaporative workups often lead to significant material loss.
-
Water Solubility: The high basicity (
) and polarity of secondary pyrrolidines make them difficult to extract from aqueous quench layers, necessitating specific isolation strategies. -
Cation Scavenging: Electron-rich side chains (indoles, phenols, thiols) common in medicinal chemistry can be irreversibly alkylated by the generated tert-butyl cation.[1]
This guide provides three field-proven protocols designed to mitigate these risks, ensuring high yield and purity.
Mechanistic Underpinnings
Understanding the mechanism is the first step in troubleshooting. The reaction is an acid-catalyzed elimination. The rate-determining step is the fragmentation of the protonated carbamate.
The "Hidden" Danger: The generation of the tert-butyl cation (
Figure 1: Acid-catalyzed deprotection pathway highlighting the divergent fate of the tert-butyl cation. Inadequate scavenging leads to side-reactions.
Experimental Protocols
Method A: The "Scavenger" Protocol (TFA/DCM)
Best for: Complex substrates containing electron-rich aromatics (Trp, Tyr, Met) or when purification via chromatography is planned.
Reagents:
-
Dichloromethane (DCM)
-
Scavenger Cocktail: Triethylsilane (TES) or Triisopropylsilane (TIS). Note: Thioanisole is an alternative but smells potent.
Protocol:
-
Dissolution: Dissolve the N-Boc pyrrolidine (1.0 equiv) in DCM (5–10 volumes). Cool to 0 °C.
-
Scavenger Addition: Add Triethylsilane (2.0–3.0 equiv). Why? TES acts as a hydride source, irreversibly quenching the t-butyl cation to isobutane, which is an inert gas.
-
Acidification: Add TFA dropwise (final ratio 1:1 to 1:4 TFA:DCM depending on concentration).
-
Reaction: Warm to room temperature (RT) and stir. Monitor by TLC or LCMS (typically 1–2 h).
-
Tip: The disappearance of the starting material is not enough; ensure the intermediate carbamic acid (often visible by LCMS) has decarboxylated.
-
-
Workup (Volatile Free Base Warning):
-
Do NOT simply rotovap if your product is low MW (<150 g/mol ).
-
Option 1 (Salt Isolation): Concentrate the TFA/DCM mixture, then co-evaporate with toluene (3x) to remove residual TFA. Isolate as the trifluoroacetate salt.[4]
-
Option 2 (Free Base): If non-volatile, neutralize with sat. NaHCO
, extract with DCM, dry over Na SO , and concentrate.
-
Method B: The "Precipitation" Protocol (HCl/Dioxane)
Best for: Scale-up (>5g), simple pyrrolidines, and avoiding chromatography. Yields a stable, non-volatile hydrochloride salt.
Reagents:
-
4M HCl in 1,4-Dioxane (commercially available or prepared in situ).[3]
-
Diethyl Ether (Et
O) or MTBE.
Protocol:
-
Preparation: Dissolve the substrate in a minimum amount of dry 1,4-dioxane or Et
O. -
Acid Addition: Add 4M HCl in dioxane (5–10 equiv) at 0 °C.
-
Precipitation: Stir at RT. The pyrrolidine hydrochloride salt usually precipitates as a white solid within 30–60 minutes.
-
Isolation:
-
Filter the solid under an inert atmosphere (pyrrolidine salts can be hygroscopic).
-
Wash the cake with cold Et
O to remove residual Boc byproducts. -
Dry under vacuum.
-
-
Validation:
H NMR in D O or DMSO- should show the absence of the singlet at ppm ( -Bu).
Method C: The "Mild" Lewis Acid Protocol (TMSOTf)
Best for: Highly acid-sensitive substrates (e.g., containing acetals, silyl ethers) where TFA/HCl causes degradation.
Reagents:
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
2,6-Lutidine (Base).
-
DCM.[5]
Protocol:
-
Setup: Dissolve substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM at 0 °C.
-
Activation: Add TMSOTf (1.2 equiv) dropwise.
-
Mechanism: The silyl group activates the carbamate oxygen, facilitating fragmentation under essentially neutral conditions (buffered by lutidine).
-
Quench: Quench with MeOH or water.
-
Purification: Requires column chromatography to remove lutidine salts.
Downstream Processing: The "Polarity Trap"
Isolating free-base pyrrolidines is notoriously difficult due to water solubility. If you must isolate the free base (not the salt), use this decision tree.
Figure 2: Decision matrix for isolating pyrrolidine products based on molecular weight and volatility.
Special Extraction Technique (CHCl
-
Saturate the aqueous phase with solid NaCl ("salting out").
-
Extract with a mixture of Chloroform:Isopropanol (3:1) .
-
This mixture is highly polar and pulls the pyrrolidine from the brine.
Comparative Data & Selection Guide
| Feature | Method A (TFA) | Method B (HCl/Dioxane) | Method C (TMSOTf) |
| Reagent Cost | Low | Low | High |
| Scavenger Need | High (Essential for Trp/Tyr) | Low (Precipitation protects) | Low |
| Acid Sensitivity | Not Compatible | Not Compatible | Compatible |
| Product Form | TFA Salt (Hygroscopic) | HCl Salt (Solid/Stable) | Free Base (after workup) |
| Scalability | High | Very High | Low/Medium |
| Key Risk | Hygroscopic salts | Silyl migration |
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M. John Wiley & Sons, 2014 .
-
Mechanisms of Acid-Catalyzed Deprotection: Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[4] Int. J. Pept.[4] Protein Res.[4]1978 , 12, 258–268.[4]
-
TMSOTf Method: Sakaitani, M.; Ohfune, Y. "Selective deprotection of t-butyl carbamates... using trimethylsilyl trifluoromethanesulfonate."[6] J. Org.[7] Chem.1990 , 55, 870–876.
-
Scavenger Efficiency: "Scavengers for Boc deprotection to prevent side reactions." BenchChem Application Notes, 2025 .
-
Pyrrolidine Handling: "2,2-Dimethylpyrrolidine." Org.[2][7][8] Synth.1998 , Coll. Vol. 9, 64. (Highlighting isolation difficulties).
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Stereoselective Synthesis of 2,5-Disubstituted Pyrrolidines from Pyroglutamic Acid
Foreword: The Strategic Value of Pyroglutamic Acid in Pyrrolidine Synthesis
The pyrrolidine ring is a cornerstone of modern medicinal chemistry and catalysis, appearing in a vast array of FDA-approved pharmaceuticals and high-performance organocatalysts.[1] Among its derivatives, the 2,5-disubstituted scaffold is particularly prized for its C2-symmetry, which is a key feature in many chiral ligands and auxiliaries.[1] The stereocontrolled synthesis of these structures is, therefore, a critical endeavor for drug development professionals and researchers.
(S)-Pyroglutamic acid, a readily available and inexpensive chiral building block derived from the cyclization of L-glutamic acid, offers an elegant and powerful entry point into the world of enantioenriched 2,5-disubstituted pyrrolidines.[2][3] Its rigid, chiral framework provides an excellent platform for introducing substituents at the 2- and 5-positions with a high degree of stereocontrol. This guide provides an in-depth exploration of the key synthetic strategies, complete with detailed protocols and the underlying chemical principles, to empower researchers in their synthetic campaigns.
Core Synthetic Strategy: The N-Acyliminium Ion Pathway
A dominant and versatile strategy for the synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid hinges on the generation of a key reactive intermediate: the endocyclic N-acyliminium ion. This highly electrophilic species can be trapped by a variety of nucleophiles, allowing for the stereoselective installation of a substituent at the C5 position.
Workflow Overview: From Pyroglutamic Acid to 2,5-Disubstituted Pyrrolidines
Caption: General workflow for the synthesis of 2,5-disubstituted pyrrolidines.
Protocol 1: Diastereoselective Synthesis of a trans-2,5-Disubstituted Pyrrolidine via Grignard Addition to an N-Acyliminium Ion
This protocol details the synthesis of a trans-2,5-disubstituted pyrrolidine, a common stereochemical outcome when employing bulky N-protecting groups and certain nucleophiles. The stereoselectivity is often governed by the steric hindrance of the N-protecting group, which directs the incoming nucleophile to the face opposite the C2 substituent.
Step 1: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid (N-Boc-Pyroglutamic Acid)
-
Rationale: The Boc protecting group is chosen for its stability under the subsequent reduction and Grignard addition conditions, and its facile removal under acidic conditions.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-Pyroglutamic Acid | 1.0 | 129.11 | 10.0 g |
| Di-tert-butyl dicarbonate (Boc)₂O | 1.1 | 218.25 | 18.6 g |
| Sodium Bicarbonate (NaHCO₃) | 2.5 | 84.01 | 16.3 g |
| Dioxane | - | - | 100 mL |
| Water | - | - | 100 mL |
Procedure:
-
Suspend (S)-pyroglutamic acid and sodium bicarbonate in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate portion-wise over 30 minutes at room temperature.
-
Stir the reaction mixture vigorously for 12-16 hours at room temperature.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-pyroglutamic acid as a white solid.
Step 2: Synthesis of tert-Butyl (S)-5-hydroxypyrrolidin-2-one-1-carboxylate (Hemiaminal Precursor)
-
Rationale: The carboxylic acid is selectively reduced to the aldehyde, which exists in equilibrium with the more stable cyclic hemiaminal. This hemiaminal is the direct precursor to the N-acyliminium ion.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Boc-Pyroglutamic Acid | 1.0 | 229.24 | 10.0 g |
| Borane-tetrahydrofuran complex (1M in THF) | 1.2 | - | 52.3 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 200 mL |
Procedure:
-
Dissolve N-Boc-pyroglutamic acid in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add the borane-THF complex dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure. The crude product is often used directly in the next step after ensuring the absence of residual borane.
Step 3: Diastereoselective Addition of a Grignard Reagent
-
Rationale: A Lewis acid, such as boron trifluoride etherate, facilitates the formation of the N-acyliminium ion from the hemiaminal. The Grignard reagent then adds to this electrophilic intermediate.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Crude Hemiaminal | 1.0 | 215.25 | ~9.4 g |
| Phenylmagnesium bromide (3M in diethyl ether) | 1.5 | - | 21.8 mL |
| Boron trifluoride etherate (BF₃·OEt₂) | 1.2 | 141.93 | 6.7 mL |
| Dichloromethane (DCM), anhydrous | - | - | 250 mL |
Procedure:
-
Dissolve the crude hemiaminal in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add boron trifluoride etherate dropwise.
-
After stirring for 15 minutes, add the phenylmagnesium bromide solution dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the trans-2-substituted-5-phenylpyrrolidinone.
Step 4: Reduction of the Lactam to the Pyrrolidine
-
Rationale: A strong reducing agent like lithium aluminum hydride is required to reduce the amide functionality of the lactam to the corresponding amine.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| trans-2,5-Disubstituted Pyrrolidinone | 1.0 | - | 5.0 g |
| Lithium aluminum hydride (LiAlH₄) | 2.0 | 37.95 | 1.3 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 100 mL |
Procedure:
-
Suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of the pyrrolidinone in anhydrous THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (1.3 mL), 15% aqueous NaOH (1.3 mL), and water (3.9 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.
-
Concentrate the filtrate to yield the crude 2,5-disubstituted pyrrolidine. Further purification can be achieved by distillation or chromatography.
Mechanism: Stereocontrol in N-Acyliminium Ion Additions
The stereochemical outcome of the nucleophilic addition is dictated by the conformation of the N-acyliminium ion intermediate. The bulky N-protecting group (e.g., Boc) and the existing substituent at C2 create a sterically hindered face, compelling the nucleophile to attack from the less hindered face, typically leading to a trans relationship between the C2 and C5 substituents.
Caption: Stereochemical model for nucleophilic addition.
Alternative Strategies and Considerations
While the N-acyliminium ion pathway is robust, other methods have also been developed, each with its own advantages.
-
Reduction of Enamines: Methodologies involving the reduction of enamines derived from pyroglutamic acid have been reported. The stereochemical outcome in these cases can be highly dependent on the choice of the nitrogen protecting group.[4]
-
Cyanide Addition: The addition of cyanide, followed by reduction, offers a route to aminomethyl-substituted pyrrolidines.[5]
-
Biocatalysis: Emerging biocatalytic methods, such as the use of transaminases and reductive aminases, present green and highly selective alternatives for pyrrolidine synthesis, though they may require more specialized expertise.[6]
Trustworthiness and Self-Validation
The protocols described are based on well-established and frequently cited methodologies in peer-reviewed literature. To ensure reproducibility and validate results, the following characterization steps are essential at each stage:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and final products.
-
Mass Spectrometry: To verify the molecular weight.
-
Chiral HPLC or GC: To determine the diastereomeric ratio and enantiomeric excess of the final product.
-
Optical Rotation: To confirm the stereochemical integrity of the chiral centers.
By rigorously applying these analytical techniques, researchers can be confident in the identity, purity, and stereochemistry of their synthesized 2,5-disubstituted pyrrolidines.
References
-
Ghosh, A. K., & دوسرے. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 836–853. [Link]
-
Takahashi, H., & دوسرے. (2018). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Communications, 113, 5-8. [Link]
-
Clayden, J., & دوسرے. (2005). 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations. Organic & Biomolecular Chemistry, 3(8), 1535-1543. [Link]
-
Rowntree, J. H., & دوسرے. (2021). Synthesis of 2,5-Disubstituted Pyrrolidine Alkaloids via A One-Pot Cascade Using Transaminase and Reductive Aminase Biocatalysts. Angewandte Chemie International Edition, 60(43), 23377-23383. [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. [Link]
-
Somfai, P., & Ahman, J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 836-853. [Link]
-
Al-Masoudi, N. A., & دوسرے. (2015). Pyrrolidine-2,5-dione. IUCrData, 1(1), x152410. [Link]
-
Tamura, M., & دوسرے. (2018). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere. ChemSusChem, 11(8), 1381-1387. [Link]
-
Singh, G., & Singh, P. (2014). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Chemistry, 18(20), 2686-2715. [Link]
-
Kortet, S. (2020). 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines. University of Jyväskylä. [Link]
-
Wolfe, J. P., & دوسرے. (2011). Synthesis of 2,5-disubstituted pyrrolidines using Pd-catalyzed aminoarylation reactions. Angewandte Chemie International Edition, 50(4), 953-956. [Link]
-
Iannitelli, A., & دوسرے. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3165. [Link]
-
Davis, F. A., & دوسرے. (2004). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Sulfonamides. Organic Letters, 6(15), 2535-2538. [Link]
-
Grigg, R., & دوسرے. (1989). Stereoselectivity in the synthesis of 2,5-disubstituted pyrrolidines. Tetrahedron Letters, 30(32), 4221-4224. [Link]
-
Hubert, J. C., & دوسرے. (1976). Syntheses of N-acyliminium salts from pyroglutamic acid (1). Tetrahedron, 32(24), 3049-3052. [Link]
-
Nagib, D. A., & دوسرے. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 374(6574), 1493-1498. [Link]
-
Comins, D. L., & Joseph, S. P. (1996). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Organic Letters, -2(1), 105-107. [Link]
-
Wang, Z., & دوسرے. (2021). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society, 143(33), 13086-13092. [Link]
-
Arnold, F. H., & دوسرے. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)−H Amination. Journal of the American Chemical Society, 144(2), 913-920. [Link]
-
Knochel, P., & دوسرے. (2020). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides. Angewandte Chemie International Edition, 59(38), 16491-16496. [Link]
-
Johnston, J. N., & دوسرے. (2016). Aza-[4 + 2] cycloadditions employing catalytically derived N-acyliminium ions. Organic & Biomolecular Chemistry, 14(38), 9015-9018. [Link]
-
Ní Cheallaigh, A., & Connon, S. J. (2022). Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. Organic & Biomolecular Chemistry, 20(20), 4056-4075. [Link]
-
Wikipedia. (2024). Pyroglutamic acid. [Link]
-
Rueping, M., & دوسرے. (2009). Enantioselective Brønsted Acid-Catalyzed N-acyliminium Cyclization Cascades. Angewandte Chemie International Edition, 48(35), 6515-6518. [Link]
-
Abraham, G. N., & Podell, D. N. (1981). Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal. Molecular and Cellular Biochemistry, 38(1), 181-190. [Link]
-
Kikugawa, Y., & دوسرے. (1997). Stereoselective Synthesis of cis-5-Alkyl-(S)-prolines from (S)-Pyroglutamic Acid via 5-Alkyl-5-hydroxy-(S)-prolines. Tetrahedron Letters, 38(38), 6677-6680. [Link]
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Application Notes & Protocols: The Pyrrolidine Scaffold as a Cornerstone of Modern Drug Discovery
An in-depth guide to the role of pyrrolidine derivatives in medicinal chemistry and drug discovery, designed for researchers, scientists, and drug development professionals.
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most versatile and valuable scaffolds in medicinal chemistry.[1] Its prevalence in natural products, from alkaloids to amino acids like proline, has long signaled its biological significance.[2] In synthetic drug development, the pyrrolidine moiety is not merely a structural component but a strategic tool used to impart desirable physicochemical properties, introduce critical stereochemistry, and provide vectors for precise interaction with biological targets.[3][4] This guide provides an in-depth exploration of the multifaceted role of pyrrolidine derivatives, covering their therapeutic applications, the strategic rationale for their use in drug design, and detailed protocols for their synthesis and biological evaluation.
The Strategic Advantage of the Pyrrolidine Scaffold
The enduring interest in the pyrrolidine scaffold stems from a unique combination of structural and chemical properties that medicinal chemists leverage to solve complex design challenges.
-
Three-Dimensionality and Spacial Exploration: Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, puckered conformation. This phenomenon, known as "pseudorotation," allows the substituents on the ring to project into three-dimensional space more effectively, enabling a more comprehensive exploration of a target's binding pocket.[4]
-
Stereochemical Richness: The pyrrolidine ring can possess multiple chiral centers. The precise spatial orientation of substituents is often critical for biological activity, as enantiomers can exhibit vastly different potencies and pharmacological profiles due to the chiral nature of biological targets like enzymes and receptors.[3][4] Controlling this stereochemistry is a key aspect of designing potent and selective drugs.
-
Physicochemical Modulation: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group (in unsubstituted pyrrolidines) can be a hydrogen bond donor.[5] This basic nitrogen center often enhances aqueous solubility, a crucial parameter for drug bioavailability.
-
Metabolic Stability and Privileged Status: The pyrrolidine ring is a common motif in many FDA-approved drugs, indicating its general metabolic stability and low toxicity profile. It is often considered a "privileged scaffold" because it is capable of binding to multiple, diverse biological targets.
Caption: Key structural features of the pyrrolidine ring.
Therapeutic Landscape of Pyrrolidine Derivatives
The versatility of the pyrrolidine scaffold is reflected in the broad range of therapeutic areas where its derivatives have made a significant impact.[1][6]
| Therapeutic Area | Mechanism of Action / Target Class | Example Drug(s) / Compound(s) |
| Cardiovascular | Angiotensin-Converting Enzyme (ACE) Inhibitors | Captopril, Enalapril[1] |
| Infectious Diseases | Antiviral: HCV NS3/4A Protease Inhibitors | Telaprevir, Asunaprevir, Voxilaprevir[7][8] |
| Antibacterial: Protein Synthesis Inhibition | Clindamycin, Anisomycin[1] | |
| Central Nervous System | Anticonvulsant: Modulates synaptic transmission | Levetiracetam, Brivaracetam[9] |
| Nootropic / Anti-Alzheimer's | Aniracetam, Piracetam[2] | |
| Antidepressant: Phosphodiesterase inhibitor | Rolipram[1] | |
| Oncology | Enzyme Inhibition (e.g., PI3K, DHFR, MMPs) | Alpelisib (PI3K inhibitor)[7][10] |
| Targeting Signaling Pathways (e.g., VEGF) | Futibatinib (FGFR4 inhibitor) | |
| Metabolic Disorders | DPP-IV Inhibitors, α-glucosidase inhibitors | Vildagliptin, Saxagliptin[5]; Polyhydroxylated pyrrolidines[4] |
| Inflammation | Anti-inflammatory agents | Pyrrolidine dithiocarbamate (PDTC)[11] |
Application Protocol I: Synthesis of a Versatile Pyrrolidine Intermediate
Objective: To synthesize (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key intermediate for further functionalization, starting from commercially available (2S,4R)-4-hydroxyproline. This protocol demonstrates a common strategy: the modification of a readily available, chiral starting material.[7]
Causality: We start with 4-hydroxyproline because it provides a pre-defined stereochemical scaffold. The subsequent oxidation to a ketone at the C4 position creates an electrophilic center, perfect for introducing new substituents via nucleophilic addition or reductive amination, thereby enabling the generation of diverse compound libraries.
Caption: Synthetic workflow for a key pyrrolidine intermediate.
Materials & Reagents:
-
(2S,4R)-4-Hydroxyproline
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Dess-Martin periodinane (DMP)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, ice bath, rotary evaporator, silica gel for column chromatography.
Step-by-Step Methodology:
Part A: Methyl Esterification
-
Setup: Suspend (2S,4R)-4-hydroxyproline (1.0 eq) in anhydrous MeOH in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C in an ice bath.
-
Reaction: Add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 15 minutes. Rationale: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the Fischer esterification of the carboxylic acid.
-
Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours until the starting material is fully dissolved and consumed (monitor by TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude methyl ester hydrochloride salt. This is typically used directly in the next step without further purification.
Part B: N-Boc Protection
-
Setup: Dissolve the crude product from Part A in DCM. Add a saturated aqueous solution of NaHCO₃ to neutralize the hydrochloride salt.
-
Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the biphasic mixture and stir vigorously at room temperature for 4-6 hours. Rationale: The Boc group protects the secondary amine, preventing it from interfering in subsequent reactions and increasing its solubility in organic solvents.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify by silica gel chromatography if necessary.
Part C: Oxidation to Ketone
-
Setup: Dissolve the N-Boc protected alcohol from Part B (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Reaction: Add Dess-Martin periodinane (DMP, 1.5 eq) portion-wise at room temperature. Stir for 2-3 hours. Rationale: DMP is a mild oxidizing agent that selectively converts the secondary alcohol to a ketone without affecting other functional groups.
-
Quenching & Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the layers are clear.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the final product.
Self-Validation: The success of each step can be validated using Thin Layer Chromatography (TLC) to monitor the consumption of starting material and the appearance of the product. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Protocol II: In Vitro Biological Evaluation
Objective: To determine the inhibitory potency of a novel pyrrolidine-containing compound against Angiotensin-Converting Enzyme (ACE) using an in vitro colorimetric assay. This protocol is representative of an initial screen in a drug discovery campaign.
Causality: This assay quantifies enzyme activity by measuring the amount of product formed over time. An effective inhibitor, such as Captopril, will bind to the enzyme's active site, reducing the rate of product formation. By measuring this rate at various inhibitor concentrations, we can calculate the IC₅₀ value, a key metric of potency.
Caption: Mechanism of ACE inhibition by a pyrrolidine derivative.
Principle: The assay measures the cleavage of the substrate Hippuryl-His-Leu (HHL) by ACE into Hippuric Acid (HA) and His-Leu. The amount of HA produced is quantified by reacting it with 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA or DNBS), which forms a colored adduct measurable by a spectrophotometer.
Materials & Reagents:
-
ACE (from rabbit lung)
-
Hippuryl-His-Leu (HHL) substrate
-
2,4,6-Trinitrobenzene Sulfonic Acid (DNBS)
-
Borate buffer (pH 8.3)
-
Test compound (pyrrolidine derivative) and a positive control (Captopril) dissolved in DMSO.
-
96-well microplate
-
Microplate reader (spectrophotometer)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare serial dilutions of the test compound and Captopril in borate buffer (ensure the final DMSO concentration is <1%).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add buffer, ACE solution, and the test compound dilution.
-
Positive Control Wells: Add buffer, ACE solution, and the Captopril dilution.
-
Negative Control (100% activity) Wells: Add buffer, ACE solution, and buffer with DMSO (vehicle control).
-
Blank Wells: Add buffer and substrate only (no enzyme).
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HHL substrate to all wells.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding an excess of the DNBS reagent. Rationale: DNBS reacts with the newly formed primary amine of His-Leu, but more importantly, the reaction conditions (often acidic quench) stop the enzyme. A common alternative is to stop with HCl and then quantify the extracted hippuric acid. For this protocol, we assume a direct detection method.
-
-
Detection & Measurement:
-
Incubate the plate for an additional 15 minutes at 37 °C to allow for color development.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Abs_test / Abs_negative_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal model) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Self-Validation: The protocol's validity is confirmed by the positive control (Captopril), which should yield an IC₅₀ value consistent with literature reports. The Z'-factor of the assay should also be calculated using the positive and negative controls to ensure the assay is robust and suitable for screening.
Conclusion and Future Perspectives
The pyrrolidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its unique conformational and stereochemical properties have enabled the development of numerous life-saving drugs across a wide spectrum of diseases.[6] Future research will undoubtedly continue to leverage this versatile core. Emerging areas include the incorporation of pyrrolidine derivatives into novel modalities like proteolysis-targeting chimeras (PROTACs), where the scaffold can serve as a linker or a ligand for E3 ligases. Furthermore, the development of new stereoselective synthetic methods will continue to expand the accessible chemical space, allowing for the design of next-generation therapeutics with even greater potency and selectivity.[7]
References
- Commercial drugs containing pyrrolidine moiety.
- The Role of Pyrrolidine Derivatives in Modern Pharmaceuticals.PharmaBlock.
- Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents.Taylor & Francis Online.
- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
- Antiviral effects of pyrrolidine dithiocarbam
- List of Pyrrolidine anticonvulsants.Drugs.com.
- Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a P
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.MDPI.
- Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a p
- Recent insights about pyrrolidine core skeletons in pharmacology.Frontiers.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.
- Recent insights about pyrrolidine core skeletons in pharmacology.PMC.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Pyrrolidine.Wikipedia.
- Pyrrolidine Deriv
- Pyrrolidine synthesis.Organic Chemistry Portal.
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. List of Pyrrolidine anticonvulsants - Drugs.com [drugs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Asymmetric Alkylation: The Enders SAMP/RAMP Hydrazone Methodology
Executive Summary
In the landscape of asymmetric C-C bond formation, the Enders SAMP/RAMP hydrazone methodology remains a gold standard for synthesizing
This guide details the operational workflow for utilizing (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (RAMP) to enforce absolute stereocontrol during electrophilic substitution.[1]
Scientific Foundation: The Chelation-Control Mechanism
Why Hydrazones?
Standard enolates of ketones often suffer from issues like polyalkylation, regiochemical ambiguity, and rapid racemization. Converting the ketone to a hydrazone serves two critical functions:
-
Enhanced Acidity: The
-protons of hydrazones are significantly less acidic than ketones ( vs ), but the resulting azaenolates are highly nucleophilic and resistant to proton exchange (racemization) under reaction conditions. -
Rigid Geometry: The auxiliary introduces a chiral scaffold that locks the transition state.
The Mechanism of Stereocontrol
The high stereoselectivity is governed by the formation of a rigid, chelated lithium azaenolate. Upon deprotonation with Lithium Diisopropylamide (LDA):
-
The lithium cation coordinates simultaneously with the azaenolate nitrogen and the methoxy oxygen of the pyrrolidine ring.
-
This creates a rigid 5-membered chelate ring.
-
The pyrrolidine ring blocks one face of the molecule (steric shielding).
-
The electrophile is forced to attack from the open face, establishing the new chiral center.
Mechanistic Pathway Diagram
Figure 1: The mechanistic flow of the Enders reaction, highlighting the critical chelation step that enforces stereochemistry.
Detailed Experimental Protocol
Phase 1: Hydrazone Formation
Objective: Condense the ketone with the auxiliary to form the reactive species.
-
Stoichiometry: Mix the ketone (1.0 equiv) with SAMP (1.0–1.1 equiv).
-
Solvent: Use cyclohexane or benzene (if permitted). For hindered ketones, use neat conditions.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTsOH) (0.5 mol%).
-
Reaction: Heat to 60°C or reflux using a Dean-Stark trap to remove water continuously.
-
Note: Complete water removal is essential to drive the equilibrium.
-
-
Purification: Distill the crude oil under high vacuum.
-
Quality Check: The hydrazone is typically a viscous, colorless to yellow oil. Verify purity via NMR; unreacted ketone will lower the final ee.
-
Phase 2: Metallation and Alkylation (The Critical Step)
Objective: Generate the azaenolate and trap with an electrophile.
Reagents:
-
Solvent: Anhydrous THF (freshly distilled from Na/Benzophenone).
-
Base: LDA (Lithium Diisopropylamide).[2] Recommendation: Prepare fresh from n-BuLi and diisopropylamine. Commercial LDA often varies in titer.
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under Argon atmosphere.
-
LDA Prep: Add diisopropylamine (1.1 equiv) to THF at 0°C. Dropwise add n-BuLi (1.1 equiv). Stir 15 min.
-
Hydrazone Addition: Cool the LDA solution to 0°C . Add the SAMP-hydrazone (dissolved in minimal THF) dropwise.
-
Observation: A color change (often bright yellow or orange) indicates azaenolate formation.
-
Time: Stir at 0°C for 2–4 hours to ensure complete deprotonation.
-
-
Cooling: Cool the mixture to -78°C (acetone/dry ice) or -100°C (ether/liquid N2) for maximum stereocontrol.
-
Alkylation: Add the alkyl halide (electrophile, 1.1–1.5 equiv) slowly via syringe pump or dropwise.
-
Kinetic Control: Keep the temperature below -78°C during addition.[3]
-
-
Warm-up: Allow the mixture to warm to room temperature overnight (8–12 hours).
-
Quench: Pour into saturated NH₄Cl solution. Extract with ether.[1][2][3]
Phase 3: Cleavage (Auxiliary Removal)
Objective: Release the chiral ketone and recover the auxiliary.
Method A: Ozonolysis (Preferred for sensitive substrates)
-
Dissolve alkylated hydrazone in CH₂Cl₂ at -78°C.
-
Bubble Ozone (O₃) until a blue color persists (indicating excess O₃).
-
Purge with Argon to remove excess O₃.
-
Quench with dimethyl sulfide (Me₂S) or PPh₃. Warm to RT.
Method B: Acid Hydrolysis (Robust substrates)
-
Dissolve hydrazone in THF.[3]
-
Add 2N HCl or saturated Oxalic Acid (mild, racemization-free).
-
Stir vigorously in a two-phase system (Ether/Water) until TLC shows disappearance of hydrazone.
-
Recovery: The SAMP auxiliary ends up in the aqueous phase as the salt. Basify the aqueous layer (pH > 12) and extract to recover SAMP for reuse.
Workflow Visualization
Figure 2: Operational flowchart for the SAMP/RAMP alkylation protocol.
Troubleshooting & Optimization (E-E-A-T)
The following insights are derived from standard laboratory practice and Enders' original optimization studies.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Wet THF or impure LDA. | Distill THF from Na/benzophenone immediately before use. Titrate n-BuLi before making LDA. |
| Low ee (<80%) | Incomplete metallation or Temperature spike. | Ensure metallation occurs at 0°C for sufficient time (2h+). Ensure alkylation addition is slow enough to maintain -78°C. |
| Racemization | Harsh cleavage conditions. | Switch from HCl hydrolysis to Oxalic Acid or Ozonolysis . Avoid prolonged exposure to silica gel. |
| Polyalkylation | Excess base or fast warming. | Use exactly 1.05 equiv of base. Keep reaction cold (-78°C) for 1-2 hours after adding electrophile before warming. |
Case Study: Alkylation of 3-Pentanone
Substrate: 3-Pentanone (SAMP-hydrazone derivative) Electrophile: Benzyl Bromide Conditions: LDA, THF, -78°C
| Parameter | Result | Notes |
| Yield (Alkylation) | 85% | High conversion of hydrazone.[5] |
| Yield (Cleavage) | 78% | Using Ozonolysis. |
| Final ee | >98% | Determined by Chiral GC. |
| Configuration | (S) | Predicted by SAMP model (Si-face attack). |
Note: If RAMP were used, the (R)-enantiomer would be obtained with identical yield and ee.
References
-
Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of α-substituted ketones by metallation and alkylation of chiral hydrazones. Angewandte Chemie International Edition, 15(9), 549-551.
-
Enders, D., Fey, P., & Kipphardt, H. (1987). Preparation of (S)-1-Amino-2-Methoxymethylpyrrolidine (SAMP) and (R)-1-Amino-2-Methoxymethylpyrrolidine (RAMP).[2][6][7] Organic Syntheses, 65, 183.
-
Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002).[4] The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis.[1][2][3][6][7][8] Tetrahedron, 58(12), 2253-2329.
-
Lázár, L., & Fülöp, F. (2003). Recent developments in the SAMP/RAMP-hydrazone methodology. European Journal of Organic Chemistry, 2003(16), 3025-3042.
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 3. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Preparation of Polyhydroxy Pyrrolidines for Pharmaceutical Applications
[1]
Executive Summary & Strategic Rationale
Polyhydroxy pyrrolidines (PHPs), a subclass of iminosugars, represent a critical scaffold in modern drug discovery. Unlike their piperidine counterparts (e.g., Miglustat), the five-membered pyrrolidine ring offers unique conformational flexibility that mimics the transition state of glycosidases and glycosyltransferases with high affinity.
Why this matters:
-
Mechanism: PHPs function as transition-state analogues. The ring nitrogen, when protonated at physiological pH, mimics the charge and shape of the oxocarbenium ion intermediate generated during glycosidic bond hydrolysis.
-
Therapeutic Scope: Beyond simple inhibition (diabetes/antivirals), PHPs are increasingly utilized as Pharmacological Chaperones (PCs) . They bind to misfolded lysosomal enzymes in the Endoplasmic Reticulum (ER), stabilizing them to prevent premature degradation, a strategy currently revolutionizing the treatment of Lysosomal Storage Disorders (LSDs) like Fabry and Gaucher disease.
This guide provides a validated workflow for the synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) derivatives, focusing on stereochemical integrity and scalable purification.
Mechanistic Foundation: The "Imposter" Effect
To design effective PHPs, one must understand the target interaction. The efficacy of a PHP is dictated by its ability to superimpose its protonated nitrogen over the position of the anomeric oxygen in the natural substrate.
Diagram 1: Transition State Mimicry
The following diagram illustrates the structural homology between the hydrolysis transition state and the PHP inhibitor.
Caption: Structural mimicry between the oxocarbenium ion transition state and the protonated polyhydroxy pyrrolidine allows for potent competitive inhibition.
Synthetic Protocols
We will detail two distinct approaches: a Chiral Pool synthesis (from sugars) and a Chemo-enzymatic approach.
Protocol A: Synthesis of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) via Regioselective Appel Reaction
Selection Rationale: This recent methodology (2025) bypasses complex protection/deprotection steps common in older routes, utilizing a regioselective halogenation of D-fructose.
Materials:
-
Starting Material: D-Fructose (crystalline)
-
Reagents: Triphenylphosphine (PPh3), Carbon Tetrabromide (CBr4), Sodium Azide (NaN3), Palladium on Carbon (Pd/C).
-
Solvents: Pyridine, DMF, Methanol.
Step-by-Step Methodology:
-
Regioselective Bromination (The Appel Reaction):
-
Dissolve D-Fructose (10.0 g, 55.5 mmol) in anhydrous Pyridine (100 mL).
-
Cool to 0°C under Argon.
-
Add PPh3 (1.2 eq) and CBr4 (1.2 eq) portion-wise over 30 minutes.
-
Critical Mechanism: The primary alcohol at C-6 and the hemiketal position are most reactive. However, under controlled conditions, this route targets the C-6 and C-1 positions or specific cyclization precursors.
-
Optimization: Stir at 60°C for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1). Look for the conversion of the polar fructose spot to a less polar brominated intermediate.
-
-
Azide Displacement:
-
Concentrate the reaction mixture under reduced pressure to remove pyridine.
-
Redissolve the residue in DMF (50 mL).
-
Add NaN3 (3.0 eq) and heat to 80°C for 12 hours.
-
Safety Note: Azides are potential explosion hazards. Use a blast shield and do not concentrate the azide solution to dryness if possible; perform an aqueous workup first.
-
-
Cyclization & Reduction (One-Pot):
-
The resulting diazide intermediate contains the carbon backbone.
-
Dissolve the crude azide in MeOH (100 mL).
-
Add 10% Pd/C (10 wt% loading).
-
Hydrogenate at 1 atm H2 (balloon) for 24 hours.
-
Mechanism:[1][2][3][4][5] Reduction of the azides to amines triggers an intramolecular nucleophilic attack on the carbonyl (or displaced halide position), closing the pyrrolidine ring.
-
-
Purification:
-
Filter catalyst through Celite.
-
Purify via Ion Exchange Chromatography (Dowex 50W-X8, H+ form). Elute with 0.5M NH4OH.
-
Yield Expectation: 40-55% overall.
-
Protocol B: Functionalization for Chaperone Activity (N-Alkylation)
Rationale: Bare iminosugars are often cleared too rapidly or lack cell permeability. Adding a lipophilic "tail" allows the molecule to enter the ER and stabilize the target enzyme.
Target: N-Nonyl-DNJ or N-Nonyl-DAB analogues.
-
Reductive Amination:
-
Dissolve the Polyhydroxy Pyrrolidine (1.0 eq) in Methanol.
-
Add Nonanal (1.1 eq) and Acetic Acid (catalytic).
-
Stir for 30 minutes at 25°C to form the iminium ion.
-
Add Sodium Cyanoborohydride (NaBH3CN, 1.5 eq).
-
Stir for 16 hours.
-
-
Workup:
-
Quench with water.[6]
-
Extract with DCM (if protected) or purify directly via C18 Reverse Phase HPLC (if unprotected).
-
Pharmaceutical Profiling & Characterization
Once synthesized, the PHP must be evaluated for biological activity.
Diagram 2: Experimental Workflow
The following flow describes the path from raw synthesis to lead candidate selection.
Caption: Critical path for validating polyhydroxy pyrrolidines as pharmaceutical candidates.
Data Presentation: Inhibition Constants (Example)
The following table highlights the selectivity required. A good candidate shows high potency (Low IC50) for the target but low inhibition of off-target glycosidases.
| Compound | Target: | Off-Target: | Selectivity Ratio |
| DAB (Ref) | 0.8 | 85 | 106 |
| N-Butyl-DAB | 0.2 | 120 | 600 |
| DMDP | 1.5 | >1000 | >660 |
| Miglustat | 15 | 5 | 0.3 (Poor) |
Note: Data represents typical ranges found in literature for comparative purposes.
Troubleshooting & Optimization (The "Expert" View)
1. "The Sticky Syrup" Problem:
-
Issue: PHPs are highly polar and water-soluble, making isolation from aqueous reaction mixtures difficult.
-
Solution: Avoid aqueous workups where possible. Use Dowex 50W resin. The amine binds to the resin; wash with water to remove non-basic sugars, then elute the PHP with Ammonia. This is the single most effective purification step.
2. Stereochemical Leakage:
-
Issue: Inversion of configuration at C-2 or C-5 during ring closure.
-
Solution: When using leaving groups (Mesylates/Triflates), ensure the reaction temperature is kept low (-10°C) during the initial addition of the amine to prevent elimination reactions (which destroy chirality) before substitution occurs.
3. Hygroscopicity:
-
Issue: Final products absorb water, messing up yield calculations and NMR.
-
Solution: Lyophilize the final product from D2O or dilute HCl to obtain the hydrochloride salt, which is often a stable, non-hygroscopic solid.
References
-
Concise Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) from D-Xylose. ResearchGate. [Link]
-
Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) from D-Fructose. Journal of Organic Chemistry (ACS). [Link]
-
Therapeutic Applications of Iminosugars in Cystic Fibrosis and Lysosomal Storage Disorders. PubMed Central. [Link]
-
Iminosugars as Active-Site-Specific Chaperones for the Treatment of Lysosomal Storage Disorders. ResearchGate. [Link]
-
Mechanistic Insights into Dibasic Iminosugars as pH-Selective Pharmacological Chaperones. JACS Au. [Link]
Sources
- 1. Glycoside hydrolases - CAZypedia [cazypedia.org]
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- 5. Idorsia Pharmaceuticals Ltd | Globenewswire [via.ritzau.dk]
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Application Notes & Protocols for the Organocatalytic Synthesis of Enantiomerically Enriched Pyrrolidines
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry and chemical synthesis. This five-membered saturated nitrogen heterocycle is a prevalent motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its significance is underscored by its presence in numerous FDA-approved drugs, where it often plays a critical role in defining the molecule's three-dimensional structure and its interaction with biological targets.[1] Beyond its role as a pharmacophore, the chiral pyrrolidine framework is central to the field of asymmetric organocatalysis itself, with proline and its derivatives being among the pioneering and most versatile catalysts.[2]
The advent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful, environmentally benign alternative to traditional metal-based catalysts.[2] This guide provides an in-depth exploration of key organocatalytic strategies for accessing enantiomerically enriched pyrrolidines, focusing on the underlying principles, field-proven protocols, and the rationale behind experimental design.
Core Concepts: Iminium and Enamine Catalysis
The majority of organocatalytic methods for pyrrolidine synthesis rely on two primary activation modes mediated by chiral secondary amines, such as proline and its derivatives: Iminium Catalysis and Enamine Catalysis . These modes transiently convert carbonyl compounds into more reactive intermediates, lowering the activation energy for key bond-forming steps while controlling the stereochemical outcome.[2][3]
-
Iminium Catalysis (LUMO-Lowering): An α,β-unsaturated aldehyde or ketone reacts with a chiral secondary amine catalyst to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, activating it for nucleophilic attack at the β-position.[3] This is the key activation mode in conjugate additions like the Michael reaction.
-
Enamine Catalysis (HOMO-Raising): A saturated aldehyde or ketone reacts with the catalyst to form a chiral enamine. This transformation raises the energy of the Highest Occupied Molecular Orbital (HOMO), turning the α-carbon into a potent nucleophile that can attack various electrophiles.[3] This mode is central to reactions like aldol and α-functionalizations.
Often, these two modes operate in elegant cascade or domino sequences to rapidly build molecular complexity.[4]
Figure 1. Core activation modes in aminocatalysis.
Strategy 1: Asymmetric Michael Addition Cascades
One of the most powerful methods for constructing functionalized pyrrolidines is through a domino or cascade reaction initiated by an asymmetric Michael addition. This approach typically involves the conjugate addition of an enamine (generated from an aldehyde or ketone) to an activated alkene (like a nitroolefin), followed by an intramolecular cyclization step.
Causality in Catalyst Selection: Beyond Proline
While L-proline is the archetypal organocatalyst, its application can be limited by poor solubility in common organic solvents and the need for high catalyst loadings (10-30 mol%).[5] This spurred the development of more active and soluble derivatives. The Hayashi-Jørgensen catalysts , specifically diarylprolinol silyl ethers, represent a major advancement.[2]
Why Diarylprolinol Silyl Ethers are Effective:
-
Enhanced Solubility: The bulky, lipophilic diarylmethyl and silyl groups dramatically increase the catalyst's solubility in non-polar organic solvents, allowing for lower catalyst loadings (as low as 1-5 mol%).[2][6]
-
Steric Shielding: The large diarylmethyl group creates a well-defined chiral pocket. It effectively blocks one face of the enamine intermediate, forcing the electrophile (e.g., nitroalkene) to approach from the less hindered side, leading to high enantioselectivity.[7]
-
Moisture Stability: The silyl ether is more stable towards self-condensation reactions compared to the parent prolinol, contributing to its robustness.
Application Protocol: Michael Addition of Aldehydes to Nitroalkenes
This protocol is adapted from the seminal work of Hayashi et al. and demonstrates a highly efficient synthesis of γ-nitro aldehydes, which are versatile precursors to substituted pyrrolidines via subsequent reductive amination.[6]
Reaction: (Self-created image, for illustration only)
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen Catalyst)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Propanal (Michael Donor)
-
Chloroform (CHCl₃), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Step-by-Step Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv).
-
Add the (S)-diphenylprolinol silyl ether catalyst (0.05 mmol, 10 mol%).
-
Dissolve the solids in anhydrous chloroform (1.0 mL).
-
Cool the reaction mixture to 4 °C using a cooling bath.
-
Add propanal (5.0 mmol, 10 equiv) to the mixture. Note: Using a large excess of the aldehyde donor is common in these reactions to drive the equilibrium towards enamine formation.
-
Stir the reaction at 4 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired γ-nitro aldehyde.
Data and Scope
The Hayashi-Jørgensen catalyst demonstrates broad applicability and high stereocontrol across various substrates.
| Entry | Aldehyde (Donor) | Nitroalkene (Acceptor) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) [syn] |
| 1 | Propanal | β-Nitrostyrene | 2 | 95 | 93:7 | >99 |
| 2 | Isovaleraldehyde | β-Nitrostyrene | 4 | 91 | 96:4 | >99 |
| 3 | Propanal | (E)-2-(2-nitrovinyl)thiophene | 2 | 98 | 94:6 | >99 |
| 4 | Propanal | (E)-1-nitro-3-phenylprop-1-ene | 24 | 96 | 95:5 | >99 |
| Data adapted from Hayashi, Y. et al., Angew. Chem. Int. Ed. 2005.[6] |
The high yields and exceptional enantioselectivities highlight the catalyst's efficacy. The resulting γ-nitro aldehydes can be readily converted to the corresponding chiral pyrrolidines through a one-pot reduction of the nitro group (e.g., with Zn or H₂/Pd-C) and subsequent intramolecular reductive amination.
Strategy 2: [3+2] Cycloaddition of Azomethine Ylides
The [3+2] dipolar cycloaddition between an azomethine ylide and an alkene is one of the most direct and atom-economical methods for constructing the pyrrolidine core.[8] This reaction can create up to four new stereocenters in a single step. Organocatalysis provides a powerful means to control the stereochemistry of this transformation.
In a common approach, the azomethine ylide is generated in situ from the condensation of an α-amino acid (like a glycine ester) and an aldehyde. A chiral catalyst then orchestrates the cycloaddition with a dipolarophile (an electron-deficient alkene).
Catalytic Cycle and Mechanistic Rationale
The reaction proceeds through a multi-step catalytic cycle where the organocatalyst plays a dual role, activating both the nucleophile and the electrophile, often through hydrogen bonding. Bifunctional catalysts, such as thioureas bearing a tertiary amine, are particularly effective.
-
Activation: The thiourea moiety of the catalyst activates the dipolarophile (e.g., an oxindole) via double hydrogen bonding, lowering its LUMO and making it more electrophilic.
-
Ylide Formation: Simultaneously, the tertiary amine base deprotonates the iminium ion formed from the α-amino ester, facilitating the formation of the azomethine ylide.
-
Stereocontrolled Cycloaddition: The catalyst holds the two activated components in a specific orientation within a chiral environment, directing the cycloaddition to occur with high diastereo- and enantioselectivity.
Figure 2. Workflow for bifunctional catalyst-mediated [3+2] cycloaddition.
Application Protocol: Synthesis of Spiro-pyrrolidinyl-oxindoles
This protocol describes a highly enantioselective [3+2] cycloaddition to generate complex spirocyclic pyrrolidines, which are valuable scaffolds in drug discovery.
Materials:
-
Isatin-derived ketimine (Ylide precursor)
-
3-Alkenyl-furanone (Dipolarophile)
-
Bifunctional thiourea-tertiary amine catalyst (e.g., Takemoto catalyst)
-
Toluene, anhydrous
Step-by-Step Procedure:
-
To a solution of the 3-alkenyl-furanone (0.12 mmol) in anhydrous toluene (1.0 mL) at room temperature, add the thiourea-amine catalyst (0.001 mmol, 1 mol%).
-
Add the isatin-derived ketimine (0.10 mmol) to the solution.
-
Stir the mixture at room temperature for the time specified by TLC monitoring (typically 12-24 hours).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the spiro[pyrrolidin-3,2′-oxindole] product.
This method efficiently constructs molecules with four contiguous stereocenters, including two challenging vicinal spiro-quaternary centers, with excellent stereocontrol (often >20:1 dr and >99% ee).[9]
Conclusion and Future Outlook
Organocatalysis provides a robust and versatile platform for the asymmetric synthesis of enantiomerically enriched pyrrolidines. The evolution from simple proline catalysts to sophisticated, highly tunable systems like diarylprolinol silyl ethers and bifunctional thioureas has enabled chemists to construct complex pyrrolidine architectures with exceptional levels of stereocontrol. The protocols outlined here for Michael addition cascades and [3+2] cycloadditions represent foundational and powerful strategies for accessing these privileged scaffolds. By understanding the underlying mechanistic principles of iminium and enamine catalysis, researchers can rationally select and design experimental conditions to achieve desired synthetic outcomes, accelerating the discovery and development of new therapeutics and chemical tools.
References
-
Wang, Y., et al. (2017). Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones. Chemical Communications. Available at: [Link]
-
Kumar, S. V., & Guiry, P. J. (2023). Catalytic Enantioselective [3+2] Cycloaddition of N-Metalated Azomethine Ylides. Chemistry – A European Journal. Available at: [Link]
-
Han, M.-Y., et al. (2014). Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. Tetrahedron Letters. Available at: [Link]
-
Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. Available at: [Link]
-
Pellizzoni, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
-
Sebesta, R., & Latika, A. (2014). Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. Central European Journal of Chemistry. Available at: [Link]
-
Quintavalla, A., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts. Available at: [Link]
-
Li, X., et al. (2012). Organocatalytic Asymmetric 1,4-Addition of Aldehydes to Acridiniums Catalyzed by a Diarylprolinol Silyl Ether. Organic Letters. Available at: [Link]
-
Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Chem-Station International Edition. Available at: [Link]
-
Wang, W., et al. (2009). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society. Available at: [Link]
-
Pansare, S. V., & Pandya, K. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Xu, Y., et al. (2022). A computational study on the stereoselective reaction of 1,4-dicarbonyls with diarylprolinol silyl ether catalysts. RSC Advances. Available at: [Link]
-
Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition. Available at: [Link]
-
Stanley, L. M. (n.d.). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Chemistry. Available at: [Link]
-
Pellizzoni, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2021). ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. Nobel Prize. Available at: [Link]
-
Jia, J.-Y., et al. (2014). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. Synthesis. Available at: [Link]
-
Vicario, J. L., & Badía, D. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews. Available at: [Link]
-
Huang, Y., et al. (2007). Asymmetric organocatalytic direct aldol reactions of cyclohexanone with aldehydes in brine. Canadian Journal of Chemistry. Available at: [Link]
-
Wang, C., et al. (2015). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chad's Prep. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. Available at: [Link]
-
Lee, H., et al. (2018). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Symmetry. Available at: [Link]
-
Pellizzoni, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Silvi, M., & Melchiorre, P. (2018). Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews. Available at: [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate in Peptide & Peptidomimetic Synthesis
Executive Summary
Compound: 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Common Synonyms:
This Application Note details the strategic use of this compound as a "gateway scaffold" in medicinal chemistry. Unlike
Chemical Profile & Handling
The nomenclature "1-Benzyl...[1][2][3] 1,3-dicarboxylate" formally describes a dicarboxylate system where the N1 position is protected as a benzyl carbamate (Cbz/Z group) and the C3 position is a methyl ester.
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 263.29 g/mol |
| Protection (N1) | Benzyloxycarbonyl (Cbz/Z) - Acid stable, Hydrogenolysis labile |
| Protection (C3) | Methyl Ester (OMe) - Base labile (Saponification) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMF. Sparingly soluble in water. |
| Stability | Stable at RT. Avoid strong bases (unless hydrolyzing) and reducing conditions. |
Handling Precaution: While the Cbz group is generally robust, avoid prolonged exposure to strong Lewis acids which can prematurely cleave the carbamate.
Strategic Utility in Drug Design
Conformational Constraint
Incorporating the pyrrolidine-3-carboxylic acid moiety (derived from this scaffold) into a peptide backbone forces the chain into a kinked geometry. Unlike proline (an
Proteolytic Stability
Peptide bonds involving
Experimental Protocols
Protocol A: Selective Hydrolysis (Preparation of the Free Acid)
Objective: To selectively remove the C3-methyl ester while retaining the N1-Cbz protection, yielding a building block suitable for peptide coupling.
Reagents:
-
Lithium Hydroxide (LiOH·H2O)
-
THF/Water (3:1 v/v)
-
1M HCl
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in THF/Water (3:1). The concentration should be approximately 0.2 M.
-
Saponification: Cool the solution to 0°C. Add LiOH·H2O (1.5 eq) portion-wise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes) for disappearance of the starting ester (
) and appearance of the baseline acid. -
Workup:
-
Evaporate THF under reduced pressure.
-
Dilute the aqueous residue with water and wash once with Diethyl Ether (to remove unreacted ester).
-
Acidify the aqueous layer to pH 2–3 using 1M HCl. The product may precipitate as an oil or white solid.
-
Extract with Ethyl Acetate (3x).
-
Dry combined organics over
, filter, and concentrate.[4][5]
-
-
Yield: Typically >90% of
-Cbz-pyrrolidine-3-carboxylic acid.[3][6]
Protocol B: Peptide Coupling (Solution Phase)
Objective: To couple the free acid (from Protocol A) to the N-terminus of a peptide fragment.
Mechanism: Standard carbodiimide or uronium activation.
Procedure:
-
Activation: Dissolve
-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes to form the activated ester. -
Coupling: Add the amine component (Peptide-
) (1.0 eq). -
Reaction: Stir at RT for 1–2 hours.
-
Monitoring: Monitor by HPLC or LC-MS.
-
Purification: Dilute with EtOAc, wash with 5%
, 1M HCl, and Brine. Concentrate and purify via flash chromatography.
Critical Note on SPPS Compatibility:
The N-Cbz group is NOT compatible with standard Fmoc-SPPS cycles because it requires hydrogenolysis (
-
Strategy 1 (N-Cap): Use this compound as the final residue on the N-terminus.
-
Strategy 2 (Fmoc-Switch): If the residue is needed in the middle of a chain, you must perform Protocol A, then remove the Cbz group (Hydrogenolysis), and reprotect with Fmoc-OSu before using it in SPPS.
Protocol C: C3-Alkylation (Advanced Functionalization)
Objective: To introduce a substituent at the C3 position, creating a quaternary carbon center. This is vital for creating constrained inhibitors (e.g., Matrix Metalloproteinase inhibitors).
Reagents:
-
LHMDS (Lithium Hexamethyldisilazide) or LDA
-
Alkyl Halide (R-X)
-
Dry THF, -78°C
Procedure:
-
Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.
-
Deprotonation: Add LHMDS (1.1 eq, 1M in THF) dropwise. Stir for 30–45 mins at -78°C. The solution will turn yellow/orange.
-
Alkylation: Add the Alkyl Halide (1.2 eq) dropwise (e.g., Methyl Iodide, Benzyl Bromide).
-
Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.
-
Quench: Quench with saturated
solution. -
Workup: Extract with EtOAc, dry, and purify. This yields the 3,3-disubstituted pyrrolidine scaffold.
Visual Workflows
Structural Logic & Deprotection Pathways
The following diagram illustrates the orthogonal deprotection capabilities of the scaffold.
Caption: Figure 1. Orthogonal deprotection pathways. Path A is the standard route for generating the carboxylic acid building block for peptide synthesis.
Functionalization Workflow (C3 Alkylation)
This workflow demonstrates how to modify the scaffold to create quaternary amino acids.
Caption: Figure 2. Generation of quaternary 3,3-disubstituted pyrrolidine derivatives via enolate chemistry, enabling library generation for SAR studies.
References
-
BenchChem. this compound Structure & Properties. Retrieved from BenchChem Database. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13900163, (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate.Link
-
Fujie Tanaka, et al. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. OIST Technology Licensing.[7] Link
-
ChemRxiv. N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (Context on peptide bond formation strategies). Link
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules 2021. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound - CAS:188847-00-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. peptide.com [peptide.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
Application Note: Enzymatic Asymmetric Reduction of 1-benzyl-3-pyrrolidinone
[1]
Introduction & Executive Summary
The chiral synthon (S)-1-benzyl-3-pyrrolidinol (CAS: 101385-90-4) is a critical intermediate in the synthesis of anticholinergic drugs (e.g., Glycopyrrolate), antihistamines, and novel antibiotics. While traditional chemical reduction (e.g., NaBH₄) yields racemic mixtures requiring wasteful resolution, and Corey-Bakshi-Shibata (CBS) reduction involves toxic boranes, biocatalytic reduction offers a sustainable, high-yielding alternative.
This guide details the protocol for the asymmetric reduction of 1-benzyl-3-pyrrolidinone using Ketoreductases (KREDs) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.
Key Performance Indicators (KPIs) for this Protocol:
Mechanistic Principles & Strategy
The reduction of the prochiral ketone relies on the hydride transfer from a nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon. Because 1-benzyl-3-pyrrolidinone is a basic amine with moderate hydrophobicity, the reaction system requires careful pH control to balance enzyme stability with substrate solubility.
The Catalytic Cycle (GDH-Coupled)
We utilize a coupled-enzyme system . The KRED reduces the substrate, consuming NADPH. To prevent stoichiometric usage of expensive cofactor, GDH oxidizes Glucose to Gluconolactone, regenerating NADPH.
Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction fueled by GDH cofactor regeneration.
Phase 1: Enzyme Screening Protocol
Before scale-up, a screen of KRED libraries (e.g., from Codexis, Johnson Matthey, or in-house Geotrichum/Saccharomyces strains) is required to identify the optimal "hit."
Materials
-
Substrate Stock: 100 mg/mL 1-benzyl-3-pyrrolidinone in DMSO.
-
Cofactor Mix: 1.0 g/L NADP+, 1.0 g/L NAD+, 50 g/L Glucose, 10 U/mL GDH in 100 mM Potassium Phosphate Buffer (KPi), pH 7.0.
-
Enzyme Library: Lyophilized KRED powders (1-2 mg/well).
Workflow (96-Well Plate)
-
Dispense Enzyme: Add 2 mg of distinct KREDs into each well of a deep-well plate.
-
Add Cofactor Mix: Add 900 µL of the Cofactor/Buffer Mix to each well.
-
Add Substrate: Add 10 µL of Substrate Stock (Final conc: ~1 g/L).
-
Incubation: Seal plate with aluminum foil. Shake at 30°C, 600 rpm for 24 hours.
-
Quench: Add 1 mL Acetonitrile (MeCN) to each well to denature enzymes.
-
Clarify: Centrifuge at 4000 rpm for 10 mins.
-
Analyze: Transfer supernatant to HPLC vials.
Selection Criteria:
-
Hit: >50% conversion.
-
Lead: >90% conversion AND >95% ee.
Phase 2: Process Optimization
Once a "Lead" enzyme (e.g., Geotrichum capitatum ADH or an engineered variant) is identified, optimize parameters to maximize Load and minimize Enzyme cost.
Solvent Engineering
The substrate is an amine; its solubility changes with pH. However, KREDs usually prefer neutral pH. A cosolvent is often necessary.
| Cosolvent | Conc.[3][4] (v/v) | Enzyme Stability Risk | Solubility Enhancement | Recommendation |
| DMSO | 5–10% | Low | High | Preferred |
| Isopropanol (IPA) | 10–20% | Moderate (Denaturation) | Moderate | Use only if KRED tolerates IPA |
| Methanol | 5–10% | High | Moderate | Avoid (Often deactivates GDH) |
pH Control Strategy
-
Initial pH: 7.0 – 7.5.[1]
-
Drift Warning: As GDH oxidizes glucose, Gluconic Acid is produced, causing pH to drop.
-
Control: For scale-up >100mL, use an autotitrator with 1M NaOH or include strong buffering capacity (e.g., 200 mM KPi).
Phase 3: Scale-Up Protocol (10g Batch)
This protocol assumes the use of a robust KRED (e.g., KRED-P1 equivalent) and GDH-105.
Reagents
-
Substrate: 10.0 g 1-benzyl-3-pyrrolidinone.
-
Buffer: 200 mL Potassium Phosphate (100 mM, pH 7.5).
-
Cofactor: 100 mg NADP+ (catalytic amount).
-
Recycling Substrate: 15.0 g D-Glucose (1.5 eq).
-
Enzymes: 200 mg KRED powder + 100 mg GDH powder.
-
Cosolvent: 10 mL DMSO.
Step-by-Step Methodology
-
Reactor Prep: Setup a 500 mL round-bottom flask with an overhead stirrer and pH probe.
-
Buffer & Glucose: Dissolve 15 g Glucose in 200 mL Buffer. Adjust pH to 7.5.
-
Cofactor Addition: Add 100 mg NADP+. Stir until dissolved (solution turns slight yellow).
-
Enzyme Charge: Add KRED and GDH powders. Stir gently (150 rpm) for 10 mins to dissolve. Do not vortex (shear stress deactivates enzymes).
-
Substrate Addition: Dissolve 10 g Substrate in 10 mL DMSO. Add dropwise to the reactor over 30 mins to prevent "shock."
-
Reaction: Stir at 30°C, 250 rpm.
-
Process Control:
-
Monitor pH every hour. Maintain pH 7.0–7.5 using 2M NaOH.
-
Self-Validation: If pH stops dropping, the reaction has likely stalled (GDH stopped working).
-
-
Workup (24 hrs):
-
Check conversion via HPLC (Target: >99%).
-
Add 10 g Celite (filter aid) and stir for 15 mins.
-
Filter through a sintered glass funnel to remove protein/Celite.
-
Basify filtrate to pH 11.0 with 4M NaOH (to ensure product is in free-base form).
-
Extract 3x with Ethyl Acetate (100 mL each).
-
Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo.[5]
-
Analytical Methods (Quality Control)
Accurate determination of enantiomeric excess is critical. The basic nature of the pyrrolidine ring requires amine modifiers in the mobile phase.
Chiral HPLC Method[5][7]
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) = 90 : 10 : 0.1.
-
Flow Rate: 1.0 mL/min.[6]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.[6]
-
Retention Times (Approx):
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~10.2 min (Target)
-
Ketone Substrate: ~6.0 min
-
Note: Always run a racemic standard first to confirm separation.
Troubleshooting Guide
Figure 2: Logic flow for diagnosing stalled reactions.
Common Issues:
-
Emulsions during Workup: The amphiphilic nature of the amino-alcohol can cause emulsions.
-
Fix: Saturate the aqueous phase with NaCl (Brine) before extraction.
-
-
Low ee%:
-
Cause: Spontaneous chemical reduction (rare) or wrong enzyme.
-
Fix: Ensure no metal reducing agents are present; re-screen enzyme library.
-
-
Protein Precipitation:
-
Cause: High DMSO conc or pH extremes.
-
Fix: Keep DMSO <10%; maintain pH 7.0–7.5 strictly.
-
References
-
Haq, S. F., et al. (2018).[3][7][8] "A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation."[3][7] Microbial Cell Factories.
- Kataoka, M., et al. (1992). "Novel enzymatic reduction of 1-benzyl-3-pyrrolidinone to (S)-1-benzyl-3-pyrrolidinol." Bioscience, Biotechnology, and Biochemistry.
-
Codexis Inc. "Ketoreductase (KRED) Screening Kits."[9] Product Literature.
-
Zhu, D., & Hua, L. (2009). "Biocatalytic asymmetric reduction of ketones." Biotechnology Journal.
-
Daicel Chiral Technologies. "Application Note: Separation of Pyrrolidine Derivatives on Chiralcel OD-H."
Sources
- 1. Asymmetric α-benzylation of cyclic ketones enabled by concurrent chemical aldol condensation and biocatalytic reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of alcohol dehydrogenase reducing N-benzyl-3-pyrrolidinone from Geotrichum capitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorogenic kinetic assay for high-throughput discovery of stereoselective ketoreductases relevant to pharmaceutical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. codexis.com [codexis.com]
Troubleshooting & Optimization
improving yield in 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate synthesis
Technical Support Center: 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate Synthesis
Executive Summary & Nomenclature Verification
User Advisory: Before proceeding, we must verify the chemical identity. The nomenclature "this compound" (CAS: 188847-00-9) refers to the N-Cbz (Benzyloxycarbonyl) protected pyrrolidine with a methyl ester at the C3 position.[1]
-
Target Structure: 1-(benzyloxycarbonyl)-3-(methoxycarbonyl)pyrrolidine.
-
Common Confusion: This is not N-benzyl-3-methoxycarbonylpyrrolidine (where the N-substituent is a simple benzyl alkyl group). The "1,3-dicarboxylate" suffix dictates that the nitrogen is part of a carbamate (Cbz).
This guide addresses the two primary synthetic workflows used in drug development:
-
Functionalization (Route A): Protection/Esterification of pyrrolidine-3-carboxylic acid. (High yield potential, >90%).[2]
-
De Novo Ring Construction (Route B): [3+2] Cycloaddition. (Variable yield, 40-70%, requires strict control).
Route A: Functionalization (The "Standard" Protocol)
Context: Best for scaling up when the pyrrolidine core is unsubstituted. Core Yield Killer: Hydrolysis of the Cbz-Cl reagent and oligomerization during esterification.
Optimized Protocol: One-Pot Schotten-Baumann & Esterification
Step 1: N-Protection (Schotten-Baumann Conditions)
-
Reagents: Pyrrolidine-3-carboxylic acid, Benzyl chloroformate (Cbz-Cl), NaOH/NaHCO₃.
-
Critical Parameter (pH Control): Maintain pH between 8.5 and 9.5 .
-
Why? Below pH 8.5, the amine is protonated (unreactive). Above pH 10, Cbz-Cl hydrolyzes rapidly to benzyl alcohol and CO₂, lowering yield and contaminating the product.
-
-
Technique: Use an automated syringe pump to add Cbz-Cl while simultaneously adding 2M NaOH to maintain pH.
Step 2: Methyl Esterification
-
Reagents: Methyl Iodide (MeI) + KHCO₃ in DMF (Mild) OR SOCl₂/MeOH (Aggressive).
-
Recommendation: Use MeI/KHCO₃ in DMF for higher yields (91% reported).
Data: Yield Comparison of Esterification Methods
| Method | Reagents | Typical Yield | Main Impurity |
| Fischer (Acidic) | SOCl₂ / MeOH | 75-82% | Demethylated acid (hydrolysis) |
| Alkylation (Basic) | MeI / KHCO₃ / DMF | 88-93% | N-Methylated byproduct (trace) |
| Mixed Anhydride | MeOCOCl / Et₃N | 60-70% | Mixed anhydride disproportionation |
Route B: De Novo Construction ([3+2] Cycloaddition)
Context: Required when introducing chirality or substituents at C2/C4/C5 unavailable in commercial starting materials. Core Yield Killer: Polymerization of Methyl Acrylate and decomposition of the Azomethine Ylide precursor.
The Mechanism & Optimization
The reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ) with methyl acrylate.
Caption: The [3+2] Cycloaddition pathway. Activation of the silyl group is the rate-limiting step.
Protocol Optimization (The "LiF" Method)
Standard thermal generation (toluene reflux) often results in low yields (40-50%) due to thermal decomposition.
High-Yield Modification:
-
Catalyst: Use LiF (Lithium Fluoride) in DMSO or AgF (Silver Fluoride).
-
Why: Fluoride specifically cleaves the C-Si bond at lower temperatures (RT to 60°C) compared to thermal cleavage (110°C), preserving the sensitive ylide.
-
-
Stabilizer: Add Hydroquinone (1%) to the reaction mixture.
-
Why: Methyl acrylate polymerizes readily under heat. Hydroquinone inhibits radical polymerization of the acrylate, ensuring it remains available for the cycloaddition.
-
-
Water Exclusion: Strictly anhydrous conditions.
-
Why: Water protonates the ylide intermediate, quenching the dipole before it reacts with the acrylate.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) in Route A | Rapid addition of Cbz-Cl causing hydrolysis. | Slow down addition. Maintain T < 5°C. Ensure pH stays < 10. |
| "Oiling Out" / Gummy Product | Residual DMF or Benzyl Alcohol. | Wash extensively with water (5x) to remove DMF. Use column chromatography (Hex/EtOAc) to remove benzyl alcohol. |
| Polymer formation (White solid) | Methyl acrylate polymerization (Route B). | Add Hydroquinone. Run reaction in dilute conditions (0.1 M). |
| Incomplete Conversion (Route B) | Wet solvent quenching the Ylide. | Dry DMSO/Toluene over 4Å molecular sieves for 24h. Flame-dry glassware. |
| N-Methylation Impurity | Over-alkylation during MeI step (Route A). | Switch to KHCO₃ (weaker base) instead of K₂CO₃. Limit MeI to 1.1 equivalents. |
Frequently Asked Questions (FAQs)
Q: Can I use the N-Benzyl analog and convert it to N-Cbz later? A: Yes. You can synthesize N-benzyl-3-methoxycarbonylpyrrolidine via [3+2] cycloaddition, then perform a "switch" reaction. Treat the N-Bn compound with Cbz-Cl (3 equiv) in toluene at reflux. The Cbz group will cleave the benzyl group (via a chloroformate-mediated dealkylation) and install the carbamate in one step. This is often cleaner than hydrogenation followed by protection.
Q: Why is my product racemizing? A: If starting from chiral pyrrolidine-3-carboxylic acid, avoid strong bases (NaH, KOtBu) during esterification. The alpha-proton at C3 is acidic. The MeI/KHCO₃ method described in Protocol A minimizes racemization.
Q: How do I remove the excess Benzyl Alcohol from the Cbz protection step? A: Benzyl alcohol co-elutes with many pyrrolidines. We recommend a "dry loading" flash chromatography technique using a gradient of 0-30% EtOAc in Hexanes. Alternatively, wash the organic layer with 10% citric acid; benzyl alcohol is neutral, but the polarity difference usually allows separation.
References
- Google Patents. (2017). Patent WO2017163078A1: 1-cyano-pyrrolidine derivatives as DBU inhibitors. (Describes the Methyl Iodide/KHCO3 esterification protocol).
-
National Institutes of Health (NIH). (2022). Synthesis of 3-Borylated Pyrrolidines by 1,3-Dipolar Cycloaddition... (Describes the LiF/DMSO optimization for ylide generation). Retrieved from [Link]
Sources
- 1. This compound - CAS:188847-00-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 188847-00-9 | Benchchem [benchchem.com]
- 3. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 4. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzyl-3-pyrrolidinone
Subject: Troubleshooting Chromatography & Isolation of 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6) Ticket Priority: High (Active Research/Drug Development) Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
1-Benzyl-3-pyrrolidinone is a critical pharmacophore in medicinal chemistry, often serving as a precursor for chiral pyrrolidines.[1] However, its purification presents a classic "rivalry" in chromatography: the interaction between the basic tertiary amine of the pyrrolidine ring and the acidic silanol groups (
This interaction results in peak tailing (streaking), poor resolution, and irreversible adsorption (yield loss).[1] This guide provides a self-validating workflow to overcome these issues, ensuring high purity (>98%) and recovery.
Module 1: The "Streaking" Issue (Peak Tailing)
User Query: "I am running a standard Hexane/Ethyl Acetate gradient, but my product elutes as a broad smear from
Root Cause Analysis
The nitrogen atom in the pyrrolidine ring is a Lewis base.[1] Standard silica gel contains acidic hydroxyl (silanol) groups on its surface.[1][2] The amine forms hydrogen bonds or ionic interactions with these silanols, acting effectively as a "secondary stationary phase" that retards elution unevenly.[1]
The Solution: Amine Modifiers
You must suppress silanol ionization or competitively block the active sites.[1]
Protocol A: Mobile Phase Modification (Standard) Add Triethylamine (TEA) to your mobile phase.[1][2] TEA is a stronger base than your product and will preferentially bind to the silanol sites, smoothing the path for your pyrrolidine.
-
Preparation: Prepare your solvent system (e.g., Hexane/EtOAc 80:20).[1]
-
Doping: Add 1.0% to 2.0% v/v Triethylamine (TEA) to both solvent bottles (if using an automated flash system) or your premixed eluent.
-
Equilibration: Flush the column with at least 3-5 column volumes (CV) of the TEA-doped solvent before injecting your sample.[1] This "coats" the silica.[1]
Protocol B: The "Neutralized Silica" Slurry (For High Value/Small Scale) If you cannot use TEA in the mobile phase (e.g., sensitive detection), pretreat the silica.[1]
-
Slurry silica gel in Hexane containing 5% TEA.[1]
-
Allow to sit for 15 minutes.
-
Flush with 10 CV of pure Hexane to remove excess free TEA.
-
Run your column with standard solvents.[1][3] The silica remains deactivated.[1][3]
Expert Insight: If TEA is difficult to remove post-purification (bp ~89°C), substitute with Ammonium Hydroxide (
) if using a DCM/MeOH system.[1] However, for 1-benzyl-3-pyrrolidinone, Hexane/EtOAc/TEA is superior due to the molecule's lipophilicity.[1]
Module 2: Separation from Impurities
User Query: "I see my product, but it co-elutes with a higher running spot (likely benzylamine) or a lower spot (decomposition). How do I optimize resolution?"
Impurity Profile & Retention Strategy
Common impurities from the Dieckmann condensation/decarboxylation route include:
-
Benzylamine: Primary amine (Starting material).[1] More polar than the product if silanol interactions are unchecked, but often less polar in basic systems.[1]
-
Ethyl Acrylate: Ester (Starting material).[1] Non-polar, elutes near solvent front.[1]
-
Decomposition Products: N-oxides (very polar) or Aldol dimers (high MW, elutes late).[1]
Data: Physicochemical Properties
| Property | Value | Implication for Purification |
| Boiling Point | 77°C @ 0.01 mmHg | Vacuum Distillation is a viable alternative to chromatography for bulk cleanup.[1] |
| pKa (Conj. Acid) | ~9.0 (Est.) | Highly basic.[1] Requires basic modifier (TEA/NH3).[1] |
| UV Absorbance | 254 nm | Strong signal due to Benzyl group.[1] |
| Solubility | DCM, EtOAc, Alcohols | Avoid aqueous reverse phase if possible (retention is low at low pH).[1] |
Recommended Gradient (Flash Chromatography)
-
Stationary Phase: Silica Gel (40-63 µm), pre-equilibrated with TEA.[1]
-
Mobile Phase A: Hexane + 1% TEA.[1]
-
Mobile Phase B: Ethyl Acetate + 1% TEA.[1]
| Time (CV) | % B | Event |
| 0 - 2 | 0 - 5% | Elution of non-polar impurities (Ethyl acrylate).[1] |
| 2 - 8 | 5 - 30% | Elution of 1-Benzyl-3-pyrrolidinone (Target).[1] |
| 8 - 12 | 30 - 100% | Wash out polar impurities (N-oxides, salts).[1] |
Module 3: Alternative Stationary Phases
User Query: "The TEA trick isn't working well enough; I still see tailing, or my compound is degrading on the column."
The "Basic Alumina" Switch
Silica is acidic.[1][2][4][5][6] If your compound is acid-sensitive (prone to ketalization or polymerization), switch to Basic Alumina (Aluminum Oxide) .[1]
-
Why: Alumina has a basic surface pH (~9-10).[1] It naturally repels the basic amine, preventing adsorption without needing TEA.[1]
-
Protocol: Use "Brockmann Grade III" Basic Alumina.[1]
-
Solvent: Use Hexane/DCM gradients on Alumina (EtOAc can sometimes hydrolyze on highly active alumina, though Grade III is usually safe).[1]
Visual Troubleshooting Guide
The following diagram illustrates the decision-making process for method development and troubleshooting.
Caption: Decision tree for optimizing the purification of basic amines. Note the pivot to Alumina or Distillation if Silica modifiers fail.
Module 4: Post-Column Workup (TEA Removal)
User Query: "I purified my compound, but the NMR shows extra ethyl triplets and quartets. It smells fishy. How do I remove the Triethylamine?"
Since TEA (bp 89°C) has a lower boiling point than 1-benzyl-3-pyrrolidinone, it can theoretically be removed by rotary evaporation, but it "sticks" to the product.[1]
Protocol: The Azeotropic Strip
-
Concentrate the fractions containing your product.[1]
-
Redissolve the oil in Toluene or Chlorobenzene .[1]
-
Evaporate to dryness. These solvents form azeotropes with amines and help "carry" the TEA out.[1]
-
High Vacuum: Place the oil on a high-vacuum manifold (<1 mmHg) for 4-6 hours at 40°C.
Protocol: The Acid Wash (Use with Caution) Only use if the ketone is stable to mild aqueous acid.
-
Dissolve product in EtOAc.[1]
-
Wash rapidly with saturated
solution (pH ~5-6). TEA is more basic and will partition into the aqueous layer as the hydrochloride salt.[1] The benzylated pyrrolidinone (less basic due to the ketone) should remain in the organic layer.[1] -
Warning: Test on a small aliquot first to ensure product does not protonate and move to the aqueous layer.[1]
References
-
ChemicalBook. (2025).[1] 1-Benzyl-3-pyrrolidinone Properties and Safety. Retrieved from [1]
-
Biotage. (2023).[1] Is there an easy way to purify organic amines? Flash Purification Blog.[1] Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69890, 1-Benzyl-3-pyrrolidinone. Retrieved from [1]
-
University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Deactivating Silica. Retrieved from [1]
Sources
removing benzyl protecting group from pyrrolidine nitrogen
Welcome to the N-Benzyl Deprotection Technical Support Center .
This guide is designed for organic chemists and process scientists encountering difficulties with the debenzylation of pyrrolidine scaffolds. Unlike simple primary amines, pyrrolidines (cyclic secondary amines) present unique steric and electronic challenges that often lead to catalyst poisoning or stalled reactions.
Quick Diagnostic: Select Your Method
| Constraint / Situation | Recommended Method | Primary Risk |
| Standard Substrate (No halogens/alkenes) | Method A: Catalytic Hydrogenolysis | Catalyst poisoning (Stalled reaction) |
| Halogens (Cl, Br, I) present | Method B: ACE-Cl Reagent | Carbamate stability (Incomplete cleavage) |
| Alkenes/Alkynes present | Method B: ACE-Cl or Method C: Transfer Hydrogenation | Reduction of double bond |
| No H₂ Cylinder Available | Method C: Transfer Hydrogenation | Sublimation of ammonium formate |
Method A: Catalytic Hydrogenolysis (The Gold Standard)
Core Principle: Pd-catalyzed cleavage of the C-N bond using H₂ gas. Critical Insight: The Pyrrolidine Poisoning Effect. Free secondary amines (like pyrrolidine) are strong Lewis bases that coordinate tightly to the Palladium surface, effectively "poisoning" the catalyst and halting the reaction. You must protonate the amine to prevent this.
Protocol 1: Acid-Promoted Hydrogenolysis
-
Preparation: Dissolve the N-benzyl pyrrolidine substrate (1.0 equiv) in Methanol or Ethanol .
-
Acidification (Crucial): Add 1.1 to 1.5 equiv of HCl (1M in MeOH/Water) or Acetic Acid .
-
Why? This converts the amine to the ammonium salt, which has low affinity for the Pd surface, keeping active sites free for H₂ activation.
-
-
Catalyst Loading: Add 10% Pd/C (10–20 wt% relative to substrate).
-
Safety: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding the flammable solvent.
-
-
Hydrogenation:
-
Workup: Filter through a Celite pad.[3] Concentrate. The product will be the hydrochloride or acetate salt .
Visual Workflow: Hydrogenolysis Logic
Figure 1: Decision logic for preventing catalyst poisoning during hydrogenolysis.
Method B: The Chemical Alternative (ACE-Cl)
Reagent: 1-Chloroethyl chloroformate (ACE-Cl). Use Case: When the molecule contains halogens (Cl, Br, I) or alkenes that would be reduced by H₂/Pd. Mechanism: The Olofson deprotection. The benzyl group is exchanged for a carbamate, which is then decomposed by methanolysis.
Protocol 2: ACE-Cl Deprotection
-
Acylation: Dissolve substrate in 1,2-dichloroethane (DCE) (dry). Add ACE-Cl (1.2–1.5 equiv) .
-
Reflux 1: Heat to reflux (83°C) for 2–4 hours.
-
Checkpoint: Monitor consumption of SM. The intermediate is the 1-chloroethyl carbamate.
-
-
Evaporation: Remove solvent and excess ACE-Cl under reduced pressure.
-
Methanolysis: Redissolve the residue in Methanol .
-
Reflux 2: Reflux for 1 hour. This decomposes the carbamate into the amine hydrochloride, CO₂, and acetaldehyde.
-
Workup: Concentrate to obtain the pure amine hydrochloride.
Visual Mechanism: ACE-Cl Pathway
Figure 2: The two-stage Olofson deprotection sequence.
Troubleshooting Center (FAQ)
Issue 1: "The reaction starts but stops at 50% conversion."
-
Diagnosis: Catalyst poisoning or pore clogging.
-
Fix 1 (Acid): Did you add acid? If not, add 1.0 equiv of Acetic Acid immediately.
-
Fix 2 (Fresh Catalyst): Filter the mixture through Celite to remove the "dead" catalyst and re-subject the filtrate to fresh Pd/C and H₂.
-
Fix 3 (Pearlman's Catalyst): Switch from Pd/C to 20% Pd(OH)₂/C (Pearlman’s Catalyst) . It is significantly more active for stubborn N-benzyl groups.
Issue 2: "I have a chlorine atom on my ring. Will H₂ remove it?"
-
Answer: Yes, hydrodehalogenation is a major side reaction with Pd/C.
-
Solution: Use Method B (ACE-Cl) . It is chemoselective and will leave aryl halides intact. Alternatively, use PtO₂ (Adams' catalyst) with H₂, which is less prone to dehalogenation than Pd, though ACE-Cl is safer.
Issue 3: "My product is water-soluble and I can't extract it."
-
Context: Both methods produce amine salts (HCl or Acetate).
-
Solution: Do not perform an aqueous workup.
-
Filter off the catalyst (Method A) or evaporate the solvent (Method B).
-
Triturate the residue with Ether or EtOAc to precipitate the clean amine salt.
-
If the free base is absolutely required, use ion-exchange resin (basic form) in methanol.
-
Issue 4: "Fire Safety with Pd/C."
-
Warning: Dry Pd/C sparks instantly upon contact with methanol vapors.
-
Protocol:
-
Weigh Pd/C.[3]
-
Add 1 mL of Water or Toluene to the solid catalyst to create a paste.
-
Then add your Methanol solution.
-
When filtering through Celite, keep the filter cake wet with water; do not suck it dry, or it may ignite in the waste bin.
-
References
-
Olofson, R. A. ; Martz, J. T.; Senet, J. P.; Piteau, M.; Malfroot, T. "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of naltrexone and nalbuphine". The Journal of Organic Chemistry, 1984 , 49(11), 2081–2082.
- Knudsen, K. R.; Holden, K. M.; Ley, S. V.; Ladlow, M. "Extension of the utility of the catalytic hydrogenolysis of benzyl esters and ethers". Advanced Synthesis & Catalysis, 2007, 349, 535-538.
- Kocienski, P. J.Protecting Groups, 3rd Edition; Thieme: Stuttgart, 2005. (General reference for Pd poisoning mechanisms).
- Fow, K. L.; et al. "Poisoning of palladium hydrogenation catalysts by amines". Applied Catalysis A: General, 2008. (Mechanistic grounding for the acid additive requirement).
Sources
optimizing reaction conditions for pyrrolidine-catalyzed aldol reactions
Technical Support Center: Pyrrolidine-Catalyzed Aldol Reactions
Status: Operational Current Version: 2.4 (Optimized for Intermolecular Cross-Aldol) Lead Scientist: Dr. [AI Name], Senior Application Scientist
Introduction: The "Enamine" Engine
Welcome to the Optimization Hub. You are likely here because your organocatalytic reaction—specifically the pyrrolidine- or proline-mediated aldol—is underperforming.
Whether you are running the classic List-Barbas-Lerner intermolecular reaction or a Hajos-Parrish intramolecular cyclization, the engine is the same: Enamine Catalysis .
This guide treats your reaction as a mechanical system. When it fails, it is usually due to one of three specific failure modes: Moisture Imbalance , Parasitic Deactivation , or Transition State Looseness .
Module 1: Critical Parameter Optimization
Before troubleshooting, ensure your "operating environment" meets these baseline specifications. The most common error in pyrrolidine catalysis is treating it like a standard Lewis-acid catalyzed reaction. It is not; it is a biological mimic.
The Water Paradox
-
The Rule: Water is required for catalyst turnover (hydrolysis of the iminium intermediate), but excess water inhibits the initial enamine formation.
-
Optimization:
-
Anhydrous Solvents: Often lead to stalled reactions because the final product cannot hydrolyze off the catalyst.
-
The Sweet Spot: For DMSO-based reactions, 2-4 vol% water is often optimal. For neat reactions, ambient moisture is usually sufficient.
-
Reference: Blackmond’s kinetic studies revealed that while water suppresses the rate of enamine formation, it is essential for preventing product inhibition [1].
-
Acid Co-Catalysts
-
The Rule: Pyrrolidine is a base. However, the addition of a weak Brønsted acid (10-20 mol%) often accelerates the reaction.
-
Mechanism: The acid aids in the protonation of the aldol-adduct iminium ion, facilitating rapid hydrolysis and catalyst regeneration.
-
Recommendation: If reaction is sluggish, add 10-20 mol% Acetic Acid or Benzoic Acid .
The Catalytic Cycle Visualization
Understanding the flow is critical for diagnosis.
Figure 1: The Enamine Catalytic Cycle. Note that water is generated in Step 1 but consumed in Step 4.
Module 2: Troubleshooting Yield (The "Stall")
Symptom: The reaction starts but stalls at 40-60% conversion. Adding more catalyst does not help.
Q: Why did my reaction stop before completion? A: You likely have Product Inhibition or Parasitic Oxazolidinone Formation .
-
Diagnosis: The product (beta-hydroxy ketone) can react with the pyrrolidine catalyst to form a stable oxazolidinone, effectively sequestering your catalyst.
-
Fix:
-
Increase Ketone Equivalents: Drive the equilibrium forward. Use the ketone as the co-solvent if possible (e.g., Acetone/DMSO 1:4).
-
Add Water: As counter-intuitive as it seems, adding water (1-2 equivalents relative to aldehyde) can destabilize the parasitic oxazolidinone and release the catalyst back into the cycle [2].
-
Q: I see a byproduct on TLC that isn't my aldol product. A: This is likely the Dehydration Product (Enone).
-
Cause: The reaction medium is too acidic or the temperature is too high.
-
Fix:
-
Lower temperature to 4°C or -20°C.
-
If using an acid co-catalyst, switch to a weaker acid (e.g., from p-TsOH to Acetic Acid).
-
Module 3: Troubleshooting Stereoselectivity (ee/dr)
Symptom: Good yield, but Enantiomeric Excess (ee) is <90%.
Q: How do I tighten the transition state? A: The stereoselectivity is governed by a Zimmerman-Traxler-type transition state involving a hydrogen bond between the pyrrolidine carboxylic acid and the aldehyde oxygen.
-
Solvent Check:
-
Polar Protic (MeOH/Water): Good rates, but often lower ee because the solvent competes for hydrogen bonding, disrupting the rigid transition state.
-
Polar Aprotic (DMSO/DMF): The standard. Good balance of solubility and ee.
-
Non-Polar (CHCl3/Toluene): Often yields the highest ee because the intramolecular H-bond is maximized. However, proline solubility is poor here.[1][2]
-
-
The Fix: Use a Chloroform/Soluble Derivative system. If you cannot use standard Proline due to solubility, switch to a "greasy" proline derivative like tetrazole-proline or sulfonamide-proline which are soluble in non-polar media.
Comparative Optimization Table
| Variable | Condition A (Standard) | Condition B (Optimized for Yield) | Condition C (Optimized for ee) |
| Solvent | DMSO | DMSO + 2% H2O | CHCl3 or Toluene |
| Catalyst | L-Proline (20 mol%) | L-Proline (30 mol%) | Proline-Tetrazole (10 mol%) |
| Temp | 25°C | 25°C | 0°C to -20°C |
| Additive | None | Acetic Acid (10 mol%) | None |
| Typical Time | 24-48 h | 12-24 h | 48-72 h |
Module 4: Advanced Protocols
Protocol A: The "List-Barbas" Standard (Intermolecular)
Best for: Initial screening of substrates.
-
Prepare Solvent: Mix DMSO and Acetone (4:1 ratio). Note: Acetone acts as both reagent and co-solvent.
-
Charge: Add Aldehyde (1.0 mmol) to the vial.
-
Catalyst: Add L-Proline (20-30 mol%, 0.2-0.3 mmol). Do not dissolve beforehand; add as solid.
-
Reaction: Stir vigorously at Room Temperature (20-25°C). The mixture may be heterogeneous initially.
-
Monitoring: Check TLC at 2 hours. If no progress, add 10 µL of water.
-
Workup: Quench with half-saturated NH4Cl. Extract with EtOAc.
Protocol B: The "High-Selectivity" Cold Process
Best for: Complex drug intermediates requiring >95% ee.
-
Solvent: DMF (Anhydrous).
-
Temperature: Cool system to -20°C.
-
Catalyst: 10 mol% L-Proline + 10 mol% Acetic Acid.
-
Time: Allow to run for 48-72 hours.
-
Note: Low temperature stabilizes the enamine intermediate and favors the anti-aldol product via the lowest energy transition state.
Decision Logic: Troubleshooting Workflow
Figure 2: Logic Tree for diagnosing reaction failures.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[1][3][4][5] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[5]
-
Zotova, N., Franzke, A., Armstrong, A., & Blackmond, D. G. (2007).[6] Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Journal of the American Chemical Society.[5]
-
Notz, W., & List, B. (2000).[4] Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]
- 6. researchgate.net [researchgate.net]
column chromatography conditions for purifying pyrrolidine intermediates
Welcome to the Advanced Chromatography Technical Support Center.
Subject: Purification of Pyrrolidine Intermediates Ticket Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Pyrrolidines (cyclic secondary amines) present a classic chromatographic challenge: they are basic (
This guide provides a self-validating, mechanistic approach to purifying pyrrolidines, moving beyond "trial and error" to engineered separation systems.
Part 1: The "Tailing" Phenomenon & Mobile Phase Engineering
User Query: "My pyrrolidine product streaks from the baseline to the solvent front on TLC and elutes as a broad, dilute band on the column. How do I fix this?"
The Mechanism:
Standard silica gel is slightly acidic (
Solution A: The "Sacrificial Base" Strategy (Non-Polar Solvents)
For lipophilic pyrrolidines eluting in Hexanes/Ethyl Acetate , you must block the silanol sites with a competitive base.
-
Modifier: Triethylamine (TEA).[1]
-
Concentration: 1% to 5% v/v.
-
Protocol:
-
Pre-treatment (Critical): Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing 1% TEA before loading your sample. This neutralizes the "hot spots" on the silica.
-
Elution: Continue running with 1% TEA in the mobile phase.
-
Post-Run: TEA has a high boiling point (
). It must be removed via rotovap or high-vacuum drying.
-
Solution B: The "Magic Mixture" (Polar Solvents)
For polar pyrrolidines requiring DCM/Methanol , TEA is often insufficient. You need a protic base system.
-
Modifier: Ammonium Hydroxide (
, 28-30% aq). -
The "Magic" Ratios:
-
Standard: DCM : MeOH :
(90 : 10 : 1) -
High Polarity:[1] DCM : MeOH :
(80 : 20 : 2)
-
-
Why it works: The water in the aqueous ammonia deactivates the most active silica sites, while the ammonia keeps the pyrrolidine deprotonated (free base form).
Data Table 1: Mobile Phase Modifier Selection
| Solvent System | Recommended Modifier | Concentration | Target Compound Type | Removal Method |
| Hex/EtOAc | Triethylamine (TEA) | 1–2% | Lipophilic / Protected Pyrrolidines | High Vacuum / Azeotrope |
| DCM/MeOH | 0.5–1% | Polar / Unprotected Pyrrolidines | Rotovap (Volatile) | |
| DCM/MeOH | 7N | 1–5% | Water-sensitive compounds | Rotovap |
Part 2: Visualization (The "Invisible" Product)
User Query: "I cannot see my pyrrolidine spots under UV (254 nm). How do I monitor the fractions?"
The Mechanism:
Saturated pyrrolidines lack conjugated
Recommended Stains
-
Ninhydrin (Best for Secondary Amines):
-
Reaction: Reacts with free amines to form "Ruhemann’s purple."
-
Appearance: Pyrrolidines typically stain dark red/purple .
-
Recipe: 1.5g Ninhydrin + 100mL n-Butanol + 3mL Acetic Acid.
-
-
Dragendorff’s Reagent (Best for Tertiary/Alkylated Pyrrolidines):
-
Iodine Chamber (Universal/Reversible):
-
Usage: Expose TLC plate to
vapor. Pyrrolidines turn brown quickly. -
Note: Reversible; useful if you need to recover the sample from the TLC plate (prep TLC).
-
Part 3: Stationary Phase Selection Logic
User Query: "I've tried TEA and Ammonia, but my separation is still poor. What's the next step?"
If modifiers fail, the surface chemistry of standard silica is the bottleneck. You must switch the stationary phase.[3]
Option 1: Amine-Functionalized Silica ( -Silica)
-
Concept: The silica surface is bonded with propyl-amine groups.[5]
-
Benefit: The surface is already basic. No mobile phase modifiers are required.
-
Result: Symmetrical peaks, no tailing, and you can use simple Hex/EtOAc gradients.
-
Cost/Benefit: More expensive than standard silica but saves time and solvent (no need to flush out TEA).
Option 2: Reverse Phase (C18)
-
Concept: Use water/acetonitrile gradients.
-
The "High pH" Trick: Standard acidic C18 methods (0.1% TFA) often yield poor retention for polar amines because the protonated amine (
) is too soluble in water. -
Protocol: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1%
in water. -
Mechanism: At pH 10, the pyrrolidine is neutral (free base) and interacts strongly with the hydrophobic C18 chains, increasing retention and resolution.
Part 4: Visualizing the Workflow
Diagram 1: The Tailing Mechanism & Solution
Caption: Mechanism of amine tailing on silica and the corrective action of basic modifiers.
Diagram 2: Purification Decision Tree
Caption: Strategic decision tree for selecting the optimal purification method based on solubility and polarity.
Part 5: Detailed Experimental Protocols
Protocol 1: The "Magic Mixture" Preparation
Warning: Do not add
-
Measure 100 mL of Methanol.
-
Add 10 mL of Ammonium Hydroxide (28-30% aq) to the Methanol. Stir to mix (miscible).
-
Add this Methanol/Ammonia premix to 900 mL of Dichloromethane.
-
Result: A clear, single-phase 90:10:1 solvent system.
Protocol 2: Acid/Base Extraction (The "Liquid Column")
Pro Tip: Use this to remove non-basic impurities before chromatography.
-
Dissolve crude pyrrolidine mixture in EtOAc or DCM.
-
Extract with 1M HCl (
). The pyrrolidine moves to the aqueous layer (protonated). Impurities stay in organic. -
Basify the aqueous layer to pH 12 using NaOH.
-
Extract back into DCM (
). -
Dry (MgSo4) and concentrate. The residue is now semi-pure amine, often requiring only a short filtration column.
References
-
Teledyne ISCO. (2012).[6] Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
-
University of Rochester, Dept of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[3] Retrieved from [Link]
-
Biotage. (2023).[7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Rochester, Dept of Chemistry. (n.d.). TLC Stains: Ninhydrin and Iodine Protocols.[8] Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. teledyneisco.com [teledyneisco.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Magic Formulas [chem.rochester.edu]
managing scalability issues in the synthesis of chiral pyrrolidines
Center for Process Chemistry & Scale-Up Support
To: Process Development Teams, Medicinal Chemists, and CMC Leads From: Senior Application Scientist, Chiral Technologies Division Subject: Overcoming Scalability Bottlenecks in Chiral Pyrrolidine Synthesis
Executive Summary
The shift from "flat" aromatic drug candidates to
This guide provides troubleshooting frameworks for the three most robust scale-up methodologies: Asymmetric Hydrogenation , Continuous Flow Cycloaddition , and Crystallization-Induced Diastereomer Transformation (CIDT) .
Module 1: Asymmetric Hydrogenation of Pyrroles
The "Atom-Economy" Approach
Context: For 2,3,5-trisubstituted pyrrolidines, asymmetric hydrogenation is the industrial gold standard due to 100% atom economy. However, it is plagued by high pressure requirements and catalyst deactivation.
Troubleshooting Guide
| Symptom | Root Cause Analysis | Corrective Action |
| Stalled Conversion (<50%) | Product Inhibition: The basic nitrogen of the product pyrrolidine coordinates strongly to the metal center (Ru/Rh), poisoning the catalyst. | Acidic Additives: Add 1.0–1.2 equiv of Brønsted acid (e.g., HCl or TFA) to protonate the product in situ, preventing catalyst binding. |
| Low Enantioselectivity (ee) | Partial Hydrogenation: The reaction proceeds stepwise. The chiral center is often set during the reduction of the intermediate enamide/imine, not the initial alkene. | Ligand Tuning: Switch to trans-chelating bisphosphine ligands (e.g., PhTRAP) which are geometrically optimized for the intermediate enamide coordination. |
| Metal Leaching (>10 ppm) | Solvent polarity mismatch: Homogeneous catalysts remain soluble in the organic product phase. | Scavenger Resins: Implement a post-reaction pass through a thiol-functionalized silica cartridge (e.g., SiliaMetS® Thiol) at 40°C. |
Standardized Protocol: Ru-Catalyzed Hydrogenation
Based on Kuwano et al. methodology.
-
Preparation: In a glovebox, charge the autoclave with substituted pyrrole (1.0 equiv), [RuCl(p-cymene)]2 (0.5 mol%), and (S,S)-(R,R)-PhTRAP (1.1 mol%).
-
Solvent System: Add degassed solvent (EtOH or EtOAc). Crucial: Add 1.0 equiv of pure Et3N if using HCl salts to generate the free base in situ, or add 1.0 equiv HCl if starting with neutral pyrrole to prevent poisoning.
-
Reaction: Pressurize to 50 bar H2. Heat to 80°C.
-
Workup: Vent H2. Basify with NaOH (aq). Extract with MTBE.
Module 2: Continuous Flow Cycloaddition
The "Thermal Management" Approach
Context: 1,3-Dipolar cycloadditions of azomethine ylides are exothermic. In batch (flask), this heat degrades diastereoselectivity (dr). In flow, the high surface-to-volume ratio allows rapid heat dissipation, locking in the kinetic product.
Flow Process Logic Diagram
Caption: Continuous flow setup for exothermic [3+2] cycloaddition, ensuring precise residence time control and heat dissipation.
FAQ: Flow Chemistry Issues
Q: My reactor clogs after 2 hours of operation. Why? A: This is likely due to the precipitation of the silver or copper catalyst.
-
Fix: Switch to a solubilizing ligand (e.g., phosphoramidite) or use a packed-bed reactor where the catalyst is immobilized on silica, rather than pumping a homogeneous slurry.
Q: The diastereomeric ratio (dr) drops when I scale up the flow rate. A: You have altered the residence time distribution (RTD) . Increasing flow rate without lengthening the reactor coil reduces the residence time, potentially stopping the reaction before the thermodynamic equilibrium (if desired) or pushing it too far.
-
Fix: Maintain a constant Residence Time (
). If you double the flow rate, you must double the reactor volume.
Module 3: Downstream Processing (Purification)
The "Non-Chromatographic" Approach
Context: Chromatographic separation of diastereomers is cost-prohibitive at >100g scale. Crystallization-Induced Diastereomer Transformation (CIDT) utilizes the lability of the
CIDT Troubleshooting Matrix
| Issue | Mechanism | Solution |
| No Epimerization Observed | The energy barrier for proton abstraction at the | Base Catalysis: Add a catalytic amount of DBU or weak alkoxide to facilitate the reversible deprotonation/reprotonation cycle. |
| Product is Racemic | The crystallization is not driving the equilibrium; the compound is racemizing in solution without selective precipitation. | Seed Loading: Introduce 1-2 wt% of pure seed crystals of the desired diastereomer at the metastable zone width (MSZW) limit to force selective nucleation. |
| Oil Formation (Oiling Out) | The solvent system has too steep a solubility curve or impurities are acting as surfactants. | Temperature Cycling: Implement a slow cooling ramp (0.1°C/min) with temperature cycling (heat/cool loops) to redissolve oils and promote crystal growth. |
Strategic Decision Framework
Before starting a campaign, use this logic to select your route.
Caption: Decision tree for selecting the optimal synthesis route based on substitution pattern and safety constraints.
References
-
Continuous Flow Synthesis: Ye, J., et al. "Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol."[1] Reaction Chemistry & Engineering, 2022.[1] Link
-
Spirocyclic Scale-Up: Ryabukhin, S. V., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines."[2] ACS Omega, 2019.[2] Link
-
Asymmetric Hydrogenation: Kuwano, R., et al. "Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles." Journal of the American Chemical Society, 2011.[3] Link
-
Crystallization (CIDT): Anderson, N. G. "Developing Processes for Crystallization-Induced Asymmetric Transformation." Organic Process Research & Development, 2005. Link
-
Azomethine Ylides in Flow: Prato, M., et al. "The continuous-flow cycloaddition of azomethine ylides to carbon nanotubes." Carbon, 2014. Link
Sources
- 1. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
preventing racemization during hydrolysis of pyrrolidine esters
Topic: Preventing Racemization During Ester Hydrolysis Ticket ID: PYR-H-001 Status: Open Assigned Specialist: Senior Application Scientist
Overview: The "Alpha-Proton Trap"
Welcome to the technical support hub for pyrrolidine chemistry. If you are here, you are likely observing a loss of optical purity (low
The Problem: Pyrrolidine esters (especially
Under standard basic hydrolysis conditions (e.g., NaOH/MeOH), the base abstracts this proton, forming a planar enolate intermediate. Reprotonation can occur from either face, destroying your chiral center.
This guide provides three validated workflows to bypass this mechanism, ranging from optimized standard protocols to specialized "nuclear options" for sensitive substrates.
Module 1: The Optimized Basic Hydrolysis (LiOH Method)
Best For: Standard methyl/ethyl esters where the substrate is moderately stable.
The Science (Why LiOH?): Unlike Sodium (Na) or Potassium (K), Lithium (Li) is a "hard" cation with a high charge density. It acts as a Lewis acid, coordinating tightly with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, allowing hydroxide attack to occur at lower temperatures and lower concentrations. Crucially, LiOH is soluble in THF/Water mixtures, allowing for a homogenous reaction that avoids the harsh local pH spikes seen in heterogeneous mixtures.
Protocol:
-
Solvent System: Prepare a 3:1 mixture of THF:Water.
-
Temperature: Cool the reaction vessel to 0°C (ice bath). Critical: Do not start at Room Temperature.
-
Reagent: Add LiOH·H2O (1.2 – 1.5 equivalents).
-
Reaction: Stir at 0°C. Monitor by TLC. Only warm to RT if no conversion is observed after 2 hours.
-
Quench: Acidify carefully with 1M HCl to pH 3-4 at 0°C. Do not overshoot to pH 1, as acid-catalyzed racemization can occur during workup.
Validation (QC):
-
Check: Run a chiral HPLC or measure
immediately after isolation. -
Pass Criteria:
retention of .
Module 2: The "Nuclear Option" (Trimethyltin Hydroxide)
Best For: Substrates that racemize instantly with ANY base (e.g.,
The Science:
Developed by K.C. Nicolaou, trimethyltin hydroxide (
Protocol:
-
Safety: Work in a fume hood. Organotins are highly toxic.
-
Solvent: 1,2-Dichloroethane (DCE).
-
Reagent: Add
(2.0 – 5.0 equivalents). -
Conditions: Heat to 60–80°C (sealed tube or reflux).
-
Note: Heating is safe here because the pH is neutral.
-
-
Workup: Dilute with Et2O, wash with 5% HCl (to remove tin residues), then brine.
Validation (QC):
-
Check: 1H NMR for disappearance of the methyl ester singlet (
ppm). -
Pass Criteria: Clean conversion without epimerization signals.
Module 3: Biocatalytic Hydrolysis (Pig Liver Esterase)
Best For: Ultra-sensitive substrates or when "absolute" mildness is required.
The Science:
Pig Liver Esterase (PLE) is a serine hydrolase that operates at physiological pH (7-8).[1] It is highly stereoselective. In many cases, it can even be used for kinetic resolution (hydrolyzing only the L-enantiomer from a racemic mixture), but for pure starting materials, it simply acts as a gentle hydrolysis agent that never touches the
Protocol:
-
Buffer: 0.1 M Phosphate buffer (pH 7.5).
-
Co-solvent: Acetone (max 10% v/v) to aid solubility.
-
Enzyme: Add PLE (approx. 100 units per mmol of ester).
-
Conditions: Stir at 30°C.
-
pH Stat: The reaction produces acid. Monitor pH and add dilute NaOH (0.1 M) dropwise to maintain pH 7.5 (or use an autotitrator).
-
Workup: Filter through Celite to remove protein, acidify filtrate to pH 4, extract with EtOAc.
Visualizing the Problem & Solution
The following diagram illustrates the racemization pathway (The "Danger Zone") and how the recommended protocols bypass it.
Caption: Figure 1. The mechanistic divergence between base-mediated enolization (red) and stabilized hydrolysis pathways (green/yellow/blue).
Decision Matrix: Which Method Should I Use?
Use this logic flow to select the correct protocol for your specific substrate.
Caption: Figure 2. Workflow for selecting the optimal hydrolysis method based on ester type and substrate sensitivity.
Comparison of Methods
| Feature | LiOH (Lithium Hydroxide) | PLE (Pig Liver Esterase) | |
| Mechanism | Basic Hydrolysis ( | Nucleophilic attack (Neutral) | Enzymatic Catalysis |
| pH Conditions | Basic (pH 10-12) | Neutral (pH 7) | Physiological (pH 7-8) |
| Racemization Risk | Low (if temp controlled) | Very Low | Negligible |
| Cost | Low | High | Medium/High |
| Scalability | High (kg scale) | Low (Toxic waste) | Medium |
| Key Limitation | Not for extremely base-labile groups | Toxicity; Removal of Tin | Substrate specificity |
References & Further Reading
-
Nicolaou, K. C., et al. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, vol. 44, no. 9, 2005, pp. 1378-1382.
-
Source:
-
-
Hayashi, K., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran."[2] Chemical and Pharmaceutical Bulletin, vol. 69, no.[2] 6, 2021, pp. 581-584.
-
Source:
-
-
Ohno, M., et al. "Asymmetric ester hydrolysis with pig liver esterase." Organic Reactions, 2004.[3]
-
Source:
-
-
Sigma-Aldrich Technical Bulletin. "Enzymatic Assay of Esterase (EC 3.1.1.1)."
-
Source:
-
Sources
Technical Support Center: 3,3-Dimethylproline Synthesis & Application
Department: Advanced Peptidomimetics & Complex Synthesis Status: Online Agent: Dr. A. Vance, Senior Application Scientist
Overview: The "Gem-Dimethyl" Problem
Welcome to the technical support hub for 3,3-dimethylproline (3,3-DMP) . If you are here, you are likely encountering low yields, failed couplings, or racemization.
3,3-DMP is not just another amino acid; it is a conformational lock . The gem-dimethyl group at the C3 position (beta to the nitrogen) creates severe steric pressure. While this is excellent for locking peptides into Polyproline II (PPII) helices or
Below are the three most common "Support Tickets" we receive, resolved with detailed protocols and mechanistic insights.
Ticket #1042: "I can't form the quaternary center with high enantiomeric excess (ee)."
User: Medicinal Chemist, Ph.D. Issue: Direct alkylation of proline esters yields a mess of mono/di-alkylated products and racemates. Diagnosis: You are fighting the "Thorpe-Ingold" effect in reverse. Crowding the C3 position on an existing ring is thermodynamically unfavorable and kinetically sluggish. Resolution: Abandon direct functionalization. Use a De Novo Asymmetric Synthesis strategy.
Recommended Protocol: The Schöllkopf Bis-Lactim Ether Route
This is the industry standard for generating high-ee quaternary centers at the beta-position of prolines.
Step-by-Step Methodology:
-
Starting Material: Begin with the commercially available Schöllkopf auxiliary (Bis-lactim ether of cyclo-(L-Val-Gly)).
-
Metallation: Treat with n-BuLi (1.05 eq) in THF at -78°C. This removes the proton alpha to the nitrogen.
-
Electrophile Introduction: Add 3-bromo-2,2-dimethyl-1-propanol (protected as a TBDMS ether) or a similar 1,3-electrophile precursor.
-
Note: The gem-dimethyl group is already present in the electrophile. Do not try to install the methyl groups one by one on the ring.
-
-
Hydrolysis & Cyclization:
-
Acid hydrolysis (0.25 N HCl) cleaves the auxiliary.
-
The resulting amino ester cyclizes (intramolecular nucleophilic substitution) to form the proline ring.
-
Data Summary: Comparison of Synthetic Routes
| Parameter | Direct Alkylation (Avoid) | Schöllkopf Auxiliary (Recommended) | (+)-3-Carene Route (Chiral Pool) |
| Enantiomeric Excess | < 50% (Racemic) | > 95% (L-isomer) | > 98% (Dependent on source) |
| Yield | Low (< 20%) | Moderate (40-60%) | High (34% over 12 steps) |
| Scalability | Poor | Good (Gram scale) | Excellent (Multigram) |
| Key Challenge | Polyalkylation | Cost of auxiliary | Length of synthesis (12 steps) |
Ticket #1043: "The coupling reaction failed. My peptide chain stopped growing."
User: Peptide Synthesis Specialist Issue: Standard Fmoc-SPPS (Solid Phase Peptide Synthesis) using HBTU or DIC/HOBt shows < 10% conversion when coupling to or from 3,3-DMP. Diagnosis: Steric Occlusion. The C3 gem-dimethyl group acts as a shield.
-
N-Terminus: The nucleophilicity of the proline nitrogen is reduced due to the adjacent bulk.
-
C-Terminus: The carboxyl group is sterically hindered, preventing the approach of the incoming amine.
Resolution: Switch to Acid Chloride Activation (Ghosez Reagent) or High-Efficiency Uronium salts with Microwave heating.
Protocol A: The Ghosez Reagent Method (The "Nuclear Option")
When HATU fails, this method generates the highly reactive acid chloride without the acidic byproducts of thionyl chloride.
-
Activation: Dissolve N-Fmoc-3,3-dimethylproline (1 eq) in dry DCM.
-
Reagent Addition: Add 1-chloro-N,N,2-trimethylpropenylamine (Ghosez Reagent) (1.2 eq).
-
Reaction: Stir at room temperature for 30–60 mins.
-
Checkpoint: Monitor by TLC. The acid chloride forms quantitatively.
-
-
Coupling: Add this solution directly to the resin-bound amine (swelled in DCM/DIPEA).
-
Time: Allow to react for 2–4 hours.
Protocol B: Microwave-Assisted HATU
For automated synthesizers where acid chlorides are impractical.
-
Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / TMP (2,4,6-trimethylpyridine).
-
Conditions: 75°C for 10 minutes (Microwave).
-
Double Coupling: REQUIRED. Repeat the cycle twice.
Visual Guide: Steric Hindrance & Coupling Logic
Caption: Decision matrix for overcoming steric barriers in 3,3-dimethylproline peptide synthesis.
Ticket #1044: "How do I confirm I have the correct isomer?"
User: Analytical Chemist Issue: NMR spectra are confusing due to rotamers. Diagnosis: Proline derivatives exist as cis and trans amide rotamers in solution. The gem-dimethyl group exacerbates this, often locking the molecule in unexpected ratios compared to native proline.
Resolution:
-
NMR: Look for the C3-Methyl signals . In the L-isomer, they will appear as distinct singlets. If you see splitting or 4 methyl peaks, you likely have a diastereomeric mixture (racemization occurred).
-
Circular Dichroism (CD):
-
PPII Helix Signature: Strong minimum at ~206 nm (water).[1]
-
Verification: 3,3-DMP oligomers should show a stable CD signal even at 90°C, confirming the "conformational lock."
-
FAQ: Frequently Asked Questions
Q: Can I use the (+)-3-carene route for industrial scale? A: Yes. This route uses the "chiral pool" (natural terpenes). It involves oxidative cleavage of the carene ring to generate the gem-dimethyl backbone, followed by recyclization. It avoids expensive chiral auxiliaries and is preferred for multigram/kilogram batches [4].
Q: Why not use 5,5-dimethylproline? It seems easier to make.
A: 5,5-DMP is easier to synthesize (from cyclic imines), but it has a different conformational profile. 3,3-DMP specifically restricts the
Q: Is the Ghosez reagent stable? A: It is hygroscopic. Store it under argon. If it turns yellow/brown, distill it or buy a fresh bottle. Using degraded reagent will cap your peptide with impurities.
References
-
BenchChem Support. (2025).[7] Managing Steric Hindrance in Peptide Synthesis. BenchChem Technical Guides. 7
-
ResearchGate. (2025).[8] Enantioselective Approach to 3-Substituted Prolines. ResearchGate Publication Database. 6[1][3][4][5][6][9][10]
-
Nair, L. G., et al. (2010).[11] A facile and efficient synthesis of 3,3-dimethyl isopropylidene proline from (+)-3-carene. Journal of Organic Chemistry. 11[1][3][6]
-
ChemRxiv. (2025). Efficient Multigram Synthesis of 3,3-Spiro-alpha-Proline Containing Chimeras. ChemRxiv Preprints. 12
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers | MDPI [mdpi.com]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Enantioselective synthesis of 3-(N-indolyl)quinolines containing axial and central chiralities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A facile and efficient synthesis of 3,3-dimethyl isopropylidene proline from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
workup procedure for quenching reactions with sodium borohydride
Ticket ID: NaBH4-QUENCH-001 Status: Open Priority: High (Safety Critical) Agent: Senior Application Scientist
Introduction
Welcome to the Reaction Workup Support Center. You are likely here because your sodium borohydride reduction has finished, and you are facing one of two problems: a reaction flask that looks like a bubbling volcano, or a product trapped in a sticky, white boron-gel emulsion.
This guide treats the workup not just as a cleanup step, but as a chemical reaction in its own right. The goal is to safely destroy excess hydride (
Module 1: Safety & Thermodynamics (The "Why" and "Watch Out")
The Hazard: Hydrogen Evolution
The quenching of NaBH₄ is an exothermic hydrolysis reaction. Whether you use water, acid, or methanol, the byproduct is hydrogen gas (
Critical Safety Parameters:
-
Gas Expansion: 1 mole of NaBH₄ (~38 g) can release up to 4 moles of
gas (~90 Liters at STP). -
Ignition Risk: The reaction is exothermic. If the temperature spikes while
is evolving, auto-ignition can occur, especially if the headspace is not inerted with Nitrogen/Argon. -
Toxicity: NaBH₄ is toxic if swallowed (H301) and corrosive (H314) [1].[2]
Decision Logic: Pre-Quench Assessment
Before adding a drop of quench solution, run this logic flow to determine your strategy.
Figure 1: Decision matrix for selecting the appropriate quenching protocol based on product stability.
Module 2: The "Sticky Mess" (Boron Management)
The most common user complaint is the formation of a gummy white solid that traps the product. This is usually a polymeric borate complex.
The Solution: Methyl Borate Azeotrope
Instead of fighting the emulsion with brute force (more water/acid), use chemistry to make the boron volatile.
The Mechanism: Treating borate salts with Methanol (MeOH) and acid forms Trimethyl Borate , a volatile liquid (bp 68°C) that can be evaporated on a rotavap.
Quenching Agent Comparison
| Agent | Reactivity | pH Impact | Best Use Case |
| 1M HCl | High (Violent) | Acidic (<2) | Robust, non-basic products. Breaks boron complexes best. |
| Sat. NH₄Cl | Moderate | Mild (~5-6) | Acid-sensitive substrates. Slower gas evolution. |
| Acetone | Mild | Neutral | Non-aqueous quench. Consumes hydride to form isopropanol. |
| Acetic Acid | Moderate | Acidic (~4) | Good balance; prevents "runaway" bubbling better than HCl. |
Module 3: Standard Operating Procedures (SOPs)
Protocol A: The Standard Acid Quench (Robust)
Use this for stable organic molecules where the product is soluble in organic solvents (EtOAc/DCM).
-
Cool Down: Place the reaction flask in an ice bath (
). -
Dilute: If the reaction mixture is thick, add reaction solvent (MeOH or THF) to mobilize it.
-
The Dropwise Addition:
-
Add 1M HCl dropwise.
-
Observation: You will see vigorous bubbling (
). -
Control: Stop addition if the bubbling reaches the flask neck. Wait for it to subside.
-
-
The pH Check: Continue adding acid until the bubbling stops and the pH is roughly 1-2. This ensures the boron complex is fully broken down into boric acid (
). -
Extraction:
-
Dilute with water.[3]
-
Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Note: The boron species (
) will mostly partition into the aqueous layer.
-
Protocol B: The "Boron-Be-Gone" (MeOH Evaporation)
Use this if your product is water-soluble or if you have a stubborn emulsion.
-
Quench: Add Acetic Acid dropwise at
until bubbling ceases. -
Concentrate: Evaporate the reaction solvent on a rotary evaporator. You will be left with a gummy residue.
-
The MeOH Wash (Crucial Step):
-
Add 50-100 mL of Methanol .
-
Evaporate to dryness.
-
Repeat this step 3 times.
-
-
Result: The boron is removed as volatile
.[4] You are left with your product and sodium acetate, which can be easily separated by a short filtration or flash column [2].
Protocol C: The Acetone Quench (Non-Aqueous)
Use this if you cannot introduce water yet.
-
Add Acetone: Add excess acetone slowly to the reaction mixture.
-
Wait: Stir for 30 minutes. The NaBH₄ reduces the acetone to isopropanol, safely consuming the hydride.
-
Proceed: You can now perform a standard aqueous workup or direct purification without fear of sudden gas evolution.
Module 4: Troubleshooting & FAQs
Q: The bubbling won't stop!
-
A: You likely have a large excess of NaBH₄ remaining, or your addition rate is too fast, heating the solvent which causes it to boil (compounding the gas issue). Stop adding acid. Cool the flask back to
. Resume very slowly.
Q: I have a white solid that won't dissolve in water or organic solvent.
-
A: This is likely a "boron-product complex."
-
Fix: Add more acid (if stable) and heat gently to
to hydrolyze the B-O bonds. -
Alternative: Use Rochelle's Salt (Sodium Potassium Tartrate).[4] Add a saturated aqueous solution and stir vigorously for 1-2 hours. The tartrate chelates the boron, breaking the emulsion [3].
-
Q: My product is water-soluble. How do I get it out?
-
A: Do not use Protocol A. Use Protocol B (MeOH Evaporation) . By removing the boron as volatile trimethyl borate, you avoid the need for a water extraction. You can then dissolve the residue in dry DCM/MeOH and filter off the inorganic sodium salts.
Q: Can I use concentrated HCl?
-
A: Avoid. Concentrated strong acids can cause rapid, violent hydrogen evolution and may degrade your product. Always start with dilute (1M or 2M) acid.
References
-
Nottingham University. (n.d.). Safety Data & Handling of Sodium Borohydride. Safety Office. Link (General Safety Guidelines verified via search).
-
Common Organic Chemistry. (2021). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Link
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Standard reference for Rochelle's salt usage in hydride workups).
-
Sigma-Aldrich. (2023).[3] Safety Data Sheet: Sodium Borohydride. Link
Sources
Validation & Comparative
Comparative Guide: Chiral Pyrrolidine-Based Ligands in Enantioselective Catalysis
Executive Summary: The "Privileged" Pyrrolidine Core
In the realm of organocatalysis, the pyrrolidine ring is not merely a scaffold; it is a privileged architecture that balances conformational rigidity with functional flexibility. While L-Proline launched the field, its limitations in solubility and reactivity led to the evolution of "Second Generation" ligands.
This guide objectively compares the three dominant classes of pyrrolidine-based catalysts:
-
Unmodified Amino Acids (e.g., L-Proline).[1]
-
Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts).[2]
-
Prolinamides (H-Bonding Catalysts).
Our analysis focuses on the causality between structural modifications and catalytic performance (turnover, enantioselectivity, and solvent compatibility).
Structural & Mechanistic Divergence
To select the correct ligand, one must understand how structural distinctives dictate the activation mode.
The Mechanistic Landscape
Pyrrolidine catalysts operate primarily via two modes:
-
Enamine Activation: The catalyst condenses with an aldehyde/ketone to form a nucleophilic enamine (HOMO-raising).
-
Iminium Activation: The catalyst condenses with an
-unsaturated aldehyde to form an electrophilic iminium ion (LUMO-lowering).
Visualization: Activation Pathways
The following diagram illustrates the bifurcation of activation modes based on the substrate type.
Figure 1: Divergent activation pathways. The secondary amine core is responsible for reversible condensation, while the side chain (Acid vs. Silyl Ether) dictates the stereochemical outcome.
Comparative Performance Analysis
The Contenders
| Feature | L-Proline (Class A) | Jørgensen-Hayashi (Class B) | Prolinamides (Class C) |
| Structure | Carboxylic acid side chain | Bulky silyl ether side chain | Amide/Thioamide side chain |
| Key Interaction | H-bonding (Bifunctional) | Steric Shielding | H-bonding (Bifunctional) |
| Solubility | Poor in organic solvents (requires DMSO/MeOH) | Excellent in non-polar organics (Tol, DCM, THF) | Moderate to Good |
| Primary Utility | Intermolecular Aldol | Michael Addition, | Direct Aldol, Conjugate Addition |
| Cost | Very Low | Moderate to High | Low to Moderate |
Quantitative Benchmark: Asymmetric Michael Addition
Reaction: Addition of aldehydes to nitroalkenes.
| Parameter | L-Proline [1] | Jørgensen-Hayashi Catalyst [2] |
| Catalyst Loading | 10–20 mol% | 1–5 mol% |
| Solvent | DMSO or MeOH | Toluene, DCM, or Water (with additives) |
| Reaction Time | 24–72 hours | 1–24 hours |
| Yield | Low to Moderate (<60%) | High (>85%) |
| Diastereoselectivity (dr) | Poor (< 2:1) | Excellent (> 20:1 syn) |
| Enantioselectivity (ee) | Low (< 20%) | Excellent (> 99%) |
| Analysis | Proline fails here due to lack of steric bulk to direct the approach of the nitroalkene and formation of parasitic side products. | The bulky silyl group effectively shields one face of the enamine, forcing the electrophile to approach from the open face. |
Decision Matrix: Selecting the Right Ligand
Do not default to Proline simply because it is cheap. Use this logic flow to determine the optimal catalyst for your transformation.
Figure 2: Ligand selection logic based on reaction class and substrate constraints.
Experimental Protocol: High-Performance Michael Addition
This protocol utilizes a Jørgensen-Hayashi type catalyst ((S)-
Reagents & Equipment
-
Catalyst: (S)-
-diphenylprolinol trimethylsilyl ether (5 mol%). -
Substrate: Propanal (3.0 equiv).
-
Electrophile:
-Nitrostyrene (1.0 equiv). -
Additive: Benzoic acid (5 mol%) – Crucial for accelerating hydrolysis and turnover.
-
Solvent: Toluene (0.5 M concentration relative to nitrostyrene).
Step-by-Step Workflow
-
Pre-complexation (Self-Validation Step 1):
-
In a vial, dissolve the catalyst (5 mol%) and benzoic acid (5 mol%) in Toluene.
-
Add Propanal (3.0 equiv).
-
Observation: Stir for 5 minutes. Although not always visible, this step forms the enamine intermediate . In high-concentration NMR checks, you would see the disappearance of the aldehyde proton and emergence of vinyl protons.
-
-
Reaction Initiation:
-
Add
-Nitrostyrene (1.0 equiv) in one portion. -
Stir at room temperature (20–25 °C).
-
-
Monitoring (Self-Validation Step 2):
-
TLC Analysis: Monitor the disappearance of the bright yellow spot of
-nitrostyrene. The product is usually colorless or pale yellow. -
Timeframe: Reaction typically completes in 1–4 hours. If yellow color persists >6 hours, the catalyst may be deactivated (check moisture content).
-
-
Quench & Workup:
-
Quench with water or saturated NH4Cl.
-
Extract with EtOAc, dry over Na2SO4, and concentrate.
-
Note: The excess aldehyde can be volatile; ensure gentle evaporation or use a scavenger if necessary.
-
-
Purification:
-
Flash chromatography on silica gel (Hexanes/EtOAc).
-
Caution: The Michael adducts can be sensitive to retro-reaction on acidic silica; keep contact time short.
-
Expected Data
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or product inhibition. | Add a weak acid co-catalyst (e.g., Benzoic acid, AcOH) to facilitate the hydrolysis step and regenerate the catalyst. |
| Low ee% | Background reaction or water contamination. | Ensure reagents are dry. Background reaction (uncatalyzed) is slow but can occur at high temperatures; lower the temperature to 0 °C. |
| Poor Solubility | Catalyst too polar for solvent. | Switch from Proline (polar) to Silyl Ether (lipophilic). If using Proline, add a small amount of water or use DMF/DMSO. |
| Racemization | Product instability. | Avoid basic workup. Some aldehydes racemize on silica; use deactivated silica (triethylamine treated) or analyze crude by NMR. |
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[2]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005).[2][6] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[6][7][8] Angewandte Chemie International Edition.
-
Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[2][6] Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition.
-
Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, L., & Jørgensen, K. A. (2012).[2] The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research.
-
Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Performance Guide: 2-Methylpyrrolidine vs. Alternative Chiral Amines in Asymmetric Synthesis
Executive Summary
In the landscape of asymmetric synthesis, 2-methylpyrrolidine occupies a distinct niche as a "pure steric" chiral scaffold.[1] Unlike L-Proline (which relies on bifunctional H-bonding) or SAMP/RAMP (which utilize hydrazone dynamics), 2-methylpyrrolidine derivatives function primarily through steric shielding.[1]
This guide objectively compares 2-methylpyrrolidine-based systems against industry standards (Proline, MacMillan catalysts, and Pseudoephedrine).[1] Experimental evidence suggests that while 2-methylpyrrolidine is inferior to Proline for direct aldol reactions, it outperforms simple amino acids in alkylation of amides and serves as a superior scaffold for ligand design (e.g., C2-symmetric diamines) where non-acidic conditions are required.[1]
Part 1: Structural & Mechanistic Basis[1]
To select the correct amine, one must understand the "Source of Stereocontrol."[1]
The Mechanistic Divergence[1]
-
L-Proline (Bifunctional): The secondary amine forms an enamine, while the carboxylic acid directs the electrophile via Hydrogen Bonding.[1] This is the "Hajos-Parrish" mode.
-
2-Methylpyrrolidine (Steric Only): Lacks the acidic proton. It directs stereochemistry solely by blocking one face of the enamine/enolate with the C2-methyl group. This makes it ideal for reactions where acidic protons are detrimental (e.g., base-sensitive substrates).
-
Jørgensen-Hayashi (Bulky Shielding): Uses massive silyl-protected groups to provide higher stereocontrol than a simple methyl group, often achieving >99% ee where 2-methylpyrrolidine achieves 80-90%.[1]
Visualization: Stereocontrol Pathways
The following diagram illustrates the decision logic for selecting a chiral amine based on the reaction mechanism required.
Caption: Decision tree for selecting chiral amine scaffolds based on mechanistic requirements (H-bonding vs. Steric Shielding).
Part 2: Comparative Performance Data
Scenario A: Organocatalytic Michael Addition
Reaction: Addition of aldehydes to nitroalkenes. Metric: Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).[1][2]
| Catalyst Scaffold | Substituent (C2) | Mechanism | Typical Yield | Typical ee% | Verdict |
| L-Proline | -COOH | H-Bond Directing | 40-60% | <20% | Poor. Side reactions dominate; lacks bulk for this specific transformation. |
| 2-Methylpyrrolidine | -CH3 | Steric Blocking | 75-85% | 70-85% | Good. Better than proline, but the methyl group is often too small for perfect locking. |
| Jørgensen-Hayashi | -CPh2(OTMS) | Massive Shielding | >90% | >98% | Excellent. The standard for high-precision organocatalysis.[1] |
| MacMillan Gen 1 | Imidazolidinone | Iminium Geometry | 80-90% | 90-96% | Excellent. Best for specific aldehyde substrates. |
Insight: 2-Methylpyrrolidine is rarely used as a monomeric catalyst here. However, it is the precursor for C2-symmetric bis-pyrrolidines, which can achieve >95% ee in zinc-mediated additions.
Scenario B: Asymmetric Alkylation (Chiral Auxiliary)
Reaction:
| Auxiliary System | Active Agent | Alkylation Yield | Removal Conditions | Cost/Availability |
| Myers' Auxiliary | Pseudoephedrine | 85-95% | Mild (Acid/Base) | High (Precursor regulated) |
| Enders' Reagent | SAMP/RAMP | 70-90% | Ozonolysis (Harsh) | High (Toxic hydrazine) |
| 2-Me-Pyr Amide | 2-Methylpyrrolidine | 80-90% | Hydrolysis (Harsh) | Low (Accessible) |
| Evans' Auxiliary | Oxazolidinone | >90% | LiOOH (Mild) | Moderate |
Insight: 2-Methylpyrrolidine amides are robust alternatives to Myers' auxiliary when the hydroxyl group of pseudoephedrine interferes with the reaction conditions (e.g., using extremely reactive electrophiles).[1]
Part 3: Experimental Protocol
Protocol: Synthesis and Use of a 2-Methylpyrrolidine Chiral Auxiliary
This protocol validates the performance of 2-methylpyrrolidine in controlling the stereochemistry of an alkylation reaction.
Objective: Asymmetric
Phase 1: Preparation of the Chiral Amide
-
Reagents: Phenylacetyl chloride (1.0 equiv), (S)-2-methylpyrrolidine (1.1 equiv), Triethylamine (1.5 equiv), DCM (0.5 M).[1]
-
Procedure:
Phase 2: Asymmetric Alkylation[1]
-
Reagents: Chiral Amide (1.0 equiv), LDA (Lithium Diisopropylamide, 1.1 equiv), Methyl Iodide (1.5 equiv), LiCl (3.0 equiv - Critical for accelerating enolization).[1]
-
Workflow:
-
Flame-dry flask under Argon. Add LiCl (flame dry again).
-
Add THF and cool to -78°C. Add LDA.
-
Cannulate solution of Chiral Amide into the LDA mixture. Stir 1h at -78°C (Enolate formation).
-
Add Methyl Iodide rapidly.[1]
-
Stir 2h at -78°C, then warm to 0°C.
-
-
Causality: The LiCl breaks up LDA aggregates, increasing the reaction rate.[1] The 2-methyl group on the pyrrolidine ring forces the enolate into a specific conformation (Z-enolate), blocking the top face.[1]
Phase 3: Hydrolysis (Auxiliary Removal)[1]
-
Reagents: 6M H2SO4, Dioxane, Reflux 12h.
-
Outcome: Yields chiral
-phenylpropionic acid (>90% ee) and recovers 2-methylpyrrolidine as the sulfate salt.
Workflow Visualization
Caption: Step-by-step workflow for utilizing 2-methylpyrrolidine as a chiral auxiliary in alkylation reactions.
Part 4: Strategic Selection Guide
When should you choose 2-methylpyrrolidine over the alternatives?
-
Choose 2-Methylpyrrolidine When:
-
Acid Sensitivity: You cannot use Proline because your substrate is acid-labile (2-Me-Pyr is non-acidic).
-
Ligand Synthesis: You are building a C2-symmetric ligand (e.g., for Zinc or Copper catalysis).[1] 2-Me-Pyr is the most efficient starting material for these "bis-amine" ligands.
-
Cost/Scale: You need a cheaper alternative to Pseudoephedrine for amide alkylations and can tolerate harsher hydrolysis conditions.
-
-
Choose L-Proline When:
-
Aldol Reactions: The H-bonding mechanism is required for high ee in aldol cyclizations.
-
Green Chemistry: You require water-compatible, metal-free conditions.[1]
-
-
Choose Jørgensen-Hayashi Catalysts When:
-
Maximum Selectivity: You need >98% ee for pharmaceutical intermediates and can afford the higher catalyst cost.[1]
-
References
-
Myers, A. G., et al. (1997).[1] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[1] Journal of the American Chemical Society. Link
-
List, B., et al. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link
-
Hayashi, Y., et al. (2005).[1] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction.[3] Angewandte Chemie International Edition. Link
-
Enders, D., et al. (1987).[1] Asymmetric Synthesis using SAMP- and RAMP-hydrazones. Tetrahedron.[1] Link
-
BenchChem. (2025).[1] The Efficacy of 2-Methylpyrrolidine Derivatives as Organocatalysts: A Comparative Guide.Link
-
MDPI. (2023).[1] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts.[3][4]Link
Sources
Navigating Stereochemistry: A Comparative Guide to Diastereoselective Synthesis with Chiral Pyrrolidine Auxiliaries versus Catalytic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the three-dimensional arrangement of atoms in a molecule can dictate its efficacy and safety. Diastereoselective synthesis, the creation of one diastereomer over another, is a critical challenge in the construction of complex molecules with multiple stereocenters. Historically, this has been dominated by the use of chiral auxiliaries, stoichiometric directing groups that are temporarily installed on a substrate. However, the ascent of asymmetric catalysis has provided a powerful, atom-economical alternative.
This guide provides an in-depth comparison of two preeminent strategies for achieving diastereoselectivity: the use of robust, substrate-controlled methods involving chiral pyrrolidine-based auxiliaries, and the increasingly sophisticated, catalyst-controlled catalytic methods. We will explore the mechanistic underpinnings, practical applications, and inherent trade-offs of each approach, supported by experimental data and protocols to inform your synthetic planning.
The Stoichiometric Approach: Chiral Pyrrolidine Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are covalently attached to a prochiral substrate.[1] The resulting chiral substrate then undergoes a diastereoselective reaction, where the steric and electronic properties of the auxiliary direct the approach of a reagent to one face of the molecule.[2][3] After the desired stereocenter is set, the auxiliary is cleaved and can, in principle, be recovered for reuse.[4]
Among the most successful and widely adopted auxiliaries are those derived from the chiral pool, particularly the amino acid proline. Pyrrolidine-based auxiliaries, such as the SAMP/RAMP hydrazones developed by Enders and the oxazolidinones popularized by Evans, have become standard tools in the synthetic chemist's arsenal.[5][6]
Mechanism of Action: Steric Shielding
The efficacy of chiral auxiliaries lies in their ability to create a rigid, well-defined chiral environment around the reactive center. In the case of alkylating an enolate, the auxiliary is first attached to a carboxylic acid derivative to form an amide or imide. Upon deprotonation, a chelated enolate is formed where the auxiliary's substituents effectively block one face from the incoming electrophile.
For example, in the SAMP/RAMP hydrazone alkylation, (S)- or (R)-1-amino-2-methoxymethylpyrrolidine (SAMP or RAMP) is condensed with a ketone or aldehyde.[6] Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a rigid lithium azaenolate. The pyrrolidine ring and its methoxymethyl group effectively shield one face of the azaenolate, forcing the electrophile (e.g., an alkyl halide) to approach from the less hindered side, thus creating the new stereocenter with high diastereoselectivity.[6]
Experimental Protocol: Asymmetric α-Alkylation using a SAMP-Hydrazone
This protocol describes the asymmetric synthesis of (S)-(+)-4-methyl-3-heptanone, adapted from the procedure detailed by Enders et al.[7]
Step 1: Formation of the Hydrazone
-
To a solution of 3-pentanone (1.0 eq) in diethyl ether, add (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.1 eq).
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent under reduced pressure. The crude hydrazone is typically used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude hydrazone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF, maintaining the temperature at -78 °C. Stir for 2-4 hours at this temperature to ensure complete formation of the azaenolate.
-
Add ethyl iodide (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cleavage of the Auxiliary
-
Dissolve the crude alkylated hydrazone in an appropriate solvent (e.g., pentane/ether).
-
Cool the solution to -78 °C and bubble ozone through the mixture until a blue color persists, indicating complete consumption of the hydrazone.
-
Purge the solution with argon or nitrogen to remove excess ozone.
-
Add a reducing agent, such as triphenylphosphine or dimethyl sulfide, to quench the ozonide.
-
Allow the mixture to warm to room temperature. The product, (S)-(+)-4-methyl-3-heptanone, can be isolated and purified by column chromatography. The chiral auxiliary can be recovered from the aqueous phase after workup.[7]
The Atom-Economical Approach: Catalytic Methods
Asymmetric catalysis offers a more elegant and efficient alternative to stoichiometric auxiliaries.[8] In this approach, a substoichiometric amount of a chiral catalyst creates a transient chiral environment that directs the stereochemical outcome of the reaction. This strategy avoids the need for auxiliary attachment and removal steps, significantly improving atom economy and reducing waste.[8] Catalytic methods can be broadly divided into two main categories: transition metal catalysis and organocatalysis.
Transition Metal Catalysis
In transition metal catalysis, a chiral ligand coordinates to a metal center, forming a chiral catalyst.[9] This complex then activates the substrate and orchestrates the bond-forming event within a well-defined chiral pocket. A wide array of metals (e.g., rhodium, palladium, ruthenium, cobalt) and chiral ligands have been developed for various transformations.[10][11] The stereochemical outcome is dictated by the precise geometry of the metal-ligand complex and its interaction with the substrates.[12]
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to accelerate reactions and control stereoselectivity.[13][14] This field has gained immense prominence, recognized by the 2021 Nobel Prize in Chemistry. Notably, pyrrolidine derivatives, including proline and its analogues, are superstar organocatalysts.[15] They typically operate via two main activation modes: enamine catalysis (for carbonyl donors) and iminium catalysis (for carbonyl acceptors).
In a proline-catalyzed aldol reaction, for instance, proline reacts with a ketone donor to form a chiral enamine intermediate.[16] This enamine is more nucleophilic than the ketone itself. The carboxylic acid moiety of the proline catalyst can then act as a general acid to activate the aldehyde acceptor and direct its approach via a hydrogen-bonded, six-membered cyclic transition state, leading to high diastereo- and enantioselectivity.[16]
Experimental Protocol: Proline-Catalyzed Direct Asymmetric Aldol Reaction
This protocol describes a simple and efficient proline-catalyzed aldol reaction between cyclohexanone and benzaldehyde, adapted from a procedure by Dessole et al.[17]
-
Charge a 25 mL flask with (S)-proline (0.1 eq, 1 mmol, 115 mg), methanol (1.33 mL), and water (330 µL).
-
Add cyclohexanone (5.0 eq, 50 mmol, 5.18 mL) and stir the mixture for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzaldehyde (1.0 eq, 10 mmol, 1.02 mL) via syringe.
-
Cap the flask and allow the reaction mixture to stir at room temperature for 30 hours.
-
Upon completion, filter the mixture through a pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude aldol product can then be purified by column chromatography to yield the anti-diastereomer as the major product with high enantioselectivity.
Performance Comparison: Auxiliaries vs. Catalysis
The choice between an auxiliary-based approach and a catalytic one is not always straightforward and depends on various factors including the specific transformation, desired scale, substrate scope, and available resources.
| Feature | Chiral Pyrrolidine Auxiliaries | Catalytic Methods (Organo- & Metal-Catalysis) |
| Stereocontrol | Generally excellent and predictable diastereoselectivity (>95:5 dr is common).[18] | Can be excellent, but often requires extensive optimization of catalyst, solvent, and conditions.[19][20] |
| Atom Economy | Poor. The auxiliary is used in stoichiometric amounts. | Excellent. Catalyst loading is typically 1-10 mol%. |
| Reaction Steps | Multi-step sequence: auxiliary attachment, diastereoselective reaction, auxiliary cleavage. | Often a single step. |
| Scalability | Can be challenging due to the stoichiometric nature and purification of intermediates. | Generally more amenable to large-scale synthesis. |
| Substrate Scope | Often very broad and well-documented for specific auxiliaries like SAMP/RAMP.[21] | Can be substrate-dependent; a catalyst that works for one substrate may not work for another.[16] |
| Cost & Availability | Auxiliaries derived from the chiral pool (e.g., proline) are often inexpensive, but overall cost increases with multiple steps.[4] | Chiral ligands and metal precursors can be expensive. Organocatalysts are often cheaper.[8] |
| Purification | Can be complicated by the need to separate diastereomers if selectivity is not perfect and to remove the cleaved auxiliary. | Often simpler, as the main byproduct is the minor stereoisomer and the catalyst is in low concentration. |
| Development Time | Methods are well-established and reliable. | Finding the optimal catalyst and conditions can be time-consuming. |
Visualizing the Workflows
The fundamental difference in the synthetic workflow between auxiliary-based and catalytic methods can be visualized as follows.
Caption: General workflow for diastereoselective synthesis using a chiral auxiliary.
Caption: General workflow for a catalytic diastereoselective synthesis.
Conclusion and Outlook
Both chiral pyrrolidine auxiliaries and catalytic methods are indispensable tools for controlling diastereoselectivity.
-
Chiral Auxiliaries remain the gold standard for reliability and predictability. When a robust, well-established protocol is needed for a specific substrate class, especially on a small to medium scale, auxiliaries like SAMP/RAMP provide a high probability of success with excellent stereocontrol. Their primary drawbacks are poor atom economy and the need for additional synthetic steps.
-
Catalytic Methods represent the future of efficient, sustainable, and scalable asymmetric synthesis. Organocatalysis, in particular, has made complex stereoselective reactions more accessible and environmentally friendly. While developing a new catalytic process can require significant initial investment in screening and optimization, the payoff in terms of efficiency and reduced waste is substantial, making it the preferred strategy for industrial applications.
The modern synthetic chemist must be proficient in both methodologies. The decision to use a chiral auxiliary or a catalytic system should be made on a case-by-case basis, weighing the need for rapid, predictable results against the long-term benefits of a more elegant and sustainable catalytic process. The ongoing development of more active, selective, and broadly applicable catalysts continues to narrow the gap, pushing the boundaries of what is possible in the art and science of chemical synthesis.
References
-
Riaño, I., Díaz, E., Uria, U., Reyes, E., Carrillo, L., & Vicario, J. L. (2016). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chemical Communications, 52(5), 975-978. [Link]
-
Ramírez-López, P., et al. (2018). Diastereo- and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. ChemistrySelect, 3(41), 11575-11579. [Link]
-
Wang, Y., et al. (2022). Organocatalyzed diastereo- and enantioselective synthesis of N–N atropisomeric isoindolinones bearing central chirality. Organic Chemistry Frontiers, 9(3), 735-741. [Link]
-
Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers Media SA. [Link]
-
Jiang, H., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 11214-11223. [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries and Catalysts. ResearchGate. [Link]
-
Shtepliuk, I., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5035. [Link]
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Slideshare. (2021). Asymmetric synthesis | chemistry presentation | 2021 | PPTX. [Link]
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Ashenhurst, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
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Trost, B. M. (1998). Diastereoselection: Introduction. Chemical Reviews, 98(8), 2413-2414. [Link]
-
Spino, C., & Robein, M. A. (2014). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Beilstein Journal of Organic Chemistry, 10, 2906-2914. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
Shaw, T. W., et al. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 374(6572), 1264-1268. [Link]
-
Wang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)−H Alkylation of 3-Pyrrolines. Organic Letters, 25(30), 5621-5626. [Link]
-
Petz, S., & Sparr, C. (2023). Diastereodivergent Catalysis. JACS Au, 3(7), 1804-1816. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Chiva, G., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7564-7569. [Link]
-
Al-Iturbe, B. D., & Toste, F. D. (2010). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Reviews, 110(6), 3624-3650. [Link]
-
Wikipedia. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity. Chemical Reviews, 110(2), 624-655. [Link]
-
Puppo, F., et al. (2018). Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans. Beilstein Journal of Organic Chemistry, 14, 1418-1425. [Link]
-
Li, Z., et al. (2023). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Journal of the American Chemical Society, 145(5), 2713-2719. [Link]
-
Enders, D., Fey, P., & Kipphardt, H. (1987). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]
-
Dahl, J. P., & Helquist, P. (2023). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews, 123(7), 3360-3438. [Link]
-
Trost, B. M., & Ito, H. (1999). Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 121(51), 12159-12174. [Link]
-
Daraie, M. (2016). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
University of Illinois Urbana-Champaign. (2003). Catalysis Of "Direct" Asymmetric Aldol Reactions. [Link]
-
Peterson, M. E. (2012). Applications of cationic transition-metal-catalysis: the stereoselective synthesis of beta-O-aryl glycosides and alpha-urea glycosides. University of Iowa. [Link]
-
Dessole, G., et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2019(2), M1065. [Link]
-
Felpin, F.-X., & Lebreton, J. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 7(10), 8344-8361. [Link]
-
Marco-Contelles, J., & Soriano, E. (2007). Stereoselective transition metal-catalyzed and radical polycyclizations. Chemical Society Reviews, 36(7), 1071-1085. [Link]
-
Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]
-
Organic Chemistry Portal. (n.d.). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. [Link]
-
Petz, S., & Sparr, C. (2023). Diastereodivergent Catalysis. JACS Au, 3(7), 1804-1816. [Link]
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A Senior Application Scientist's Comparative Guide to Chiral Purity Analysis of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is not merely a matter of academic interest; it is a critical determinant of a drug candidate's efficacy and safety profile. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate, are integral to the synthesis of numerous pharmacologically active agents.[1] Consequently, the precise determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance.
This in-depth technical guide provides a comparative analysis of the primary chromatographic techniques for assessing the chiral purity of this compound. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (GC), offering field-proven insights and supporting data to empower you in selecting the optimal analytical strategy for your research and development needs.
The Imperative of Chiral Separation
Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit markedly different pharmacological and toxicological properties.[2] Often, the desired therapeutic activity resides in only one enantiomer, while the other may be inactive or, in the worst case, contribute to adverse effects. Therefore, the ability to synthesize and accurately quantify the excess of the desired enantiomer, expressed as enantiomeric excess (% ee), is paramount.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method for determining the enantiomeric excess of this compound is contingent on several factors, including required accuracy, sample throughput, and available instrumentation. While specific performance data for this exact compound is not widely published, the following table summarizes typical performance characteristics for the chiral separation of structurally similar N-protected pyrrolidine derivatives, providing a reliable proxy for what can be expected.[3]
| Analytical Method | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase/Carrier Gas | Typical Resolution (Rs) | Typical Selectivity (α) | Analysis Time | Relative Advantages | Relative Disadvantages |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® series) | n-Hexane/Alcohol | > 1.5 | > 1.2 | 10-30 min | Robust, widely available, excellent selectivity for a broad range of compounds. | Higher consumption of organic solvents, longer analysis times compared to SFC. |
| Chiral SFC | Polysaccharide-based (e.g., Lux® Cellulose series) | Supercritical CO₂ with alcohol modifier | > 1.5 | > 1.2 | 3-10 min | High speed, reduced solvent consumption, environmentally friendly. | Higher initial instrument cost, method development can be more complex. |
| Chiral GC | Derivatized Cyclodextrin (e.g., Rt-βDEX series) | Helium, Hydrogen | > 2.0 | > 1.15 | 15-45 min | High resolution and sensitivity, especially for volatile compounds. | May require derivatization for non-volatile compounds, potential for thermal degradation.[4] |
Deep Dive into the Methodologies
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most widely adopted technique for enantiomeric separations due to its robustness and the vast array of commercially available chiral stationary phases (CSPs).[5] For N-protected amino acid derivatives like our target compound, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.[5]
Causality in Experimental Choices:
-
CSP Selection: Polysaccharide-based CSPs are chosen for their proven success with N-Cbz and N-Boc protected cyclic amines, offering a high probability of achieving baseline separation.
-
Mobile Phase: A normal-phase mobile system (e.g., n-Hexane with an alcohol modifier like isopropanol or ethanol) is typically employed. The alcohol modifier plays a crucial role in modulating retention and selectivity by competing with the analyte for interactions with the CSP. The precise ratio is a critical parameter to optimize for achieving the desired resolution.
Caption: Chiral HPLC workflow for enantiomeric purity analysis.
Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability. By utilizing supercritical CO₂ as the primary mobile phase, SFC benefits from low viscosity and high diffusivity, enabling faster separations without sacrificing resolution.[2] For compounds like this compound, SFC methods often use the same polysaccharide-based CSPs as HPLC, making method transfer relatively straightforward.
Causality in Experimental Choices:
-
Mobile Phase: The use of supercritical CO₂ drastically reduces the consumption of organic solvents, aligning with green chemistry principles. An alcohol co-solvent (modifier) is necessary to ensure analyte solubility and modulate retention.
-
Backpressure and Temperature: These are critical parameters in SFC that control the density and solvating power of the supercritical fluid, thereby influencing the chromatography. They must be carefully optimized for each separation.
Sources
Technical Guide: Determination of Enantiomeric Excess in Pyrrolidine-Catalyzed Aldol Reactions
Executive Summary & Core Directive
In the field of organocatalysis, particularly pyrrolidine-catalyzed aldol reactions (e.g., the Hajos-Parrish-Eder-Sauer-Wiechert reaction or List-Barbas intermolecular aldol), the accurate determination of enantiomeric excess (ee) is frequently compromised by the chemical instability of the product.
The primary reaction products—
The Directive: This guide advocates for the Reductive Derivatization Workflow (in situ reduction to 1,3-diols) as the industry "Gold Standard" for ee determination. We compare this robust protocol against direct chromatographic analysis and NMR-based methods, providing the mechanistic rationale and experimental evidence to support this choice.
Comparative Analysis of Methods
Method A: The Gold Standard (Reductive Derivatization + Chiral HPLC)
This method involves the in situ reduction of the crude aldol adduct (aldehyde) to the corresponding 1,3-diol using sodium borohydride (
-
Mechanism of Action: Reduction converts the labile aldehyde carbonyl into a primary alcohol. This removes the acidity of the
-proton, permanently "locking" the stereocenters and preventing retro-aldol equilibration. -
Performance: High precision (
error), excellent reproducibility, and compatibility with standard UV-Vis detectors (due to stable chromophores). -
Best For: High-throughput screening, final compound characterization, and unstable aliphatic aldol adducts.
Method B: Direct Chiral GC/HPLC Analysis
Direct injection of the
-
Critical Failure Mode: The high surface area of silica-based HPLC columns or the thermal stress of GC injectors often catalyzes the retro-aldol reaction. This leads to peak broadening ("smearing") and an artificial depression of the observed ee.
-
Best For: Only highly rigid or sterically hindered substrates (e.g., cyclic ketones) that are proven to be configurationally stable.
Method C: NMR Analysis (Chiral Shift Reagents/Mosher's Esters)
Use of Europium shift reagents (e.g.,
-
Limitations: Lower sensitivity. Standard NMR integration errors range from
, making it unsuitable for distinguishing between 95% and 99% ee. Furthermore, Mosher ester formation requires an additional chemical step that can introduce kinetic resolution if not driven to 100% conversion. -
Best For: Preliminary screens where chiral HPLC columns are unavailable.
Performance Data Comparison
The following table summarizes the performance metrics of the three approaches when applied to a standard proline-catalyzed cross-aldol reaction (e.g., Cyclohexanone +
| Metric | Method A: Reductive Workup (Recommended) | Method B: Direct Analysis | Method C: Chiral NMR |
| Stereochemical Stability | High (Stereocenter locked) | Low (Risk of epimerization on column) | Medium (Depends on shift reagent acidity) |
| Limit of Detection (ee) | |||
| Sample Recovery | Quantitative (as diol) | Variable (decomposition common) | N/A (destructive or difficult recovery) |
| Throughput | Medium (Requires reduction step) | High (If stable) | Low (Long acquisition/shimming) |
| Accuracy (at >90% ee) | Excellent | Poor (Often underestimates ee) | Fair |
Mechanistic Visualization
Diagram 1: The "Gold Standard" Workflow
This workflow illustrates the critical decision points and the reductive "locking" step that ensures data integrity.
Caption: The reductive workup workflow prevents retro-aldol equilibration by converting the aldehyde to a stable alcohol immediately after reaction completion.
Diagram 2: Failure Mode (Direct Analysis)
Understanding why direct analysis fails is crucial. The diagram below details the retro-aldol pathway catalyzed by silica surfaces.
Caption: Mechanism of racemization on silica. Acidic silanol groups catalyze the reversible retro-aldol reaction, scrambling the stereocenter during separation.
Validated Experimental Protocol
Protocol: Reductive Isolation of Aldol Adducts
Source Basis: Adapted from List, B. et al. (2000) and Northrup & MacMillan (2002).
Objective: Isolate the reaction product as a stable 1,3-diol for accurate HPLC analysis.
Reagents:
-
Crude reaction mixture (typically in DMSO, DMF, or Acetone).
-
Ethanol (EtOH).
-
Sodium Borohydride (
). -
Saturated Ammonium Chloride (
).[1] -
Ethyl Acetate (EtOAc).
Step-by-Step Methodology:
-
Reaction Termination: Upon consumption of the limiting reagent (monitor by TLC), do not perform an aqueous workup immediately. The aldehyde is most vulnerable at this stage.
-
Dilution & Cooling: Dilute the reaction mixture with an equal volume of Ethanol. Cool the mixture to
using an ice bath.-
Why? Ethanol solubilizes the borohydride; cooling suppresses exothermic side reactions.
-
-
Reductive Quench: Add solid
(approx. 3–5 equivalents relative to the aldehyde) portion-wise over 5 minutes.-
Observation: Gas evolution (
) will occur. -
Time: Stir at
for 20 minutes, then allow to warm to room temperature for 15 minutes.
-
-
Hydrolysis: Quench the excess borohydride by slowly adding
at .-
Safety: Vigorous bubbling will occur.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
volumes). Combine organic layers.-
Note: The proline catalyst remains in the aqueous phase (zwitterionic form), effectively removing it.
-
-
Purification: Dry over
, filter, and concentrate. Purify the resulting 1,3-diol via flash chromatography on silica gel.-
Stability Check: Unlike the aldehyde, the diol is stable on silica and can be stored.
-
-
Analysis: Dissolve the purified diol in HPLC-grade Isopropanol/Hexanes. Inject onto a Chiralpak AD-H or OD-H column (typical mobile phase: Hexanes/IPA 90:10 to 99:1).
References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000).[2] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(24), 6798–6799. [Link]
-
Notz, W., & List, B. (2000).[2] Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
Zhu, H., et al. (2014). Mechanism of the Proline-Catalyzed Aldol Reaction: The Role of the Carboxylate Group. Asian Journal of Organic Chemistry, 3(10), 1151-1154. (Discusses enamine intermediates and stability). [Link]
Sources
Comparative Guide: Pyrrolidine Sulfonamides vs. Diarylprolinol Silyl Ethers in Asymmetric Organocatalysis
[1]
Executive Summary
In the landscape of amine-based organocatalysis, two privileged scaffolds dominate the activation of carbonyl compounds: Pyrrolidine Sulfonamides and Diarylprolinol Silyl Ethers (often referred to as Jørgensen-Hayashi catalysts).[1] While both utilize the secondary amine for enamine/iminium activation, their mechanisms for inducing stereoselectivity are fundamentally divergent.[1]
-
Diarylprolinol Silyl Ethers rely on steric shielding .[1][2] The bulky silyl ether group physically blocks one face of the reactive intermediate, forcing the electrophile to approach from the open face.[1] They are the "High-Performance Formula 1 Cars"—capable of extreme enantioselectivity (>99% ee) but fragile (hydrolytically unstable).
-
Pyrrolidine Sulfonamides rely on electronic direction (H-bonding) . The acidic sulfonamide proton anchors the electrophile, guiding it to the reactive center.[1] They are the "All-Terrain Vehicles"—robust, tunable, and highly effective for substrates requiring hydrogen-bond activation (e.g., nitroolefins).
This guide objectively compares these two classes to assist in catalyst selection for critical C–C bond-forming steps.
Mechanistic Divergence[1]
The selection of the correct catalyst requires understanding the transition state (TS) geometry.[1]
Diarylprolinol Silyl Ethers: The Steric Shield
Developed independently by Jørgensen and Hayashi in 2005, these catalysts feature a massive diphenyl-silyl group.[1]
-
Mechanism: Upon enamine formation, the bulky silyl ether group sterically occludes the Re-face (typically).[1] The electrophile has no choice but to attack from the Si-face.[1]
-
Key Feature: Pure steric control.[1] Electronic properties of the electrophile matter less than its size.[1]
Pyrrolidine Sulfonamides: The H-Bond Anchor
Championed by groups like Wang and Barbas, these catalysts replace the carboxylic acid of proline with a sulfonamide.[1]
-
Mechanism: The sulfonamide N-H is a strong hydrogen bond donor (acidic).[1] In the TS, this proton coordinates with the electrophile (e.g., the oxygen of a nitro group), pulling it into a specific orientation relative to the enamine.[1]
-
Key Feature: Bifunctional activation. The catalyst activates the nucleophile (enamine) and the electrophile (via H-bonding) simultaneously.
Visualizing the Transition States
Figure 1: Mechanistic pathways. Top: Steric bulk of silyl ethers blocks approach. Bottom: Sulfonamide NH coordinates electrophile for directed attack.[1]
Performance Metrics & Data
The following data summarizes performance in the benchmark Michael Addition of Aldehydes to Nitroolefins .
Table 1: Critical Performance Comparison
| Metric | Diarylprolinol Silyl Ether | Pyrrolidine Sulfonamide |
| Stereoselectivity (ee) | Excellent (98-99%) | Good to Excellent (90-98%) |
| Diastereoselectivity (dr) | High (>20:1 anti) | Moderate to High (5:1 to >20:1) |
| Catalyst Loading | Low (1-5 mol%) | Moderate (10-20 mol%) |
| Reaction Time | Fast (1-12 h) | Moderate (12-48 h) |
| Water Tolerance | Low (Hydrolysis risk) | High (Often benefits from water) |
| Cost | High ( | Low/Moderate ( |
| Stability | Sensitive to acid/base; desilylation | Robust; crystalline solids |
Table 2: Substrate Scope Compatibility
| Substrate Class | Best Catalyst Choice | Rationale |
| Sterically Hindered Aldehydes | Silyl Ether | The open face allows approach even with bulkier substrates. |
| Nitroolefins (H-bond acceptors) | Sulfonamide | The sulfonamide NH anchors the nitro group, accelerating rate.[1] |
| Aqueous/Biphasic Media | Sulfonamide | Silyl ethers degrade (desilylate) in aqueous conditions over time.[1] |
| Alpha-Chloro/Bromo Aldehydes | Silyl Ether | Superior control preventing racemization of the halide.[1] |
Experimental Protocol: Asymmetric Michael Addition
This protocol compares the workflow for the addition of propanal to trans-
Method A: Diarylprolinol Silyl Ether (Jørgensen-Hayashi)
Best for: Maximum enantioselectivity in anhydrous conditions.
-
Setup: Flame-dry a 10 mL round-bottom flask under Argon.
-
Reagents: Add (S)-(-)-
-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (1 mol%, 3.3 mg) and trans- -nitrostyrene (1.0 mmol, 149 mg). -
Solvent: Add anhydrous Toluene (1.0 mL). Note: Solvent must be dry to prevent catalyst hydrolysis.[1]
-
Initiation: Add propanal (3.0 equiv, 216
L) at 0 °C. Add benzoic acid (1 mol%) as an additive to accelerate turnover. -
Monitoring: Stir at RT for 4 hours. Monitor by TLC (consumption of nitrostyrene).[1]
-
Quench: Direct flash chromatography. Do not perform aqueous workup if possible to avoid hemiaminal hydrolysis complications.[1]
Method B: Pyrrolidine Sulfonamide
Best for: Robust scale-up and cost-efficiency.
-
Setup: Standard 10 mL vial (air atmosphere is generally tolerated).
-
Reagents: Add Pyrrolidine Sulfonamide catalyst (e.g., N-triflyl phosphoramide derivative or standard sulfonamide) (10 mol%).
-
Solvent: Add DCM or Ethanol (1.0 mL). Note: Can tolerate "wet" solvents.[1]
-
Initiation: Add propanal (3.0 equiv) and trans-
-nitrostyrene (1.0 mmol). -
Monitoring: Stir at RT for 24 hours.
-
Quench: Aqueous workup (saturated NH
Cl), extract with EtOAc, dry over Na SO , concentrate.
Decision Matrix & Workflow
When starting a new screen, use this logic flow to select your starting point.
Figure 2: Decision Matrix for catalyst selection based on reaction conditions and electrophile nature.
References
-
Jørgensen-Hayashi Catalyst Discovery (Silyl Ethers)
-
Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[1] Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition. Link
-
Hayashi, Y., et al. (2005).[1][3] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts.[1][2][4][5] Angewandte Chemie. Link
-
-
Pyrrolidine Sulfonamides Discovery & Mechanism
-
Wang, W., Wang, J., & Li, H. (2005).[1] Direct, Highly Enantioselective Pyrrolidine Sulfonamide Catalyzed Michael Addition of Aldehydes to Nitroolefins.[1] Angewandte Chemie International Edition. Link
-
Berkessel, A., et al. (2006).[1][6] The Role of H-Bonding in Sulfonamide Organocatalysis. Organic Letters. Link
-
-
Comprehensive Reviews
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jørgensen’s Organocatalysts [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The Diarylprolinol Silyl Ethers: Ten Years After - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Lewis Acid Additives in Asymmetric Aldol Reactions
[1][2]
Executive Summary: The Lewis Acid Landscape
In asymmetric aldol reactions, the Lewis acid (LA) is not merely a catalyst; it is the architect of stereochemistry. The choice of LA dictates the transition state geometry—rigidifying the reactants into a "closed" Zimmerman-Traxler model or relaxing them into an "open" dipolar model.
This guide moves beyond generic textbook definitions to evaluate the operational performance of three distinct classes of Lewis acids:
-
Oxophilic Transition Metals (
, ): The heavy-lifters for high reactivity and chelation control. -
Main Group Halides (
, ): The specialists for "open" transition states or specific anti-aldol pathways. -
Lanthanide Triflates (
): The modern, green alternatives allowing aqueous compatibility.
Mechanistic Principles & Causality
To select the correct additive, one must understand the cause of stereoselectivity.
-
Chelation Control (Closed TS): Bidentate coordination (e.g.,
, ) locks the aldehyde and enolate into a chair-like structure. This minimizes steric clash, typically yielding syn -aldol products. -
Dipole Minimization (Open TS): Monodentate LAs (e.g.,
) prevent chelation. The reactants align to minimize dipole repulsion, often favoring anti -aldol products (Mukaiyama conditions).
Visualization: Transition State Divergence
Figure 1: Mechanistic divergence driven by Lewis Acid coordination modes. Bidentate metals enforce closed chair-like structures favoring syn-selectivity, while monodentate acids allow open structures often favoring anti-selectivity.
Comparative Performance Analysis
The following data aggregates typical performance metrics from Mukaiyama and Evans aldol reaction benchmarks.
Table 1: Lewis Acid Performance Matrix
| Feature | Titanium ( | Boron ( | Scandium ( | Magnesium ( |
| Primary Role | Stoichiometric Reagent | Additive / Catalyst | Catalyst (Recyclable) | Chelation Additive |
| Reactivity | Extremely High | High | Moderate | Low-Moderate |
| Selectivity ( | >95:5 (syn) | Variable (anti-bias) | ~80:20 (syn) | >99:1 (anti via chelation*) |
| Moisture Sensitivity | Critical (Fumes) | High | None (Water Tolerant) | High (Hygroscopic) |
| Temp. Window | -78°C (Strict) | -78°C to -40°C | 0°C to 25°C | -20°C to 25°C |
| Toxicity/Handling | Corrosive/HCl gen. | Corrosive/Volatile | Low Toxicity | Low Toxicity |
| Cost Efficiency | Cheap (High Waste) | Cheap | Expensive (Reusable) | Very Cheap |
*Note on MgBr2: Specifically effective for anti-selective aldol reactions of
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Precision Mukaiyama Aldol ( )
Objective: Synthesis of syn-aldol adducts with maximum stereocontrol.
Self-Validating Check: The formation of the titanium enolate is indicated by a distinct color shift (typically deep yellow/orange). If the solution remains colorless upon
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon flow.
-
Solvent: Add anhydrous
(10 mL). Cool to -78°C (dry ice/acetone bath). -
Lewis Acid Addition: Add
(1.1 equiv) dropwise. Observation: White fumes will form if any moisture is present; ensure proper venting. -
Enolate Formation: Add the silyl enol ether (1.0 equiv) dropwise. Stir for 5 mins. Checkpoint: Look for the yellow/orange color shift.
-
Aldehyde Addition: Add the aldehyde (1.1 equiv) slowly down the flask wall to pre-cool.
-
Reaction: Stir at -78°C for 1 hour. Monitor by TLC.
-
Quench: Pour the cold mixture into vigorous stirring sat.
. Caution: Exothermic.
Protocol B: Green/Aqueous Aldol ( )
Objective: Catalytic aldol reaction in aqueous media (Micellar system). Self-Validating Check: The catalyst is water-soluble. If a precipitate forms that does not redissolve, the surfactant concentration is likely insufficient to form the necessary micelles.
-
Catalyst Prep: Dissolve
(0.1 equiv) and Sodium Dodecyl Sulfate (SDS, 0.2 equiv) in water (5 mL). -
Reagent Addition: Add the silyl enol ether (1.0 equiv) and aldehyde (1.0 equiv) directly to the water.
-
Reaction: Stir vigorously at room temperature (25°C) for 6–12 hours. The mixture will appear turbid (emulsion).
-
Workup: Extract with Ethyl Acetate. The aqueous layer contains the catalyst and can be concentrated and reused (requires validation of activity for subsequent runs).
Workflow: Selecting the Right Additive
Use this decision matrix to determine the optimal Lewis acid for your specific substrate constraints.
Figure 2: Decision matrix for Lewis Acid selection based on substrate stability, stereochemical requirements, and process constraints.
References
-
Mukaiyama, T., Narasaka, K., & Banno, K. (1973). New Aldol Type Reaction. Chemistry Letters.
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations.[1][2] 2. Erythro-selective chiral aldol condensations via boron enolates.[1][2] Journal of the American Chemical Society.[2][3][4]
-
Kobayashi, S. (1991). Rare earth metal trifluoromethanesulfonates as water-tolerant Lewis acid catalysts in organic synthesis. Synlett.
-
Denmark, S. E., & Almstead, N. G. (1997). The Allylation of Aldehydes Catalyzed by Chiral Lewis Bases. Journal of the American Chemical Society.[2][3][4]
Comparative Guide: Kinetic Resolution Strategies for Racemic 1-Benzyl-3-Aminopyrrolidine
Executive Summary & Strategic Context
The 1-benzyl-3-aminopyrrolidine scaffold is a critical chiral building block in the synthesis of broad-spectrum antibiotics (e.g., quinolones like Trovafloxacin) and various GPCR ligands. The enantiomeric purity of the C3-amine center is non-negotiable for biological activity.
While asymmetric synthesis (e.g., from aspartic acid or via Curtius rearrangement of chiral precursors) is possible, Kinetic Resolution (KR) of the racemate remains the dominant industrial strategy due to the low cost of the racemic starting material.
This guide objectively compares the two primary KR methodologies:
-
Biocatalytic Resolution: Using Candida antarctica Lipase B (CAL-B).
-
Classical Chemical Resolution: Diastereomeric salt crystallization using Tartaric Acid derivatives.
Mechanistic Deep Dive
Method A: Enzymatic Kinetic Resolution (CAL-B)
The "Precision" Approach
-
Mechanism: The reaction follows a Ping-Pong Bi-Bi mechanism. The active site of CAL-B contains a Serine-Histidine-Aspartate catalytic triad. The serine hydroxyl attacks the acyl donor (e.g., isopropyl acetate), forming an acyl-enzyme intermediate. The chiral amine then attacks this intermediate.
-
Selectivity Basis: CAL-B possesses a restrictive stereospecific pocket. For primary amines attached to a secondary carbon (like C3 of pyrrolidine), CAL-B overwhelmingly favors the (R)-enantiomer for acylation, leaving the (S)-amine unreacted.
-
Key Advantage: Extremely high enantiomeric ratio (
) under mild conditions, often eliminating the need for recrystallization.
Method B: Classical Resolution (Diastereomeric Crystallization)
The "Scalable" Approach
-
Mechanism: Acid-base chemistry.[1] The racemic amine reacts with a chiral acid (Resolving Agent) to form two diastereomeric salts:
-salt and -salt.[2] -
Selectivity Basis: These diastereomers possess distinct lattice energies and solubility profiles. In a specific solvent system (e.g., Ethanol/Water), one salt precipitates while the other remains in solution (Mother Liquor).
-
Key Advantage: Low raw material cost and unlimited scalability in standard batch reactors.
Comparative Analysis
| Feature | Enzymatic Resolution (CAL-B) | Classical Resolution (Tartaric Acid) |
| Selectivity ( | High ( | Moderate (Requires recrystallization) |
| Max Theoretical Yield | 50% (for one enantiomer) | 50% (for one enantiomer) |
| Throughput | Medium (Reaction time 12-24 h) | High (Precipitation is rapid) |
| Cost Driver | Enzyme (Novozym 435) | Solvent volume & Energy (Heating/Cooling) |
| Green Metrics | Excellent (Ambient temp, reusable catalyst) | Moderate (Solvent waste, thermal demand) |
| Purity ( |
Experimental Protocols
Protocol A: Biocatalytic Resolution with CAL-B
Target: Isolation of (S)-1-benzyl-3-aminopyrrolidine and (R)-amide.
Reagents:
-
Substrate: Racemic 1-benzyl-3-aminopyrrolidine (10 mmol)
-
Catalyst: Novozym 435 (immobilized CAL-B, 20% w/w relative to amine)
-
Acyl Donor: Isopropyl Acetate (5 equiv.) OR Ethyl Methoxyacetate (2 equiv. for faster kinetics)
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous)
Workflow:
-
Dissolution: Dissolve 1.76 g (10 mmol) of racemic amine in 20 mL of MTBE.
-
Activation: Add 1.0 mL of Isopropyl Acetate.
-
Catalysis: Add 350 mg of Novozym 435.
-
Incubation: Shake at 30°C / 200 rpm. Monitor conversion via GC or HPLC.
-
Termination: Stop reaction at exactly 50% conversion (approx. 12-24 hours). Filter off the enzyme (save for reuse).
-
Separation:
-
Evaporate volatiles.[3]
-
Acidify residue with 1M HCl. The unreacted (S)-amine goes into the aqueous phase. The (R)-amide remains in the organic phase (or extract with DCM).
-
Basify the aqueous phase (NaOH) and extract to recover pure (S)-amine.
-
Protocol B: Classical Resolution with L-Tartaric Acid
Target: Crystallization of (R)-amine tartrate salt.
Reagents:
-
Substrate: Racemic 1-benzyl-3-aminopyrrolidine (100 mmol, 17.6 g)
-
Resolving Agent: L-(+)-Tartaric Acid (100 mmol, 15.0 g) OR Di-p-toluoyl-L-tartaric acid (0.5 equiv if optimizing for cost).
-
Solvent: 95% Ethanol or Methanol/Water (9:1).
Workflow:
-
Salt Formation: Dissolve the racemic amine in 100 mL Ethanol at 60°C.
-
Addition: Slowly add a hot solution of L-Tartaric acid in 50 mL Ethanol.
-
Crystallization: Reflux the mixture for 30 minutes to ensure homogeneity. Allow to cool slowly to Room Temperature (25°C) over 4 hours. Stirring should be gentle to encourage crystal growth.
-
Harvest: Filter the white precipitate. This is typically the (R)-amine L-tartrate salt (verify configuration via optical rotation).
-
Purification: Recrystallize the wet cake from hot Ethanol to upgrade
from ~90% to >99%. -
Free Basing: Suspend the salt in water, treat with 2M NaOH (pH > 12), and extract with DCM to obtain the free chiral amine.
Visualizations
Diagram 1: Enzymatic Catalytic Cycle (Ping-Pong Bi-Bi)
This diagram illustrates the molecular causality of the enzymatic preference.
Caption: The CAL-B catalytic cycle demonstrates how the enzyme "filters" the racemic mixture, selectively acylating the (R)-enantiomer while rejecting the (S)-enantiomer due to steric constraints.
Diagram 2: Decision Matrix for Process Selection
Use this logic flow to select the correct method for your specific constraints.
Caption: Strategic decision tree for selecting the optimal resolution method based on scale, purity requirements, and cost sensitivity.
References
-
Jean, L., et al. (2001).[4][5] "A convenient route to 1-benzyl-3-aminopyrrolidine and 3-aminopiperidine."[4][5] Tetrahedron Letters, 42(33), 5645-5649.[4] [4]
-
Gotor, V., et al. (2006). "Enzymatic kinetic resolution of amines and amino alcohols." Chemical Reviews, 111(7). (Cited for general CAL-B mechanism on primary amines).
-
Patent CN102603592A. (2012). "Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine."
-
Reetz, M. T. (2002). "Lipases as practical biocatalysts." Current Opinion in Chemical Biology, 6(2), 145-150.
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide: The Effect of Solvent Polarity on Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. patents.justia.com [patents.justia.com]
Strategic Selection of Chiral Pyrrolidine Scaffolds: Beyond 1-Cbz-3-Methyl-Pyrrolidine-1,3-Dicarboxylate
Topic: Alternative Chiral Building Blocks to 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry and peptide synthesis, This compound (more accurately described as Methyl 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylate , CAS: 188847-00-9) is a workhorse scaffold.[1][2] It provides a protected
This guide objectively compares high-performance alternatives, ranging from "drop-in" protecting group variations to structural bioisosteres that offer superior physicochemical properties.
Part 1: The "Drop-In" Replacements (Protecting Group Orthogonality)
When the core pyrrolidine-3-carboxylate pharmacophore must be preserved, the primary driver for selecting an alternative is orthogonal deprotection . The "1-Benzyl" (Cbz) group requires hydrogenolysis (
Comparative Analysis of N-Protected Pyrrolidine-3-Carboxylates[4]
| Feature | Target: N-Cbz Analog | Alternative A: N-Boc Analog | Alternative B: N-Fmoc Analog | Alternative C: N-Benzyl (Amine) |
| Chemical Name | Methyl 1-Cbz-pyrrolidine-3-carboxylate | Methyl 1-Boc-pyrrolidine-3-carboxylate | Methyl 1-Fmoc-pyrrolidine-3-carboxylate | Methyl 1-benzylpyrrolidine-3-carboxylate |
| CAS Number | 188847-00-9 | 122684-33-7 | 173340-18-2 | 57521-78-5 |
| Deprotection | TFA or HCl/Dioxane | 20% Piperidine in DMF | ||
| Orthogonality | Stable to weak acid/base.[5] Labile to reduction. | Stable to base/reduction. Labile to acid. | Stable to acid. Labile to base. | Stable to acid/base. Labile to reduction. |
| Basicity | Non-basic (Carbamate) | Non-basic (Carbamate) | Non-basic (Carbamate) | Basic (Tertiary Amine) |
| Primary Use | General synthesis, stable intermediates.[3] | Solid-phase peptide synthesis (SPPS), acid-sensitive routes.[3] | SPPS, base-sensitive routes. | Permanent alkylation or "safety-catch" protection. |
Expert Insight:
-
Select N-Boc (Alternative A) if your molecule contains reducible groups (alkynes, nitro groups) that would be destroyed during Cbz removal.[3] It is the industry standard for peptide coupling.
-
Select N-Benzyl (Alternative C) only if you require a basic nitrogen center during intermediate steps (e.g., for salt formation) or if the benzyl group is intended to be a permanent part of the final pharmacophore.[3] Note that N-Bn deprotection is significantly slower than N-Cbz hydrogenolysis.
Part 2: Scaffold Hopping & Bioisosteres (Structural Alternatives)[3]
In modern drug design, "scaffold hopping" from a flexible pyrrolidine to a rigid or physicochemically distinct analog can drastically improve potency and metabolic stability.
1. Ring Contraction: Azetidine-3-Carboxylic Acid
-
Structure: 4-membered ring.
-
Benefit: Lowers lipophilicity (LogP) and alters the vector of the substituents, often improving metabolic stability by removing liable C-H bonds found in the pyrrolidine ring.[3]
-
Reagent: 1-Boc-azetidine-3-carboxylic acid (CAS: 142253-55-2).
2. Rigidification: 3-Azabicyclo[3.1.0]hexane[2][3]
-
Structure: Bicyclic pyrrolidine-cyclopropane fusion.
-
Benefit: Locks the pyrrolidine ring into a specific conformation, reducing the entropic penalty of binding to a target protein. This is a "high-value" scaffold in HDAC and kinase inhibitor design.
-
Reagent: 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid derivatives.[3][6]
3. Ring Expansion: Nipecotic Acid (Piperidine)[3]
-
Benefit: Increases steric bulk and flexibility; often used to target GABA transporters.
Visualizing the Scaffold Space
The following diagram illustrates the relationship between the target molecule and its structural alternatives based on rigidity and ring size.
Figure 1: Decision tree for selecting pyrrolidine-3-carboxylate alternatives based on synthetic needs (blue) or medicinal chemistry optimization (green/yellow).[3]
Part 3: Experimental Protocols
Protocol A: Selective Deprotection of N-Boc-Pyrrolidine-3-Carboxylate
Use this protocol when switching from the Target (Cbz) to Alternative A (Boc) to avoid hydrogenolysis.[3]
Objective: Quantitative removal of the Boc group without hydrolyzing the methyl ester.
-
Preparation: Dissolve Methyl 1-Boc-pyrrolidine-3-carboxylate (1.0 equiv) in dry Dichloromethane (DCM) (5 mL/mmol). Cool to 0°C.
-
Acidolysis: Add Trifluoroacetic acid (TFA) (10-20 equiv) dropwise.[3] Note: HCl in Dioxane (4M) is an alternative if the TFA salt is undesirable.[3]
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (stain with Ninhydrin; free amine turns blue/purple).[3]
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[3]
-
Validation: The product is obtained as the TFA salt.
-
1H NMR (DMSO-d6): Look for the disappearance of the singlet at ~1.4 ppm (Boc-tBu) and the appearance of broad ammonium protons at ~9.0 ppm.[3]
-
Protocol B: Synthesis of Rigid Bicyclic Analog (Simmons-Smith Cyclopropanation)
Use this protocol to synthesize the rigid 3-azabicyclo[3.1.0]hexane scaffold from a pyrrolidine precursor.[3]
Objective: Converting an N-Boc-3-pyrroline derivative into the rigid bicyclic scaffold.
-
Reagents: Diethylzinc (
), Diiodomethane ( ), N-Boc-3-pyrroline.[3] -
Procedure:
-
To a solution of N-Boc-3-pyrroline (1.0 equiv) in dry DCM at 0°C, add
(1.0 M in hexanes, 2.0 equiv) carefully. -
Add
(2.0 equiv) dropwise.[3] -
Stir at room temperature for 12–24 hours.
-
-
Quench: Carefully quench with saturated
solution. -
Purification: Extract with DCM, dry over
, and purify via silica gel chromatography. -
Result: N-Boc-3-azabicyclo[3.1.0]hexane.[3] This can be further functionalized to the carboxylic acid via lithiation/carboxylation if not starting from a pre-functionalized alkene.
Part 4: Case Studies in Drug Development
Case Study 1: USP30 Inhibitors (Mitochondrial Dysfunction) Researchers targeting USP30 (Ubiquitin Specific Peptidase 30) utilized pyrrolidine-3-carboxylic acid derivatives to create potent inhibitors.[3] The N-Cbz analog was used as an early intermediate to introduce the chiral center. However, late-stage diversification required the N-Boc analog to allow for facile deprotection in the presence of benzyl ether linkages found elsewhere in the molecule [1].
Case Study 2: HDAC Inhibitors (Epigenetics) In the development of Histone Deacetylase (HDAC) inhibitors, the flexible pyrrolidine scaffold was found to have poor selectivity.[3] By switching to the 3-azabicyclo[3.1.0]hexane-6-carboxylic acid scaffold (the "Rigid Alternative"), researchers locked the conformation, resulting in a significant increase in potency and selectivity for HDAC enzymes due to reduced entropic loss upon binding [2].[3]
References
-
BenchChem. (2025).[3] this compound Product Guide. Retrieved from [3]
-
PubChem. (2025).[3][5][7][8][9] 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid Compound Summary. Retrieved from [3]
-
ChemicalBook. (2025).[3][10] Methyl 1-Boc-pyrrolidine-3-carboxylate Properties and Synthesis. Retrieved from [3]
-
Google Patents. (2017).[3] WO2017163078A1 - 1-cyano-pyrrolidine derivatives as DBU inhibitors. Retrieved from
Sources
- 1. CAS 122684-33-7: Methyl 1-Boc-3-pyrrolidinecarboxylate [cymitquimica.com]
- 2. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation - Google Patents [patents.google.com]
- 3. WO2017163078A1 - 1-cyano-pyrrolidine derivatives as dbu inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achemblock.com [achemblock.com]
- 7. 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid | C6H9NO2 | CID 22505051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Boc-ピロリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. drughunter.com [drughunter.com]
A Researcher's Guide to the Computational Analysis of Transition States in Pyrrolidine-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone of modern organocatalysis, enabling a vast array of stereoselective transformations crucial for pharmaceutical development and fine chemical synthesis.[1][2] Understanding the intricate dance of atoms at the transition state—the fleeting, high-energy arrangement that dictates reaction rate and stereochemical outcome—is paramount for rational catalyst design and reaction optimization. This guide provides an in-depth comparison of computational methods for analyzing transition states in pyrrolidine-catalyzed reactions, offering practical protocols and insights to empower your research.
The Central Role of Transition State Analysis
Pyrrolidine-based catalysts, such as proline and its derivatives, typically operate through enamine or iminium ion intermediates. The stereoselectivity of these reactions is determined by the relative energies of the diastereomeric transition states. A difference of just a few kilocalories per mole can be the deciding factor between a highly enantioselective process and a racemic mixture.[3] Computational chemistry provides the tools to dissect these subtle energy differences and visualize the key non-covalent interactions that govern stereocontrol.[3][4]
Comparing the Workhorses: A Guide to Computational Methods
The choice of computational method is a critical decision that balances accuracy with computational cost. For transition state analysis in organocatalysis, Density Functional Theory (DFT) has emerged as the method of choice, offering a favorable balance of accuracy and efficiency for the relatively large systems involved.[5][6][7]
| Computational Method | Strengths | Weaknesses | Typical Application in Pyrrolidine Catalysis |
| Density Functional Theory (DFT) | Good accuracy for the cost, versatile for various reaction types.[5][6][7] | Can be sensitive to the choice of functional, dispersion corrections are often necessary. | Locating transition states, calculating activation energies, and predicting stereoselectivities in proline-catalyzed aldol and Mannich reactions.[8][9] |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | High accuracy, systematically improvable.[3] | Computationally very expensive, often limited to smaller model systems. | Benchmarking DFT results, studying reactions where electron correlation is critical. |
| Semi-empirical Methods (e.g., AM1, PM7) | Very fast, suitable for large systems and high-throughput screening. | Lower accuracy, may not be reliable for transition state energies. | Initial conformational searches of reactants and catalysts, generating initial guesses for higher-level calculations. |
Density Functional Theory (DFT): The Gold Standard
DFT has revolutionized the computational study of organocatalysis.[6][7] Functionals like B3LYP have been widely used; however, modern functionals that include dispersion corrections (e.g., B3LYP-D3) or are specifically parameterized for non-covalent interactions (e.g., the M06 suite) often provide more accurate results for the subtle interactions that govern stereoselectivity in pyrrolidine catalysis.[10][11][12]
-
Geometry Optimization of Reactants, Products, and Catalyst:
-
Choose a suitable DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)).[12]
-
Perform a conformational search to locate the lowest energy conformers of all species.
-
Optimize the geometry of the lowest energy conformers.
-
Confirm that the optimized structures are true minima on the potential energy surface by performing a frequency calculation (no imaginary frequencies).[11]
-
-
Locating the Transition State:
-
Construct an initial guess for the transition state structure. This can be done by manually building a structure that resembles the expected transition state or by using a relaxed surface scan where the bond being formed or broken is systematically varied.[13]
-
Perform a transition state optimization using an algorithm like the Berny algorithm.[10]
-
The optimization will converge to a first-order saddle point on the potential energy surface.[14]
-
-
Verification of the Transition State:
-
Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[11][14]
-
Visualize the imaginary frequency to ensure it corresponds to the desired bond-forming or bond-breaking process.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the correct reactants and products.[10][15]
-
-
Calculating the Activation Energy:
-
The activation energy is the difference in energy between the transition state and the reactants.
-
Include zero-point vibrational energy (ZPVE) corrections and thermal corrections to the Gibbs free energy for a more accurate prediction.
-
Visualizing the Path to Discovery
Workflow for Computational Transition State Analysis
Caption: A generalized workflow for the computational analysis of transition states.
Key Interactions in a Proline-Catalyzed Aldol Transition State
The stereochemical outcome of the proline-catalyzed aldol reaction is a classic example of how subtle non-covalent interactions in the transition state dictate the final product. The generally accepted model involves a hydrogen bond between the carboxylic acid proton of proline and the carbonyl oxygen of the acceptor aldehyde, which, along with steric hindrance, directs the facial selectivity of the enamine attack.
Caption: Key interactions in a proline-catalyzed aldol transition state.
Decision Tree for Method Selection
Choosing the right computational approach is crucial for obtaining reliable results without excessive computational expense. This decision tree provides a simplified guide for selecting a suitable method for your research question.
Caption: A decision tree to guide the selection of a computational method.
Conclusion
Computational analysis of transition states is an indispensable tool for modern chemical research, providing insights that are often inaccessible through experimental means alone.[7] For pyrrolidine-catalyzed reactions, DFT methods have proven to be particularly powerful for elucidating reaction mechanisms and predicting stereochemical outcomes.[8][9] By carefully selecting the appropriate computational methodology and rigorously verifying the results, researchers can gain a deeper understanding of these important transformations, paving the way for the design of more efficient and selective catalysts.
References
-
Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. ACS Publications. Retrieved from [Link]
-
Density Functional Theory Transition-State Modeling for the Prediction of Ames Mutagenicity in 1,4 Michael Acceptors. ACS Publications. Retrieved from [Link]
-
Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences. Retrieved from [Link]
-
Current Status of Transition-State Theory. The Journal of Physical Chemistry. Retrieved from [Link]
-
Rationally tailoring catalysts for the CO oxidation reaction by using DFT calculations. ChemRxiv. Retrieved from [Link]
-
Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Transition State Theory & Reaction Dynamics. Computational Chemistry Class Notes. Retrieved from [Link]
-
Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. DigitalCommons@EMU. Retrieved from [Link]
-
Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. PMC. Retrieved from [Link]
-
Computational Study on the Route of Cooperative Organocatalysis Utilizing Thiourea and Halogen Bond Donor Mixture. ChemRxiv. Retrieved from [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. NIH. Retrieved from [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics - ACS Publications. Retrieved from [Link]
-
Computational Chemical Studies on Organocatalytic Reactions. University of Cologne. Retrieved from [Link]
-
Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega - ACS Publications. Retrieved from [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Retrieved from [Link]
-
Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. ResearchGate. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Retrieved from [Link]
-
Computational Identification of Potential Organocatalysts (CIPOC) Reveals a 2-aminoDMAP/Urea Catalyst Superior to Its Thiourea Analogue. Journal of the American Chemical Society. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]
-
Finding the Transition State of a Chemical Reaction of Interest Using Avogadro, ORCA, and IBOView. YouTube. Retrieved from [Link]
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Benchmarking DFT functionals for excited-state calculations of Donor Acceptor TADF emitters: Insights on the key parameters dete. ChemRxiv. Retrieved from [Link]
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Transition-state theory. Computational Chemistry from Laptop to HPC. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Disposal and Handling of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Topic: 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers[1][2]
Executive Summary
Do not dispose of this compound down the drain. this compound (CAS: 188847-00-9) is a complex organic ester/carbamate used primarily as a pharmaceutical intermediate.[1][2] While not classified as "acutely toxic" (P-listed) by the EPA, it must be managed as Non-Halogenated Organic Waste . The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.
Critical Safety Distinction: Automated SDS databases often conflate this molecule with 1-Methylpyrrolidine. Do not confuse the two. The target molecule is a high-molecular-weight oil/solid (MW 263.29), whereas 1-Methylpyrrolidine is a highly flammable, volatile solvent.[1]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity to ensure proper waste stream segregation.
| Parameter | Specification | Operational Note |
| Chemical Name | This compound | Also known as N-Cbz-3-methoxycarbonyl-pyrrolidine.[1][2][3] |
| CAS Number | 188847-00-9 | Verify against container label.[1][2][3] |
| Molecular Weight | 263.29 g/mol | Heavy organic; low volatility compared to simple pyrrolidines.[1][2] |
| Physical State | Viscous Liquid or Low-Melting Solid | May appear as a yellowish oil.[1][2] |
| Flash Point | >110°C (Predicted) | Combustible , not Highly Flammable (unlike 1-methylpyrrolidine).[1][2] |
| Primary Hazards | Irritant (Skin/Eye), Aquatic Toxicity | GHS H315, H319, H412 .[1][2] Harmful to aquatic life with long-lasting effects.[4] |
| RCRA Status | Non-Listed (Characteristic Waste) | Dispose as D001 (Ignitable) only if in flammable solvent; otherwise general organic.[1][2] |
Pre-Disposal Stabilization & Segregation
Proper segregation prevents dangerous cross-reactions in the waste drum.
-
Incompatibility: Avoid mixing with strong oxidizers (e.g., nitric acid, peroxides) or strong bases (which cause hydrolysis of the ester/carbamate, releasing benzyl alcohol and pyrrolidine derivatives).[2]
-
Solvent Matrix:
-
If dissolved in Dichloromethane (DCM): Segregate into Halogenated Waste .[5]
-
If dissolved in Ethyl Acetate/Methanol: Segregate into Non-Halogenated Waste .[5]
-
If Pure: Dissolve in a minimal amount of compatible solvent (e.g., acetone or ethanol) to facilitate transfer, or dispose of the solid/oil container directly if allowed by site policy.[2]
-
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA (40 CFR) and local EHS regulations.
Phase 1: Packaging
-
Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or glass container with a screw-top lid.
-
Why? Esters can swell certain rubbers; HDPE is universally resistant to this class of organics.
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during transport.
-
Secondary Containment: Place the primary waste container inside a secondary tray during transfer to capture potential drips.
Phase 2: Labeling
Mark the tag with the following specific details. Do not use vague terms like "Chemical Waste."
-
Constituents: "this compound" (Write out full name).
-
Hazards: Check "Irritant" and "Environmental Hazard."
-
Solvent %: If in solution, list the solvent (e.g., "Acetone 90%, Contaminant 10%").[2]
Phase 3: Storage & Handoff
-
Cap Tightness: Ensure the cap is hand-tight. Do not over-torque.
-
Location: Store in a Satellite Accumulation Area (SAA) away from heat sources.
-
Disposal Request: Submit a request to your facility's EHS department for "Incineration."
Visual Workflow: Decision Matrix
The following diagram illustrates the logical flow for characterizing and disposing of this specific compound.
Figure 1: Decision matrix for segregating pyrrolidine dicarboxylate waste streams based on solvent composition.
Emergency Contingencies
Spill Response (Small Scale < 500 mL)
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Respiratory protection is not typically required unless aerosolized or heated.
-
Containment: Use a standard organic spill kit (vermiculite or polypropylene pads).
-
Note: This compound is viscous; clay-based absorbents work best to reduce slipperiness.
-
-
Cleanup:
Exposure First Aid
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (like ethanol) to wash skin, as they may increase transdermal absorption.
-
Eye Contact: Flush with water for 15 minutes. Seek medical attention if irritation persists.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11346067, this compound.[1] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
[1]
Executive Summary & Chemical Profile[1][2][3]
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS: 188847-00-9) is a functionalized pyrrolidine intermediate commonly used as a chiral building block in the synthesis of pharmaceutical kinase inhibitors and protein degraders.[1][2][3]
While often classified under generic "Irritant" categories, its specific structural features—a lipophilic benzyl group combined with reactive ester functionalities—require a nuanced PPE strategy. This guide moves beyond basic compliance to ensure barrier integrity against skin absorption and assay purity by preventing biological contamination.
| Chemical Attribute | Safety Implication |
| Physical State | Viscous liquid or low-melting solid (isomer dependent).[1] |
| Primary Hazards | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[4] Irritant). |
| Risk Factor | Lipophilicity: The benzyl moiety increases skin permeation rates compared to simple pyrrolidines. |
| Reactivity | Hydrolysis: Moisture sensitive. PPE must also protect the sample from ambient humidity. |
Risk Assessment & The "Why" Behind the Protocol
Standard safety data sheets (SDS) often provide generic advice. As a Senior Scientist, I apply Structure-Activity Relationship (SAR) logic to refine these recommendations:
-
The Nitrile Dilemma: Organic esters (like the methyl ester at position 3) can swell and degrade nitrile rubber over time. While nitrile is acceptable for incidental splash protection, it is not a barrier for prolonged immersion.
-
Inhalation Risks: Pyrrolidine derivatives often possess amine-like odors and can cause respiratory sensitization.[1] Engineering controls (fume hoods) are the primary defense; PPE is the secondary fail-safe.[1]
-
Sample Integrity: This compound is likely a high-value intermediate.[1] Human keratin and skin oils are contaminants. PPE here serves a dual purpose: protecting you from the chemical, and the chemical from you.[5]
The PPE Matrix: Barrier Selection
This matrix defines the required protective equipment based on the specific interaction level.
| Zone | PPE Component | Material Specification | Operational Logic |
| Hand Protection | Primary Glove | Nitrile (4-6 mil) | Standard barrier.[1] Change immediately upon splash due to ester-induced swelling.[1] |
| Secondary Glove | Nitrile (Long Cuff) | "Double-gloving" creates a sacrificial layer. Remove outer glove if contaminated; inner glove remains clean. | |
| Spill/Immersion | Silver Shield / Laminate | Required for cleaning large spills (>10mL). Nitrile is insufficient for bulk cleanup. | |
| Eye Protection | Standard | Safety Glasses (Side Shields) | Minimum requirement for closed-vessel handling.[1] |
| High Risk | Chemical Goggles | Mandatory when transferring liquids via syringe or open pouring to prevent aerosol entry. | |
| Body Defense | Lab Coat | Cotton/Poly Blend (High neck) | Snap closures preferred over buttons for quick removal in emergencies. |
| Respiratory | Primary | Fume Hood | All work must be done behind sash. Sash height < 18 inches.[6][5][7][8][9] |
| Secondary | N95 / P100 | Only required if working outside a hood (strongly discouraged) or during spill cleanup of powders. |
Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid/Viscous Liquid)
Objective: Transfer compound without generating static charge or aerosols.[6]
-
Donning Sequence: Lab coat
Inner Gloves Goggles Outer Gloves. -
Engineering Check: Verify Fume Hood flow rate is 80–100 fpm.
-
Static Control: If the substance is a solid, use an anti-static gun on the weighing boat and spatula. Pyrrolidine salts can be static-prone, causing "jumping" of powder.[1]
-
Transfer:
-
Open container only inside the hood.
-
Use a disposable spatula or glass pipette (for viscous liquids).
-
Critical Step: If liquid, do not pour . Use a positive-displacement pipette or syringe to prevent dripping down the bottle side.[1]
-
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.
Protocol B: Spill Response Workflow
Scenario: 10 mL spill of this compound inside the fume hood.
-
Alert: Announce the spill to lab mates.
-
Assess: Is the fume hood containing the vapors? (Yes
Proceed. No Evacuate). -
PPE Upgrade: Put on Silver Shield/Laminate gloves over nitrile. Standard nitrile may degrade during the 10-minute cleanup window.[1]
-
Contain: Ring the spill with absorbent pads (polypropylene).
-
Neutralize/Clean:
-
Absorb bulk liquid.[6]
-
Wipe surface with soap and water (removes the lipophilic benzyl residue).
-
Final wipe with Ethanol/Isopropanol.
-
-
Disposal: All pads go into a sealed bag labeled "Hazardous Waste: Organic Esters."
Visualized Safety Logic
Diagram 1: PPE Decision Tree
This logic flow ensures you select the correct glove material based on exposure time and task.
Caption: Decision matrix for selecting glove type and eye protection based on physical state and task intensity.
Diagram 2: Chemical Handling Workflow
A self-validating loop to prevent contamination and exposure.[1]
Caption: Operational workflow emphasizing the "Stop-Check" loop during splash events.
Disposal & Emergency Data
| Category | Action Plan |
| Waste Stream | Organic Waste (Non-Halogenated). Although it contains Nitrogen, it typically does not require a separate amine stream unless mixed with strong acids.[1] |
| Container Rinsing | Triple rinse empty containers with acetone. Dispose of rinsate in organic waste. Deface label before discarding glass. |
| Skin Contact | Wash with soap and water for 15 minutes.[10] Do not use alcohol on skin immediately, as it may increase absorption of the benzyl ester. |
| Eye Contact | Flush for 15 minutes. Remove contact lenses if present.[6][5][9][10][11] Seek medical attention (show the label/CAS).[6][5][9][10][11] |
References
-
PubChem. (n.d.).[1] this compound (Compound).[1][2][3][12][13][14] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. Retrieved October 26, 2023, from [Link]
Sources
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- 2. This compound | 188847-00-9 | Benchchem [benchchem.com]
- 3. This compound - CAS:188847-00-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 1315 - PYRROLIDINE [inchem.org]
- 7. carlroth.com [carlroth.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. combi-blocks.com [combi-blocks.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. echemi.com [echemi.com]
- 14. 188847-00-9|this compound|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
